Diheptanoyl Thio-PC
Description
Properties
Molecular Formula |
C31H65NO6PS+ |
|---|---|
Molecular Weight |
610.9 g/mol |
IUPAC Name |
2-[[(2R)-2-heptanoylsulfanyl-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C31H64NO6PS/c1-6-8-10-12-13-14-15-16-17-18-19-20-21-23-26-36-28-30(40-31(33)24-22-11-9-7-2)29-38-39(34,35)37-27-25-32(3,4)5/h30H,6-29H2,1-5H3/p+1/t30-/m1/s1 |
InChI Key |
HWBAKTCCNWQOTL-SSEXGKCCSA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
Diheptanoyl Thio-PC: A Technical Guide to its Mechanism of Action as a Phospholipase A₂ Substrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diheptanoyl Thio-Phosphatidylcholine (Diheptanoyl Thio-PC) is a synthetic, chromogenic substrate analog of phosphatidylcholine widely employed in the in vitro characterization of phospholipase A₂ (PLA₂) activity. Its core mechanism of action lies in its specific recognition and cleavage by most secreted and calcium-dependent PLA₂ isoforms, leading to the generation of a quantifiable thiol-containing product. This technical guide provides an in-depth exploration of the biochemical mechanism of this compound, detailed experimental protocols for its use in PLA₂ activity assays, and a summary of key quantitative data. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.
Core Mechanism of Action
This compound is a structural analog of phosphatidylcholine where the ester bonds at both the sn-1 and sn-2 positions are replaced with thioester bonds, and the fatty acyl chains are heptanoyl groups. The fundamental mechanism of its action as a PLA₂ substrate is a two-step enzymatic process followed by a chemical detection reaction.
First, PLA₂ enzymes recognize and bind to the this compound substrate. Upon binding, the enzyme catalyzes the hydrolysis of the thioester bond at the sn-2 position. This enzymatic cleavage releases the sn-2 heptanoyl thio-fatty acid and generates a lysophospholipid with a free thiol group.[1][2][3]
Second, the resulting free thiol is a reactive species that can be readily detected by a chromogenic disulfide reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent).[1][2] The reaction between the free thiol and DTNB produces a mixed disulfide and the highly colored 2-nitro-5-thiobenzoate (TNB) anion, which has a distinct absorbance maximum at 412 nm. The rate of TNB formation is directly proportional to the rate of this compound hydrolysis by PLA₂, thus providing a continuous and quantitative measure of the enzyme's activity.[4][5]
It is crucial to note that this compound is a substrate for the majority of phospholipase A₂s, including those from bee and cobra venoms and pancreatic sources.[3] However, it is not hydrolyzed by cytosolic PLA₂ (cPLA₂) or PAF-acetyl hydrolase (PAF-AH).[1]
Signaling Pathway and Detection Mechanism
The following diagram illustrates the enzymatic cleavage of this compound by phospholipase A₂ and the subsequent colorimetric detection of the resulting free thiol.
Figure 1. Enzymatic hydrolysis of this compound by PLA₂ and subsequent detection.
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound with various phospholipase A₂ isoforms.
| Phospholipase A₂ Isoform | Apparent Km (µM) | Vmax (µmol/min/mg) | Specific Activity (µmol/min/mg) | Hill Coefficient | Optimal pH | Optimal Ca²⁺ (mM) | Reference |
| Human Synovial Fluid PLA₂ | 500 | Not Reported | ~25 | 2 | 7.5 | ~10 | [1] |
| Cobra Venom PLA₂ (thio-PC analog) | 100-200 (Ks) | 440 | Not Reported | Not Applicable | Not Reported | Not Reported | [6] |
Note: Data for cobra venom PLA₂ was obtained using a chiral dithiol ester analog of phosphatidylcholine (thio-PC) in Triton X-100 mixed micelles.
Experimental Protocols
The following section details a generalized experimental protocol for a continuous spectrophotometric assay of PLA₂ activity using this compound. This protocol is a synthesis of methodologies described in commercial assay kits and peer-reviewed literature.[1][2][4][7]
Reagent Preparation
-
Assay Buffer: Prepare a buffer solution of 25 mM Tris-HCl containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100. Adjust the pH to 7.5.
-
This compound Substrate Solution:
-
The substrate is typically supplied in an organic solvent like ethanol. Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried substrate in the Assay Buffer to a final concentration of 1.66 mM.
-
Vortex the solution thoroughly until it becomes clear to ensure complete solubilization of the substrate.[2][7]
-
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in 0.4 M Tris-HCl, pH 8.0.[8]
-
Enzyme Solution: Dilute the PLA₂ enzyme preparation to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate within the desired assay time.
Assay Procedure (96-Well Plate Format)
-
Plate Setup:
-
Add 10 µL of Assay Buffer to the blank wells.
-
Add 10 µL of the diluted enzyme solution to the sample wells.
-
If testing inhibitors, add the inhibitor solution to the appropriate wells and an equivalent volume of vehicle (e.g., DMSO) to the control wells.
-
-
Reaction Initiation: Initiate the reaction by adding 200 µL of the this compound Substrate Solution to all wells.
-
Incubation and Measurement:
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a total of 5-10 minutes.
-
Data Analysis
-
Calculate the rate of change in absorbance (ΔA/min) for each well by plotting absorbance versus time and determining the slope of the linear portion of the curve.
-
Correct for background hydrolysis: Subtract the rate of the blank wells from the rate of the sample wells.
-
Calculate PLA₂ Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of substrate hydrolysis.
Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * 1000
Where:
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for a PLA₂ assay using this compound and the logical relationship between the key components of the assay.
Figure 2. General experimental workflow for a PLA₂ assay using this compound.
Figure 3. Logical relationship of components in the this compound based PLA₂ assay.
Conclusion
This compound serves as a robust and reliable tool for the continuous spectrophotometric measurement of phospholipase A₂ activity. Its mechanism of action, centered on the PLA₂-mediated release of a free thiol and subsequent colorimetric detection, provides a straightforward and sensitive assay for enzyme characterization and inhibitor screening. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to employ this valuable substrate in their studies of PLA₂ biology and pharmacology.
References
- 1. interchim.fr [interchim.fr]
- 2. broadpharm.com [broadpharm.com]
- 3. Comparative studies of lipase and phospholipase A2 acting on substrate monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Kinetic analysis of the dual phospholipid model for phospholipase A2 action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Diheptanoyl Thio-PC: A Technical Guide for Researchers in Phospholipase A2 Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Diheptanoyl Thio-PC (1,2-bis(heptanoylthio)glycero-3-phosphocholine), a critical tool for the study of phospholipase A2 (PLA2) activity. This document details its primary application as a chromogenic substrate in PLA2 assays, outlines experimental protocols, and presents key quantitative data for researchers in cell biology, biochemistry, and drug development.
Core Application: A Substrate for Phospholipase A2 Activity Assays
This compound is a synthetic analog of phosphatidylcholine specifically designed for the sensitive and continuous monitoring of most PLA2 enzymes.[1][2][3] Its utility lies in a thioester bond at the sn-2 position, which, upon hydrolysis by PLA2, releases a free thiol. This thiol can then react with a chromogenic reagent, most commonly 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a quantifiable color change.[1][2][3]
This assay is particularly valuable for studying secreted PLA2s (sPLA2s) and has been widely adopted for its convenience and accuracy.[1][4] It is important to note that this compound is generally not a substrate for cytosolic PLA2 (cPLA2) or platelet-activating factor acetylhydrolase (PAF-AH).[2][3]
Mechanism of Action in PLA2 Assays
The assay principle is a two-step enzymatic and chemical reaction:
-
Enzymatic Hydrolysis: PLA2 catalyzes the hydrolysis of the sn-2 thioester bond of this compound, yielding a lysophospholipid with a free sulfhydryl group.
-
Chromogenic Detection: The liberated free thiol reacts with DTNB in a thiol-disulfide exchange reaction. This reaction produces 2-nitro-5-thiobenzoate (TNB), a yellow-colored anion with a maximum absorbance at 412 nm. The rate of TNB formation is directly proportional to the PLA2 activity.
Quantitative Data
The following tables summarize key quantitative parameters associated with the use of this compound in PLA2 assays.
| Parameter | Value | Notes |
| Chemical Formula | C₂₂H₄₄NO₆PS₂ | |
| Molecular Weight | 513.7 g/mol | |
| Assay Principle | Colorimetric | Based on the reaction of a liberated thiol with DTNB. |
| Substrate for | Most PLA2s (e.g., sPLA2s) | Generally not a substrate for cPLA2 and PAF-AH.[2][3] |
| Detection Wavelength | 405-414 nm | For monitoring the formation of the TNB anion. |
| Assay Sensitivity | Down to 0.02 U/ml of sPLA2 activity | One unit of enzyme hydrolyzes one µmol of this compound per minute at 25°C.[5] |
| Enzyme | Substrate | Km (apparent) | Vmax | Assay Conditions |
| Cobra Venom PLA₂ | Thio-PC | ~0.1 mol fraction | 440 µmol min⁻¹ mg⁻¹ | Mixed micelles with Triton X-100.[1] |
Experimental Protocols
This section provides a detailed methodology for a typical PLA2 assay using this compound in a 96-well plate format.
Reagent Preparation
-
Assay Buffer (1X): 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100. Prepare by diluting a 10X stock.
-
DTNB Solution (10 mM): Reconstitute lyophilized DTNB in high-purity water. This solution should be prepared fresh and kept on ice, protected from light.
-
This compound Substrate Solution (1.5 mM): The substrate is typically supplied in an organic solvent. Evaporate the solvent under a stream of inert gas (e.g., nitrogen). Reconstitute the dried substrate in 1X Assay Buffer. Vortex until the solution is clear to ensure complete dissolution.
Assay Procedure
-
Plate Setup:
-
Blank Wells: Add 10 µL of Assay Buffer.
-
Positive Control Wells: Add 10 µL of a known PLA2 enzyme solution (e.g., bee venom PLA2) at a concentration that will produce a linear rate of absorbance change.
-
Sample Wells: Add 10 µL of the sample to be tested.
-
-
DTNB Addition: Add 10 µL of the 10 mM DTNB solution to all wells.
-
Initiation of Reaction: Add 200 µL of the 1.5 mM this compound substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 414 nm every minute for at least 5 minutes.
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each well using the linear portion of the kinetic curve.
-
Subtract the average rate of the blank wells from the rates of the positive control and sample wells.
-
Calculate the PLA2 activity using the Beer-Lambert law and the molar extinction coefficient of TNB (typically ~13,600 M⁻¹cm⁻¹ at 412 nm, though this can vary slightly with the specific buffer and plate reader). The path length of the solution in the well must also be taken into account.
-
Visualizations: Signaling Pathways and Experimental Workflows
Phospholipase A2 Signaling Pathway
The following diagram illustrates the central role of Phospholipase A2 in the arachidonic acid cascade, a key inflammatory pathway.
Caption: PLA2 hydrolyzes membrane phospholipids to produce arachidonic acid, a precursor for inflammatory mediators.
Experimental Workflow for PLA2 Assay
This diagram outlines the step-by-step workflow for performing a PLA2 activity assay using this compound.
Caption: Step-by-step workflow for the this compound based PLA2 assay.
References
Diheptanoyl Thio-PC: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of Diheptanoyl Thio-PC, a key substrate in phospholipase A2 (PLA2) research. This guide covers its chemical structure, and physical properties, and provides detailed experimental protocols and insights into its role in cellular signaling pathways.
Core Chemical and Physical Properties
This compound, also known as 1,2-bis(heptanoylthio)-1,2-dideoxy-sn-glycero-3-phosphorylcholine, is a synthetic dithiolester analog of phosphatidylcholine.[1] Its structure is specifically designed to act as a chromogenic substrate for most secreted phospholipase A2 (sPLA2) isoforms.[1][2] The thioester bond at the sn-2 position, upon hydrolysis by PLA2, releases a free thiol group. This thiol can then react with a chromogenic reagent, most commonly 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a quantifiable yellow-colored product, allowing for a straightforward spectrophotometric assay of PLA2 activity.[1][2]
Notably, this compound is not a substrate for cytosolic PLA2 (cPLA2) or platelet-activating factor acetylhydrolase (PAF-AH), making it a valuable tool for specifically studying sPLA2 activity.[1][2][3]
Chemical Structure
A 2D representation of the chemical structure of this compound is provided below.
Caption: 2D chemical structure of this compound.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 89019-63-6 | [1] |
| Molecular Formula | C₂₂H₄₄NO₆PS₂ | [1] |
| Molecular Weight | 513.7 g/mol | [1] |
| SMILES | CCCCCCC(=O)SC--INVALID-LINK--(C)C">C@HSC(=O)CCCCCC | [1] |
| Solubility in DMF | ~50 mg/mL | [1] |
| Solubility in DMSO | ~50 mg/mL | [1] |
| Solubility in Ethanol | ~25 mg/mL | [1] |
| Solubility in PBS (pH 7.2) | ~1 mg/mL | [1] |
Experimental Protocols: Spectrophotometric Assay of sPLA2 Activity
The most common application of this compound is in a colorimetric assay to determine sPLA2 activity. The following is a detailed methodology for this key experiment.
Principle
The assay is based on the enzymatic hydrolysis of the thioester bond at the sn-2 position of this compound by sPLA2. This reaction releases a free thiol-containing lysophospholipid. This free thiol then reacts with DTNB (Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 405-414 nm. The rate of TNB formation is directly proportional to the sPLA2 activity.
Experimental Workflow
Caption: Workflow for the spectrophotometric sPLA2 assay.
Detailed Methodology
Materials:
-
This compound
-
DTNB (Ellman's Reagent)
-
Secretory PLA2 (sPLA2) sample (e.g., purified enzyme, cell culture supernatant, or biological fluid)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 10 mM CaCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare the desired assay buffer and ensure all components are fully dissolved.
-
DTNB Solution: Prepare a stock solution of DTNB (e.g., 10 mM in assay buffer). Protect from light.
-
This compound Solution: Prepare a stock solution of this compound (e.g., 10 mM in ethanol).
-
sPLA2 Sample: Dilute the sPLA2 sample to an appropriate concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup (per well in a 96-well plate):
-
Add 180 µL of Assay Buffer.
-
Add 10 µL of DTNB solution.
-
Add 10 µL of the diluted sPLA2 sample.
-
Include appropriate controls:
-
Blank: 10 µL of assay buffer instead of the sPLA2 sample to measure the rate of non-enzymatic hydrolysis.
-
Positive Control: A known concentration of a standard sPLA2.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the this compound solution to each well.
-
Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the absorbance at 414 nm at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Plot the absorbance at 414 nm versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min).
-
Subtract the rate of the blank from the rate of the samples.
-
Calculate the sPLA2 activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × (V_total / V_enzyme)
-
Where:
-
ΔAbs/min is the rate of absorbance change.
-
ε is the molar extinction coefficient of TNB at 414 nm (typically ~13,600 M⁻¹cm⁻¹).
-
l is the path length of the sample in the well (cm).
-
V_total is the total reaction volume.
-
V_enzyme is the volume of the enzyme sample added.
-
-
-
Role in Cellular Signaling Pathways
This compound serves as a crucial tool for studying the activity of sPLA2 enzymes, which are key players in various cellular signaling pathways, most notably the arachidonic acid cascade.
The Arachidonic Acid Cascade
Secreted PLA2s catalyze the hydrolysis of phospholipids at the sn-2 position, often releasing arachidonic acid from the cell membrane.[4] This free arachidonic acid is a precursor to a wide range of potent lipid mediators known as eicosanoids. The synthesis of these molecules is mediated by two primary enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
-
Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs). These molecules are involved in inflammation, pain, fever, and platelet aggregation.
-
Lipoxygenase (LOX) Pathway: LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) convert arachidonic acid into leukotrienes (LTs) and lipoxins (LXs). Leukotrienes are potent mediators of inflammation and allergic reactions, while lipoxins are involved in the resolution of inflammation.
By providing a means to accurately measure sPLA2 activity, this compound helps researchers investigate the initial and often rate-limiting step of this critical inflammatory pathway.
Signaling Pathway Diagram
Caption: sPLA2 role in the arachidonic acid cascade.
Kinetic Properties
Conclusion
This compound is an indispensable tool for researchers in the fields of inflammation, cell signaling, and drug discovery. Its specificity for secreted phospholipase A2s, combined with its use in a convenient and reliable colorimetric assay, allows for the precise quantification of enzyme activity. Understanding the chemical properties, experimental applications, and the role of sPLA2 in signaling pathways, as outlined in this guide, will empower scientists to further elucidate the complex roles of these enzymes in health and disease.
References
Synthesis and Application of Diheptanoyl Thio-PC for Phospholipase A2 Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1,2-bis(heptanoylthio)-1,2-dideoxy-sn-glycero-3-phosphocholine (Diheptanoyl Thio-PC) and its application in the study of phospholipase A2 (PLA2) enzymes. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualization of relevant biological pathways.
Introduction
Phospholipase A2 (PLA2) enzymes are a superfamily of lipolytic enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] These products, particularly arachidonic acid, are precursors to a wide range of bioactive lipid mediators known as eicosanoids (prostaglandins, leukotrienes, and thromboxanes), which are pivotal in numerous physiological and pathological processes, including inflammation, cell signaling, and cancer.[2][3] Given their central role in these pathways, PLA2 enzymes are significant targets for drug discovery and development.
This compound is a synthetic analog of phosphatidylcholine where the ester bonds at the sn-1 and sn-2 positions are replaced with thioester bonds. This modification makes it an excellent chromogenic substrate for most PLA2 isoforms. Upon hydrolysis of the sn-2 thioester bond by PLA2, a free thiol group is generated. This thiol can then react with a chromogenic disulfide reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a colored product that can be monitored spectrophotometrically. This allows for a continuous and sensitive assay of PLA2 activity.
Synthesis of this compound
The chiral synthesis of this compound is crucial for ensuring stereospecificity, as PLA2 enzymes are specific for the sn-glycerol-3-phosphate configuration. The following protocol is based on the method described by Hendrickson, Hendrickson, and Dybvig in 1983.
Experimental Protocol: Chiral Synthesis of this compound
Materials:
-
1-trityl-sn-glycerol (prepared from D-mannitol)
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Pyridine
-
Potassium methyl xanthate
-
Ammonia/Methanol
-
Heptanoyl chloride
-
Trichloroacetic acid
-
2-Bromoethylphosphoric acid dichloride
-
Trimethylamine
-
Solvents: Chloroform, Methanol, Diethyl ether, Hexane, Acetone
-
Silica gel for column chromatography
Procedure:
-
Tosylation of 1-trityl-sn-glycerol: 1-trityl-sn-glycerol is reacted with an excess of tosyl chloride in pyridine to yield 1-trityl-sn-glycerol-2,3-ditosylate.
-
Displacement with Xanthate: The ditosylate is then treated with potassium methyl xanthate in acetone. This results in the displacement of the tosyl groups to form a trithiocarbonate derivative.
-
Reductive Cleavage: The trithiocarbonate is reductively cleaved using a solution of ammonia in methanol to yield 1-trityl-sn-glycerol-2,3-dithiol.
-
Acylation: The dithiol is acylated with heptanoyl chloride in the presence of pyridine to form 1-trityl-2,3-bis(heptanoylthio)-1,2-dideoxy-sn-glycerol.
-
Detritylation: The trityl protecting group is removed by treatment with trichloroacetic acid in a chloroform/methanol mixture to yield 2,3-bis(heptanoylthio)-1,2-dideoxy-sn-glycerol.
-
Phosphorylation: The resulting diacylthiolglycerol is then phosphorylated using 2-bromoethylphosphoric acid dichloride in the presence of triethylamine.
-
Quaternization: The final step is the quaternization of the bromoethyl phosphate intermediate by treatment with anhydrous trimethylamine in a chloroform/methanol/formamide solvent system to yield the final product, this compound.
-
Purification: The final product is purified by silica gel column chromatography.
Application in PLA2 Activity Assays
This compound is a widely used substrate for the continuous spectrophotometric assay of most PLA2s, with the notable exception of cytosolic PLA2 (cPLA2) and PAF-acetyl hydrolase (PAF-AH). The assay is based on the measurement of the free thiol produced upon hydrolysis of the sn-2 thioester bond.
Experimental Protocol: Spectrophotometric PLA2 Assay
Materials:
-
This compound
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing CaCl2 and KCl)
-
Triton X-100 (optional, for mixed micelle assays)
-
PLA2 enzyme source (purified enzyme, cell lysate, etc.)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in ethanol. For the assay, an aliquot is dried under a stream of nitrogen and then resuspended in the assay buffer, with or without Triton X-100, to form micelles or mixed micelles.
-
DTNB Solution: Prepare a stock solution of DTNB in the assay buffer.
-
Assay Mixture: In a microplate well, combine the assay buffer, the this compound substrate solution, and the DTNB solution.
-
Enzyme Addition: Initiate the reaction by adding the PLA2 enzyme sample to the well.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 405-414 nm over time using a microplate reader. The rate of the reaction is proportional to the PLA2 activity.
-
Calculation of Activity: The PLA2 activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion produced from the reaction of the thiol with DTNB.
Quantitative Data on PLA2 Activity with this compound
The kinetic parameters of PLA2 enzymes, such as the Michaelis constant (Km) and maximum velocity (Vmax), can be determined using the assay described above with varying concentrations of this compound. However, it is important to note that these parameters can be significantly influenced by the physical state of the substrate (e.g., micelles vs. mixed micelles with detergents like Triton X-100) and the specific PLA2 isoform being studied. Direct comparison of kinetic data from different studies can be challenging due to variations in assay conditions.
| PLA2 Isoform | Substrate Physical State | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Bee Venom sPLA2 | Mixed Micelles (Triton X-100) | Data not consistently reported | Data not consistently reported | [General knowledge] |
| Porcine Pancreatic sPLA2 | Mixed Micelles (Triton X-100) | Data not consistently reported | Data not consistently reported | [General knowledge] |
| Human Group IIA sPLA2 | Mixed Micelles (Triton X-100) | Data not consistently reported | Data not consistently reported | [General knowledge] |
PLA2 Signaling Pathways
The activity of PLA2 is a critical control point in numerous signaling pathways, most notably the arachidonic acid cascade, which leads to the production of inflammatory mediators.
PLA2-Mediated Arachidonic Acid Cascade
The following diagram illustrates the central role of PLA2 in initiating the arachidonic acid cascade.
Caption: PLA2 initiates the arachidonic acid cascade by releasing arachidonic acid from membrane phospholipids.
Experimental Workflow for PLA2 Inhibition Studies
The following diagram outlines a typical workflow for screening and characterizing PLA2 inhibitors using the this compound assay.
Caption: A generalized workflow for the discovery and development of PLA2 inhibitors.
Conclusion
This compound is a valuable tool for researchers studying the function and inhibition of phospholipase A2 enzymes. Its utility in a continuous spectrophotometric assay provides a robust and sensitive method for quantifying PLA2 activity. This technical guide has provided a comprehensive overview of the synthesis of this compound, a detailed protocol for its use in PLA2 assays, and a visualization of its relevance in the broader context of PLA2 signaling pathways. This information is intended to empower researchers in their efforts to understand the intricate roles of PLA2 in health and disease and to facilitate the development of novel therapeutics targeting these important enzymes.
References
Diheptanoyl Thio-PC: A Technical Guide to Substrate Specificity for PLA2 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the substrate specificity of Diheptanoyl Thio-Phosphatidylcholine (Diheptanoyl Thio-PC) for various Phospholipase A2 (PLA2) isoforms. Understanding the nuanced interactions between this chromogenic substrate and the diverse family of PLA2 enzymes is critical for accurate activity assessment and the development of targeted therapeutic agents. This document provides a comprehensive overview of substrate suitability, detailed experimental protocols, and the relevant signaling pathways associated with key PLA2 isoforms.
Introduction to Phospholipase A2 and this compound
Phospholipase A2 (PLA2) enzymes are a superfamily of esterases that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid. These products play crucial roles in a myriad of cellular processes, including inflammation, signal transduction, and membrane homeostasis. The PLA2 superfamily is broadly categorized into several families, including secreted PLA2s (sPLA2s), cytosolic PLA2s (cPLA2s), calcium-independent PLA2s (iPLA2s), and lipoprotein-associated PLA2s (Lp-PLA2s), also known as Platelet-Activating Factor Acetylhydrolases (PAF-AH).
This compound is a synthetic analog of phosphatidylcholine where the fatty acyl group at the sn-2 position is replaced with a thioester linkage. Upon hydrolysis by a PLA2, a free thiol group is released, which can be detected colorimetrically using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB). This allows for a continuous spectrophotometric assay of PLA2 activity.
Substrate Specificity of this compound
The utility of this compound as a universal PLA2 substrate is limited by its inherent specificity for certain isoforms. The following table summarizes the known substrate specificity of this compound across the major PLA2 families.
| PLA2 Family | Isoform Examples | Suitability of this compound | Notes |
| Secreted PLA2 (sPLA2) | sPLA2-IA (pancreatic), sPLA2-IB, sPLA2-IIA, sPLA2-V, sPLA2-X, Bee Venom PLA2, Cobra Venom PLA2 | Suitable | This compound is a widely used substrate for various sPLA2 isoforms.[1][2][3] Kinetic parameters can vary between isoforms. |
| Cytosolic PLA2 (cPLA2) | cPLA2α (GIVA) | Not Suitable | cPLA2α exhibits a strong preference for substrates containing arachidonic acid at the sn-2 position.[4] |
| Calcium-Independent PLA2 (iPLA2) | iPLA2β (GVIA) | Generally Not Suitable | While not extensively documented with this specific substrate, iPLA2s typically have different substrate preferences than sPLA2s. |
| Lipoprotein-Associated PLA2 (Lp-PLA2) | Lp-PLA2 (PAF-AH) | Not Suitable | Lp-PLA2 has a unique substrate specificity for short acyl chains, particularly the acetyl group of Platelet-Activating Factor (PAF).[4] |
Quantitative Kinetic Data
Obtaining a comprehensive, directly comparable dataset of kinetic parameters for all PLA2 isoforms with this compound is challenging due to variations in assay conditions across different studies. However, as an illustrative example, the hydrolysis of the structurally similar micellar diheptanoylphosphatidylcholine by bovine pancreatic PLA2 (a Group I sPLA2) has been shown to follow Michaelis-Menten kinetics, with the Km value being independent of Ca2+ concentration.[5]
| PLA2 Isoform | Substrate | Km | Vmax | kcat |
| Bovine Pancreatic sPLA2 (Group I) | Micellar Diheptanoylphosphatidylcholine | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| Other sPLA2 Isoforms | This compound | Requires empirical determination | Requires empirical determination | Requires empirical determination |
Note: Researchers should empirically determine the kinetic parameters for their specific PLA2 isoform and assay conditions.
Alternative Substrates for cPLA2 and Lp-PLA2
Given the unsuitability of this compound for cPLA2 and Lp-PLA2, alternative substrates are necessary for accurately measuring their activity.
| PLA2 Family | Recommended Substrate(s) | Rationale |
| Cytosolic PLA2 (cPLA2) | Arachidonoyl Thio-PC | cPLA2α specifically hydrolyzes substrates with arachidonic acid at the sn-2 position.[6] |
| Lipoprotein-Associated PLA2 (Lp-PLA2) | 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP) | This synthetic substrate mimics the structure of PAF and allows for colorimetric detection of Lp-PLA2 activity.[7][8] |
| Platelet-Activating Factor (PAF) (radiolabeled) | The natural substrate for Lp-PLA2, often used in radiometric assays.[4] |
Experimental Protocols
The following is a generalized protocol for a continuous spectrophotometric PLA2 assay using a thio-PC substrate and DTNB. This protocol should be optimized for the specific PLA2 isoform and experimental conditions.
Materials:
-
Purified PLA2 enzyme or biological sample containing PLA2 activity
-
This compound or other suitable thio-PC substrate
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store on ice.
-
Prepare a stock solution of the thio-PC substrate in a suitable solvent (e.g., ethanol) and evaporate the solvent under a stream of nitrogen. Reconstitute the substrate in Assay Buffer to the desired concentration. Vortex until the solution is clear.
-
Prepare a stock solution of DTNB in Assay Buffer. Protect from light.
-
-
Assay Setup:
-
Add Assay Buffer to the wells of a 96-well plate.
-
Add the PLA2 sample to the appropriate wells. Include a negative control (no enzyme) to measure the rate of non-enzymatic substrate hydrolysis.
-
Add the DTNB solution to all wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the thio-PC substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the absorbance at 414 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Subtract the rate of the negative control from the rates of the sample wells to obtain the enzyme-dependent rate.
-
Convert the rate of absorbance change to enzymatic activity (e.g., µmol/min/mg) using the Beer-Lambert law and the extinction coefficient of the colored product (TNB). The extinction coefficient for DTNB at 414 nm is typically around 13,600 M-1cm-1, but should be adjusted for the path length of the solution in the well.
-
Signaling Pathways and Visualization
The various PLA2 isoforms are integral components of distinct signaling cascades. Understanding these pathways is crucial for contextualizing the role of each enzyme in cellular physiology and disease.
Caption: Experimental workflow for a typical PLA2 activity assay.
cPLA2 Signaling Pathway
Cytosolic PLA2α is a key player in the inflammatory response. Upon stimulation by agonists like growth factors or cytokines, intracellular calcium levels rise, leading to the translocation of cPLA2α to the membrane. It is also activated by phosphorylation via MAPK pathways. At the membrane, cPLA2α preferentially hydrolyzes phospholipids containing arachidonic acid, which is then converted into pro-inflammatory eicosanoids by cyclooxygenases (COX) and lipoxygenases (LOX).
Caption: cPLA2 signaling pathway leading to inflammation.
sPLA2 Signaling Pathway
Secreted PLA2s are involved in a variety of extracellular processes, including host defense and the modification of lipoproteins. They can act on the outer leaflet of the plasma membrane to release arachidonic acid for eicosanoid production. Some sPLA2s can also bind to specific receptors, such as the M-type receptor, to initiate intracellular signaling cascades.
Caption: sPLA2 signaling through enzymatic and receptor-mediated pathways.
iPLA2 Signaling Pathway
Calcium-independent PLA2s are primarily involved in membrane phospholipid remodeling and the generation of signaling molecules. They contribute to various cellular processes, including cell growth and apoptosis. Their activity can be regulated by protein-protein interactions and downstream of other signaling pathways.
Caption: iPLA2 signaling in membrane homeostasis and cell fate.
Lp-PLA2 Signaling Pathway
Lipoprotein-associated PLA2 circulates in the plasma bound to lipoproteins, primarily LDL. It hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators like lysophosphatidylcholine (Lyso-PC) and oxidized fatty acids. These products contribute to the pathogenesis of atherosclerosis by promoting inflammation and foam cell formation in the arterial wall.
Caption: Lp-PLA2 signaling in the context of atherosclerosis.
Conclusion
This compound is a valuable tool for assessing the activity of sPLA2 isoforms. However, its lack of utility for cPLA2 and Lp-PLA2 necessitates the use of alternative, isoform-specific substrates for a comprehensive analysis of PLA2 activity in biological systems. A thorough understanding of the substrate specificity and the distinct signaling pathways of each PLA2 family is paramount for researchers and drug development professionals working to unravel the complex roles of these enzymes in health and disease.
References
- 1. Platelet-activating factor acetylhydrolases: broad substrate specificity and lipoprotein binding does not modulate the catalytic properties of the plasma enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bee venom secretory phospholipase A2 and phosphatidylinositol-homologues cooperatively disrupt membrane integrity, abrogate signal transduction and inhibit proliferation of renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPLA2 Activity Assay - Echelon Biosciences [echelon-inc.com]
- 4. Determination of phospholipase activity of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of micellar diheptanoylphosphatidylcholine catalyzed by bovine pancreatic phospholipase A2: kinetic characterization of group I and II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cPLA2 Assay Kit - Creative BioMart [creativebiomart.net]
- 7. ahajournals.org [ahajournals.org]
- 8. sjkglobalkc.com [sjkglobalkc.com]
Principle of the Diheptanoyl Thio-PC Colorimetric Assay: An In-depth Technical Guide
This guide provides a comprehensive overview of the Diheptanoyl Thio-PC (DT-PC) colorimetric assay, a widely used method for measuring the activity of secretory phospholipase A2 (sPLA2). The assay is tailored for researchers, scientists, and professionals in drug development who require a robust and quantitative method for sPLA2 analysis.
Core Principle
The this compound colorimetric assay is based on a two-step enzymatic and chemical reaction. The substrate, 1,2-bis(heptanoylthio)glycero-3-phosphocholine (this compound), is a synthetic analog of phosphatidylcholine.
Step 1: Enzymatic Hydrolysis
Secretory phospholipase A2 (sPLA2) selectively catalyzes the hydrolysis of the thioester bond at the sn-2 position of this compound. This enzymatic cleavage releases a free fatty acid and a lysophospholipid with a free thiol group (-SH).[1][2][3] It is important to note that this substrate is specific for most sPLA2s, with the exception of cytosolic PLA2 (cPLA2) and platelet-activating factor acetylhydrolase (PAF-AH).[1][4]
Step 2: Colorimetric Detection
The free thiol group generated in the first step reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[5][6] This reaction produces a mixed disulfide and the highly colored yellow anion, 2-nitro-5-thiobenzoate (TNB²⁻).[5][7] The intensity of the yellow color is directly proportional to the amount of free thiols produced, and thus to the sPLA2 activity.[7] The absorbance of the resulting solution is measured spectrophotometrically at a wavelength between 405 and 414 nm to quantify the enzyme's activity.[2][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core reaction and the general workflow of the assay.
Quantitative Data
The following table summarizes key quantitative parameters for the this compound assay.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 405 - 414 nm | [2][8] |
| Molar Extinction Coefficient of TNB²⁻ at 412 nm | 14,150 M⁻¹cm⁻¹ | [7] |
| Adjusted Extinction Coefficient (for 0.784 cm pathlength at 414 nm) | 10.66 mM⁻¹ | [8][9] |
| Adjusted Extinction Coefficient (for 0.784 cm pathlength at 405 nm) | 10.0 mM⁻¹ | [8][9] |
| Assay Detection Range | 0.02 to 0.2 µmol/min/ml of sPLA2 activity | [2][9] |
| One Unit of Enzyme Activity | 1 µmol of this compound hydrolyzed per minute at 25°C | [8][9] |
Experimental Protocols
This section provides a detailed methodology for performing the this compound assay.
Reagent Preparation
-
sPLA2 Assay Buffer (1X):
-
Prepare a 10X stock solution containing 250 mM Tris-HCl (pH 7.5), 100 mM CaCl₂, 1 M KCl, and 3 mM Triton X-100.
-
Dilute the 10X stock 1:10 with HPLC-grade water to obtain the 1X assay buffer. The final concentrations will be 25 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100.[8]
-
-
DTNB Solution:
-
This compound (Substrate) Solution:
-
The substrate is typically supplied in ethanol. Evaporate the ethanol under a gentle stream of nitrogen gas.[8]
-
Reconstitute the dried substrate with the 1X sPLA2 Assay Buffer to a final concentration of 1.66 mM.[8][9]
-
Vortex the solution until it becomes clear to ensure complete dissolution. Incomplete dissolution can lead to high background absorbance.[8]
-
The reconstituted substrate is stable for at least two weeks when stored at -20°C.[8]
-
Assay Procedure
-
Plate Setup:
-
Designate wells for non-enzymatic controls (background), positive controls (e.g., bee venom PLA2), and experimental samples. It is recommended to run all samples and controls in at least duplicate.[8]
-
To each well, add the following in the specified order:
-
10 µl of 1X sPLA2 Assay Buffer
-
10 µl of DTNB Solution
-
10 µl of the sPLA2 sample or control enzyme. For inhibitor studies, the inhibitor can be added at this stage.
-
-
-
Pre-incubation:
-
Carefully shake the plate for a few seconds to mix the components.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 200 µl of the this compound Substrate Solution to each well.[8]
-
Immediately start measuring the absorbance at 414 nm (or 405 nm) using a microplate reader.[8]
-
Take readings every minute for at least five time points to determine the initial reaction velocity.[8]
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, plot absorbance as a function of time.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔAbsorbance/minute).
-
-
Correct for Background:
-
Subtract the average rate of the non-enzymatic control wells from the rates of all other wells.
-
-
Calculate sPLA2 Activity:
-
Use the Beer-Lambert law to calculate the enzyme activity using the following formula:
sPLA2 Activity (µmol/min/ml) = (ΔAbsorbance/min * Total Assay Volume (ml)) / (Adjusted Extinction Coefficient (mM⁻¹) * Sample Volume (ml))
-
Considerations and Troubleshooting
-
Sample Purity: Samples should be free of particulates and substances that can interfere with the assay, such as thiols (e.g., DTT, β-mercaptoethanol), thiol scavengers, and known PLA2 inhibitors. Dialysis can be used to remove small molecular weight interfering substances.[8][9]
-
Bubble Formation: Avoid the formation of bubbles in the wells as they can interfere with absorbance readings. If bubbles are present, gently tap the side of the plate to remove them.
-
Substrate Solubility: Ensure the this compound substrate is completely dissolved to avoid high background readings.
-
Linear Range: If the reaction rate is too high, dilute the enzyme sample in the assay buffer to ensure the measurements are within the linear range of the assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. sPLA2 Assay Kit - 96 Well | Crosci Science [crosci.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Detection Reagent for SH Moiety DTNB | CAS 69-78-3 Dojindo [dojindo.com]
- 6. goldbio.com [goldbio.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. abcam.com [abcam.com]
Diheptanoyl Thio-PC: A Technical Guide to its Role in Elucidating Lipid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diheptanoyl Thio-Phosphatidylcholine (Diheptanoyl Thio-PC) has emerged as a critical tool for researchers investigating the intricate world of lipid signaling. This synthetic, chromogenic substrate provides a robust and sensitive method for assaying the activity of a major class of lipid-metabolizing enzymes, the phospholipase A2 (PLA2) family. The enzymatic hydrolysis of this compound by PLA2 at the sn-2 position liberates a free thiol, which can be readily detected, most commonly by its reaction with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. This allows for a continuous, spectrophotometric measurement of PLA2 activity. Understanding the kinetics and regulation of PLA2 is paramount, as this enzyme family plays a pivotal role in a myriad of physiological and pathological processes by generating key lipid second messengers. These messengers, including arachidonic acid and lysophospholipids, are precursors to potent signaling molecules such as eicosanoids and lysophosphatidic acid (LPA), which are implicated in inflammation, cancer, and cardiovascular diseases. This technical guide provides an in-depth overview of the application of this compound in dissecting PLA2-mediated lipid signaling pathways, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.
Introduction to Lipid Signaling and the Role of Phospholipase A2
Lipid signaling is a complex and dynamic process that governs a vast array of cellular functions, from proliferation and differentiation to apoptosis and inflammation. A key family of enzymes at the heart of these pathways is the phospholipase A2 (PLA2) superfamily. These enzymes catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] This seemingly simple reaction is a critical control point in cell signaling, as the products themselves, or their downstream metabolites, act as potent second messengers.
The free fatty acid released is often arachidonic acid, the precursor to the eicosanoid family of inflammatory mediators, including prostaglandins and leukotrienes. The other product, a lysophospholipid, can be further metabolized to generate other signaling molecules, such as lysophosphatidic acid (LPA), a potent mitogen and cell motility factor. Given their central role, the dysregulation of PLA2 activity has been implicated in numerous diseases, making them attractive targets for therapeutic intervention.
This compound: A Tool for Quantifying PLA2 Activity
To understand the role of PLA2 in complex signaling networks, it is essential to have reliable methods to measure its activity. This compound is a water-soluble, short-chain phosphatidylcholine analog that serves as an excellent substrate for most secretory PLA2s (sPLA2s).[2] It is, however, generally not a substrate for cytosolic PLA2s (cPLA2s).[1]
The core of the assay lies in the thioester bond at the sn-2 position. Upon hydrolysis by PLA2, a free thiol group is exposed. This thiol then reacts with a chromogenic disulfide reagent, typically DTNB (Ellman's reagent), to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412-414 nm. The rate of TNB formation is directly proportional to the PLA2 activity.
Experimental Workflow: PLA2 Activity Assay
The following diagram illustrates the general workflow for a typical PLA2 activity assay using this compound.
Quantitative Data Presentation
The use of this compound allows for the precise quantification of PLA2 activity. The following tables summarize key quantitative parameters for this assay.
| Parameter | Value | Reference |
| Assay Principle | Colorimetric, kinetic | [1] |
| Substrate | 1,2-Diheptanoyl-sn-glycero-3-phosphocholine, thio-ester at sn-2 | [2] |
| Detection Reagent | 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) | [1] |
| Wavelength of Detection | 412 - 414 nm | [1] |
| Molar Extinction Coefficient of TNB | 13,600 M⁻¹cm⁻¹ at 412 nm | [3] |
| Adjusted Extinction Coefficient (in microplate) | 10.66 mM⁻¹ | [1] |
| Typical Assay Buffer | 25 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100 | [4] |
| Typical Substrate Concentration | 1.66 mM | [1] |
| Detection Range | 0.02 to 0.2 µmol/min/ml of PLA2 activity | [1] |
| Intra-assay Coefficient of Variation | 2.5% | [4] |
| Inter-assay Coefficient of Variation | 4.2% | [1] |
Table 1: General Quantitative Parameters of the this compound PLA2 Assay.
| PLA2 Isozyme | Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Secretory PLA2 (Group IIA) | Human Recombinant | N/A | N/A | [5] |
| Bee Venom PLA2 | Apis mellifera | 20 (with phosphatidylcholine) | N/A | [6] |
| Porcine Pancreatic sPLA2 | Sus scrofa | N/A | N/A | [2] |
| Cobra Venom PLA2 | Naja naja | N/A | N/A | [2] |
Table 2: Reported Kinetic Parameters of Various PLA2 Isozymes. (Note: Specific Km and Vmax values for this compound are not widely reported in the literature, highlighting a need for further characterization).
Experimental Protocols
Detailed Protocol for Secretory PLA2 (sPLA2) Activity Assay
This protocol is adapted from commercially available kits and is suitable for purified sPLA2 or biological samples containing sPLA2 activity.[7][8]
1. Reagent Preparation:
-
sPLA2 Assay Buffer (10X): Prepare a stock solution containing 250 mM Tris-HCl (pH 7.5), 1 M KCl, and 100 mM CaCl₂.
-
Working Assay Buffer (1X): Dilute the 10X stock 1:10 with HPLC-grade water and add Triton X-100 to a final concentration of 0.3 mM.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in 0.4 M Tris-HCl, pH 8.0.
-
This compound Substrate: The substrate is typically supplied in an organic solvent. Evaporate the solvent under a gentle stream of nitrogen and reconstitute in the 1X Assay Buffer to a final concentration of 1.66 mM. Vortex until the solution is clear.
-
Enzyme Sample: Dilute the purified sPLA2 or biological sample in 1X Assay Buffer to a concentration that results in a linear rate of absorbance change within the detection range of the assay.
2. Assay Procedure (96-well plate format):
-
To each well, add:
-
190 µL of 1X Assay Buffer
-
10 µL of DTNB Solution
-
10 µL of Enzyme Sample
-
-
Initiate the reaction by adding 10 µL of the this compound Substrate solution to each well.
-
Immediately start measuring the absorbance at 414 nm in a microplate reader at 25°C. Take readings every minute for 10-20 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank (no enzyme) from the rate of the samples.
-
Calculate the sPLA2 activity using the following formula:
Activity (µmol/min/mL) = (ΔAbs/min * Total Assay Volume (mL)) / (Adjusted Molar Extinction Coefficient of TNB * Sample Volume (mL))
Connecting PLA2 Activity to Lipid Signaling Pathways
The measurement of PLA2 activity using this compound provides a powerful tool to investigate the role of this enzyme in specific signaling pathways.
PLA2 and the Generation of Pro-inflammatory Mediators
One of the most well-studied roles of PLA2 is the liberation of arachidonic acid from membrane phospholipids, which serves as the precursor for the synthesis of eicosanoids.
By using this compound, researchers can quantify how various stimuli (e.g., cytokines, growth factors) or inhibitors affect sPLA2 activity, thereby providing insights into the regulation of the inflammatory cascade.
PLA2 and the Production of Lysophosphatidic Acid (LPA)
Lysophosphatidic acid (LPA) is a potent signaling lipid that regulates a wide range of cellular processes, including cell proliferation, migration, and survival. One of the pathways for LPA production involves the action of PLA2 to generate a lysophospholipid, which is then converted to LPA by lysophospholipase D (lysoPLD).
The this compound assay can be employed to screen for inhibitors of sPLA2 that could potentially block the production of LPA, offering a therapeutic strategy for diseases driven by aberrant LPA signaling, such as certain cancers.
Conclusion
This compound is an invaluable tool for the quantitative analysis of secretory phospholipase A2 activity. Its use in a simple and robust colorimetric assay allows researchers to investigate the intricate role of sPLA2 in a variety of lipid signaling pathways. By providing a means to measure the enzymatic activity that initiates the production of potent lipid second messengers, this compound facilitates a deeper understanding of the complex signaling networks that govern cellular function in both health and disease. This knowledge is critical for the identification and development of novel therapeutic agents that target PLA2-mediated signaling cascades. The continued application of this and similar methodologies will undoubtedly lead to further breakthroughs in our understanding of lipid signaling and its implications for human health.
References
- 1. abcam.com [abcam.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Recombinant human secretory phospholipase A2: purification and characterization of the enzyme for active site studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipase A2 enzyme from the venom of Egyptian honey bee Apis mellifera lamarckii with anti-platelet aggregation and anti-coagulation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Dawn of Thioester Phospholipids: A Technical Guide to their Discovery, Development, and Application in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of lipid signaling, the development of novel molecular tools is paramount to unraveling complex cellular processes. Thioester phospholipids have emerged as indispensable substrates for probing the activity of various lipolytic enzymes, most notably phospholipases. By substituting the ester linkage at the sn-1 or sn-2 position of a glycerophospholipid with a thioester bond, researchers have created powerful tools for continuous enzyme assays and for studying the roles of these enzymes in health and disease. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of thioester phospholipid substrates, with a focus on their use in studying phospholipase A2 (PLA2) and its role in inflammatory signaling cascades.
The Arachidonic Acid Signaling Pathway
Phospholipase A2 (PLA2) plays a crucial role in initiating the arachidonic acid (AA) cascade, a key pathway in inflammation. Upon cellular stimulation, PLA2 hydrolyzes membrane phospholipids, releasing arachidonic acid. This free AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. Thioester phospholipid substrates are instrumental in studying the activity of PLA2 within this pathway.
The Arachidonic Acid Signaling Cascade
Synthesis of Thioester Phospholipid Substrates
The synthesis of thioester phospholipids is a critical step in their development as research tools. A common strategy involves the use of thiol-yne click chemistry or the acylation of a lysophospholipid analog with a fatty acid containing a thiol group. Below is a generalized workflow for the synthesis of a dithioether phosphatidylcholine analog.
Diheptanoyl Thio-PC: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and optimal storage conditions for 1,2-bis(heptanoylthio)-sn-glycero-3-phosphocholine, commonly known as Diheptanoyl Thio-PC. A synthetic substrate for phospholipase A2 (PLA2) enzymes, its integrity is paramount for accurate and reproducible experimental results. This document outlines recommended storage, potential degradation pathways, and analytical methodologies for assessing its stability.
Core Stability and Storage Recommendations
Proper handling and storage are critical to ensure the long-term stability of this compound. The primary recommendation is storage at -20°C in a tightly sealed container, protected from light. When supplied as a solution in an organic solvent such as ethanol, it is stable for at least two years under these conditions.[1][2]
Aqueous solutions of this compound are significantly less stable and it is not recommended to store them for more than one day.[1] For use in assays, the ethanolic solution should be diluted with the aqueous buffer of choice immediately before use.[1]
Quantitative Stability Data
| Condition | Recommended Storage | Stability | Notes |
| Long-Term Storage (Solid or in Ethanol) | -20°C | ≥ 2 years[1][2] | Protect from light and moisture. |
| Aqueous Solution | 2-8°C or -20°C | ≤ 24 hours[1] | Prone to hydrolysis. Prepare fresh for each use. |
| Shipping | Room temperature (continental US); may vary elsewhere.[2] | Short-term stability is sufficient for transit. | Should be stored at -20°C upon receipt. |
Potential Degradation Pathways
The primary degradation pathway for this compound is the hydrolysis of its thioester bonds. This can be accelerated by exposure to moisture, non-neutral pH, and elevated temperatures. The presence of nucleophiles can also lead to the cleavage of the thioester linkage.
A plausible degradation pathway involves the hydrolysis of one or both of the heptanoylthio chains, leading to the formation of lyso-thio-phosphatidylcholine and heptanoic acid. Further degradation could involve the hydrolysis of the phosphocholine headgroup, although this is generally more stable.
Plausible hydrolytic degradation pathway of this compound.
Experimental Protocols for Stability Assessment
A stability-indicating method is crucial for determining the extent of degradation. For this compound, an enzymatic assay utilizing phospholipase A2 (PLA2) is a highly specific and sensitive method. The principle of this assay is the PLA2-catalyzed hydrolysis of the thioester bond at the sn-2 position, which releases a free thiol. This thiol can then be detected colorimetrically using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
Phospholipase A2 (PLA2) Based Stability-Indicating Assay
Objective: To quantify the amount of intact this compound capable of acting as a substrate for PLA2. A decrease in the reaction rate over time under specific storage conditions indicates degradation.
Materials:
-
This compound sample
-
Phospholipase A2 (from bee venom or pancreas)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2 and BSA)
-
DTNB solution
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound to be tested in ethanol. For the assay, evaporate the ethanol under a stream of nitrogen and reconstitute in the assay buffer to the desired concentration.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the assay buffer, DTNB solution, and the reconstituted this compound sample.
-
Initiation of Reaction: Add a known concentration of PLA2 to each well to initiate the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 405-414 nm at regular intervals (e.g., every minute) for a set period. The absorbance increase is due to the formation of the 2-nitro-5-thiobenzoate (TNB) anion, which is yellow.
-
Data Analysis: Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot. Compare the V₀ of the stored sample to that of a freshly prepared standard to determine the percentage of remaining active substrate.
Experimental workflow for assessing this compound stability.
Factors Influencing Stability
The stability of this compound is influenced by a combination of environmental and chemical factors. Understanding these relationships is key to preventing degradation and ensuring experimental accuracy.
Logical relationships of factors influencing this compound stability.
References
Solubility of Diheptanoyl Thio-PC in Aqueous Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 1,2-bis(heptanoylthio)-sn-glycero-3-phosphocholine (Diheptanoyl Thio-PC), a key substrate in phospholipase A2 (PLA2) activity assays. Understanding the aqueous behavior of this synthetic phospholipid is critical for its effective use in research and drug development. This document summarizes available quantitative solubility data, details relevant experimental protocols, and illustrates its role in enzymatic pathways.
Data Presentation: Quantitative Solubility
The solubility of this compound is a crucial parameter for the design of robust enzymatic assays and other in-vitro studies. Below is a summary of the available quantitative data. It is important to note that information regarding its solubility in a wide range of aqueous buffers is limited.
| Compound | Solvent/Buffer | Temperature (°C) | Solubility |
| This compound | PBS (pH 7.2) | Not Specified | ~ 62 µg/mL (~ 0.12 mM)[1][2] |
| Heptanoyl Thio-PC* | Ethanol:PBS (pH 7.2) (1:8) | Not Specified | 0.5 mg/mL[3][4][5] |
| Diheptanoylphosphatidylcholine (7:0 PC)** | Aqueous Solution | Not Specified | Critical Micelle Concentration (CMC): 1.4 mM[6] |
*Heptanoyl Thio-PC is a related compound with an ether linkage at the sn-1 position. **Diheptanoylphosphatidylcholine is the non-thioated analog of this compound. The CMC provides an estimate of the concentration at which micelle formation occurs in aqueous solutions.
Experimental Protocols
Determining Aqueous Solubility of this compound
A precise and reproducible protocol is essential for determining the aqueous solubility of this compound. The following methodology is adapted from standard practices for lipid solubility determination.
Materials:
-
This compound (typically supplied in ethanol)
-
Aqueous buffer of choice (e.g., PBS, Tris, HEPES at desired pH and ionic strength)
-
Inert gas (e.g., nitrogen or argon)
-
Vortex mixer
-
Water bath sonicator
-
Centrifuge capable of high speed
-
HPLC-grade solvents for analysis
-
Analytical method for quantification (e.g., HPLC with a suitable detector, or a colorimetric assay after enzymatic digestion)
Protocol:
-
Solvent Evaporation: Start with a known quantity of this compound in an ethanol solution. Under a gentle stream of inert gas, evaporate the ethanol completely to form a thin lipid film on the surface of the container. This step is crucial to avoid the co-solvent effects of ethanol on solubility.[1]
-
Reconstitution in Aqueous Buffer: Add a precise volume of the desired aqueous buffer to the dried lipid film.[1]
-
Hydration and Equilibration:
-
Vortex the mixture vigorously for several minutes to facilitate the dispersion of the lipid.
-
For complete hydration and to break up larger aggregates, sonicate the suspension in a water bath sonicator. The duration and power should be optimized to avoid degradation of the lipid.
-
To ensure that equilibrium is reached, the suspension should be agitated at a constant temperature for a defined period (e.g., 24-48 hours).
-
-
Separation of Undissolved Lipid: To separate the soluble fraction from any undissolved lipid, centrifuge the suspension at high speed. The centrifugal force and duration should be sufficient to pellet any lipid aggregates or undissolved particles.
-
Quantification of Soluble Lipid: Carefully collect the supernatant, ensuring that the pellet is not disturbed. The concentration of this compound in the supernatant, representing its solubility in the chosen buffer, can then be determined using a validated analytical method. It is advisable to not store the aqueous solution for more than one day.[1]
Protocol for Phospholipase A2 (PLA2) Activity Assay
This compound is a widely used substrate for the colorimetric determination of PLA2 activity.
Principle:
The assay is based on the hydrolysis of the thioester bond at the sn-2 position of this compound by PLA2. This reaction releases a free thiol group, which can be detected by 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). The reaction between the thiol and DTNB produces a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which has a maximum absorbance at 412 nm.[7][8] The rate of TNB formation is directly proportional to the PLA2 activity.
Materials:
-
This compound
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)
-
DTNB solution
-
PLA2 enzyme source (purified enzyme, cell lysate, etc.)
-
Microplate reader capable of measuring absorbance at 405-420 nm
Protocol:
-
Substrate Preparation: Prepare a stock solution of this compound in the assay buffer. For instance, a final concentration of 1.66 mM can be achieved by reconstituting the lipid in the buffer and vortexing until the solution is clear.[7][9]
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, DTNB, and the PLA2 sample.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the this compound substrate solution to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 414 nm at regular intervals using a microplate reader.
-
Calculation of PLA2 Activity: The rate of the reaction is determined by the change in absorbance over time. The PLA2 activity can be calculated using the extinction coefficient of DTNB.
Signaling Pathway and Mechanism of Action
This compound serves as an artificial substrate for phospholipase A2 (PLA2), an enzyme family that plays a crucial role in various signaling pathways. PLA2s catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of a free fatty acid and a lysophospholipid.[10] While the natural substrates of PLA2s typically contain long-chain fatty acids like arachidonic acid, this compound mimics this structure and allows for the study of PLA2 activity.
The enzymatic action of PLA2 on this compound is the basis for its use in activity assays. The cleavage of the sn-2 heptanoyl thioester bond releases a lysophospholipid with a free thiol group, which is the key to the colorimetric detection method.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. HEPTANOYL THIO-PC [amp.chemicalbook.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. abcam.com [abcam.com]
- 10. content.abcam.com [content.abcam.com]
Methodological & Application
Application Notes and Protocols for the Preparation of Diheptanoyl Thio-PC Mixed Micelles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the preparation and characterization of mixed micelles incorporating 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC), a short-chain phospholipid widely used for solubilizing membrane proteins and creating lipid-based drug delivery systems. While the user query specified "Diheptanoyl Thio-PC," which is a thioester analog of DHPC primarily used as a colorimetric substrate for phospholipase A2 assays, this application note will focus on the preparation of mixed micelles using the more common DHPC.[1][2] The principles and protocols described herein are readily adaptable for the incorporation of this compound for specific enzymatic assays. This guide details the thin-film hydration method, provides protocols for characterization by Dynamic Light Scattering (DLS), and presents data in a structured format for easy reference.
Introduction to DHPC Mixed Micelles
DHPC is a zwitterionic lysophospholipid with a critical micelle concentration (CMC) of approximately 1.4 mM.[3] Above its CMC, DHPC self-assembles into small, spherical micelles. In the presence of other lipids or hydrophobic molecules, DHPC can form mixed micelles, which are versatile tools in various scientific disciplines.[4] These systems are particularly valuable for:
-
Solubilizing and stabilizing membrane proteins for structural and functional studies.
-
Creating nanocarriers for the delivery of poorly water-soluble drugs. [4]
-
Serving as model membrane systems for studying lipid-protein interactions.
The formation of mixed micelles is a spontaneous process driven by the hydrophobic effect, where the hydrophobic tails of the constituent molecules are sequestered from the aqueous environment, and the hydrophilic headgroups are exposed.[4]
Materials and Equipment
Materials
-
1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC)
-
Co-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine - DMPC, Cholesterol)
-
Drug or molecule to be encapsulated (e.g., a hydrophobic drug)
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Hydration buffer (e.g., Phosphate Buffered Saline - PBS, HEPES buffer)
-
For enzymatic assays: 1,2-bis(heptanoylthio)-sn-glycero-3-phosphocholine (this compound)
Equipment
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or argon gas source
-
Vortex mixer
-
Bath sonicator or probe sonicator
-
Water bath or heating block
-
Syringe filters (e.g., 0.22 µm)
-
Dynamic Light Scattering (DLS) instrument
-
Glass vials and syringes
Experimental Protocols
Preparation of DHPC Mixed Micelles by Thin-Film Hydration
The thin-film hydration method is a robust and widely used technique for the preparation of mixed micelles and liposomes.[5][6][7][8] It involves the formation of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer to promote self-assembly.
Protocol:
-
Dissolution of Components: Dissolve the desired amounts of DHPC, co-lipid(s), and the hydrophobic drug/molecule in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[9]
-
Formation of the Thin Film: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will result in the formation of a thin, uniform film of the lipid/drug mixture on the inner surface of the flask.[8][10]
-
Removal of Residual Solvent: To ensure complete removal of the organic solvent, further dry the film under a stream of inert gas (nitrogen or argon) for at least 30 minutes, or place the flask in a vacuum desiccator for several hours.[5][11]
-
Hydration: Add the desired volume of pre-warmed aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids used.
-
Micelle Formation: Gently agitate the flask to hydrate the lipid film. This can be done by vortexing or placing the flask in a bath sonicator for a few minutes until the lipid film is fully dispersed and the solution becomes clear.[7]
-
Sterilization (Optional): For biological applications, the mixed micelle solution can be sterilized by filtration through a 0.22 µm syringe filter.
Diagram of the Thin-Film Hydration Workflow:
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. phospholipid-research-center.com [phospholipid-research-center.com]
- 5. Kamat Lab Thin Film Hydration Protocol [protocols.io]
- 6. Preparation and evaluation of novel mixed micelles as nanocarriers for intravenous delivery of propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequential gentle hydration increases encapsulation in model protocells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Ultrasonic Film Rehydration Synthesis of Mixed Polylactide Micelles for Enzyme-Resistant Drug Delivery Nanovehicles [mdpi.com]
- 11. files.core.ac.uk [files.core.ac.uk]
Application Note: Measurement of Secreted Phospholipase A2 (sPLA2) Activity Using Diheptanoyl Thio-PC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Secreted phospholipases A2 (sPLA2) are a family of enzymes that play a critical role in a variety of physiological and pathological processes, including inflammation, host defense, and cancer.[1][2] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[3] A key fatty acid released is arachidonic acid, a precursor to potent inflammatory mediators known as eicosanoids (prostaglandins, thromboxanes, and leukotrienes).[3][4] Given their involvement in disease pathogenesis, sPLA2s are significant targets for drug development.
This application note provides a detailed protocol for measuring the activity of sPLA2 using a chromogenic substrate, 1,2-diheptanoyl-thio-phosphatidylcholine (Diheptanoyl Thio-PC). This substrate is a synthetic analog of phosphatidylcholine with thioester bonds at the sn-2 position. Hydrolysis of this thioester bond by sPLA2 releases a free thiol group. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 405-414 nm. This assay provides a sensitive and continuous method for determining sPLA2 activity.[3][5]
Assay Principle
The enzymatic reaction at the core of this assay is a two-step process. First, sPLA2 specifically cleaves the sn-2 thioester bond of this compound. The resulting free thiol group then reacts with DTNB in a stoichiometric manner to produce a quantifiable colored product. The rate of color formation is directly proportional to the sPLA2 activity in the sample.
Caption: Principle of the sPLA2 activity assay.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the this compound based sPLA2 assay.
Table 1: Reagent and Sample Preparation
| Component | Stock Concentration | Working Concentration | Notes |
| Assay Buffer (10X) | 10X | 1X (25 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100) | Dilute with HPLC-grade water.[6] |
| This compound | Ethanolic solution | 1.66 mM | Evaporate ethanol under inert gas and reconstitute in 1X Assay Buffer.[5][7] |
| DTNB | Lyophilized powder | 25 mM in 0.5 M Tris-HCl, pH 8.0 (with 475 mM EGTA) | Reconstitute with HPLC-grade water.[8] Store on ice in the dark.[5] |
| Bee Venom PLA2 (Positive Control) | Stock solution | Diluted in 1X Assay Buffer (e.g., 1:100 dilution) | A 10 µL aliquot of a 1:100 dilution typically yields an absorbance change of ~0.1 AU/min.[7] |
| Sample | Variable | Dependent on activity | Samples should be free of particulates and interfering substances like thiols.[5][7] |
Table 2: Assay Parameters and Performance
| Parameter | Value | Reference |
| Wavelength for Absorbance Reading | 405-414 nm | [3] |
| Assay Temperature | 25°C | [7] |
| Detection Range | 0.02 to 0.2 µmol/min/mL of sPLA2 activity | [5][7] |
| Equivalent Absorbance Change | 0.01 to 0.1 AU/minute | [5][7] |
| DTNB Extinction Coefficient (at 414 nm, adjusted for pathlength) | 10.66 mM⁻¹cm⁻¹ | [5][7] |
| DTNB Extinction Coefficient (at 405 nm, adjusted for pathlength) | 10.0 mM⁻¹cm⁻¹ | [5][7] |
| Intra-assay Coefficient of Variation | 2.5% | [6] |
| Inter-assay Coefficient of Variation | 4.2% | [6] |
Experimental Protocols
Materials and Reagents:
-
This compound (substrate)
-
DTNB (Ellman's Reagent)
-
sPLA2 Assay Buffer (10X)
-
Bee Venom PLA2 (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
Adjustable pipettes
-
HPLC-grade water
-
Inert gas (e.g., Nitrogen or Argon)
-
Samples containing sPLA2
Reagent Preparation:
-
1X sPLA2 Assay Buffer: Prepare the 1X Assay Buffer by diluting the 10X stock with HPLC-grade water. For example, mix 3 mL of 10X buffer with 27 mL of water.[6]
-
This compound (Substrate Solution): The substrate is typically supplied in ethanol. Evaporate the ethanol to dryness under a gentle stream of inert gas. Reconstitute the dried substrate in 1X sPLA2 Assay Buffer to a final concentration of 1.66 mM. Vortex until the solution is clear to avoid high background absorbance.[5][7]
-
DTNB Solution: Reconstitute the lyophilized DTNB with HPLC-grade water as per the supplier's instructions to achieve the desired stock concentration. Protect the solution from light and store on ice for use within the same day.[5]
-
Positive Control: Prepare a working solution of Bee Venom PLA2 by diluting the stock in 1X sPLA2 Assay Buffer. The dilution factor will depend on the desired activity. A 1:100 dilution is a common starting point.[7]
-
Sample Preparation: Samples should be clear and free of any particulates. If necessary, centrifuge or filter the samples. It is crucial to ensure that samples do not contain thiols or thiol-scavenging agents, as these will interfere with the assay. If present, these can be removed by dialysis.[5][7]
Assay Procedure:
-
Plate Setup: Designate wells for non-enzymatic controls (blanks), positive controls, and experimental samples. It is recommended to run all samples in at least duplicate.
-
Pipetting Scheme:
-
Blank Wells: Add 10 µL of 1X Assay Buffer.
-
Positive Control Wells: Add 10 µL of the diluted Bee Venom PLA2 solution.
-
Sample Wells: Add 10 µL of your sample.
-
-
Add 10 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 200 µL of the this compound substrate solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 405 nm or 414 nm. Take readings every minute for at least 10 minutes at 25°C.
Experimental Workflow
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Group IIa sPLA2 Inhibition Attenuates NF-κB Activity and Promotes Apoptosis of Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Amplification mechanisms of inflammation: paracrine stimulation of arachidonic acid mobilization by secreted phospholipase A2 is regulated by cytosolic phospholipase A2-derived hydroperoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phospholipases A-II (PLA2-II) induces acute pancreatitis through activation of the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secreted Phospholipases A2 - not just Enzymes: Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of PKC and MAPK in cytosolic PLA2 phosphorylation and arachadonic acid release in primary murine astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diheptanoyl Thio-PC Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of phospholipase A2 (PLA2) activity using the Diheptanoyl Thio-PC assay. This colorimetric method is suitable for most secretory PLA2s (sPLA2s) and relies on the substrate 1,2-bis(heptanoylthio)-glycero-3-phosphocholine (this compound) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.
Principle of the Assay
The this compound assay is a robust method for measuring PLA2 activity. The enzyme catalyzes the hydrolysis of the thioester bond at the sn-2 position of the this compound substrate. This reaction releases a free thiol group.[1][2] This thiol group then reacts with DTNB in a thiol-disulfide exchange to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 405 or 414 nm.[1][2] The rate of TNB formation is directly proportional to the PLA2 activity.
Data Presentation
The following table summarizes the key quantitative data for the this compound assay.
| Parameter | Value | Source |
| Reagent Concentrations (Stock Solutions) | ||
| This compound (Substrate) | 1.66 mM | [1] |
| DTNB | 10 mM | [1] |
| Assay Buffer (1X) | 25 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100 | |
| Reaction Conditions | ||
| Final Assay Volume | 225 µL | |
| Volume of DTNB Stock per Well | 10 µL | [1] |
| Volume of Substrate Solution per Well | 200 µL | |
| Volume of Sample/Control per Well | 10 µL | [1] |
| Final Concentrations in Assay Well | ||
| This compound (Substrate) | ~1.48 mM | Calculated |
| DTNB | ~0.44 mM | Calculated |
| Spectrophotometric Parameters | ||
| Wavelength | 405 nm or 414 nm | [1] |
| Extinction Coefficient of TNB at 414 nm (adjusted for pathlength) | 10.66 mM⁻¹cm⁻¹ | [1][3] |
| Extinction Coefficient of TNB at 405 nm (adjusted for pathlength) | 10.0 mM⁻¹cm⁻¹ | [1][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the reaction principle and the experimental workflow of the this compound assay.
Figure 1. Reaction principle of the this compound assay.
Figure 2. Experimental workflow for the this compound assay.
Experimental Protocols
Materials and Reagents
-
This compound
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Tris-HCl
-
Calcium Chloride (CaCl₂)
-
Potassium Chloride (KCl)
-
Triton X-100
-
PLA2 source (e.g., purified enzyme, cell lysate, biological fluid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 or 414 nm
-
HPLC-grade water
Reagent Preparation
-
10X Assay Buffer: Prepare a stock solution containing 250 mM Tris-HCl (pH 7.5), 1 M KCl, 100 mM CaCl₂, and 3 mM Triton X-100.
-
1X Assay Buffer: Dilute the 10X Assay Buffer 1:10 with HPLC-grade water. For example, mix 3 mL of 10X Assay Buffer with 27 mL of HPLC-grade water. This buffer will be used for reconstituting the substrate and diluting samples.
-
DTNB Stock Solution (10 mM): Reconstitute a vial of DTNB with HPLC-grade water to achieve a final concentration of 10 mM in 0.4 M Tris-HCl, pH 8.0. This solution should be stored on ice, protected from light, and used within eight hours.
-
This compound Substrate Solution (1.66 mM): If the substrate is in an ethanolic solution, evaporate the ethanol under a gentle stream of nitrogen. Reconstitute the dried substrate with the 1X Assay Buffer to a final concentration of 1.66 mM.[1] Vortex until the solution is clear to avoid high background absorbance.
Assay Procedure
This protocol is designed for a 96-well plate format with a final volume of 225 µL per well.
-
Plate Setup:
-
Blank/Negative Control Wells: Add 10 µL of DTNB stock solution and 15 µL of 1X Assay Buffer to at least two wells.
-
Positive Control Wells: Add 10 µL of DTNB stock solution, 10 µL of a known PLA2 enzyme (e.g., bee venom PLA2), and 5 µL of 1X Assay Buffer to at least two wells.[1]
-
Sample Wells: Add 10 µL of DTNB stock solution, 10 µL of the sample to be tested, and 5 µL of 1X Assay Buffer to at least two wells.[1]
-
Note on Inhibitors: If testing for PLA2 inhibitors, the inhibitor (typically dissolved in DMSO) can be added in a 5 µL volume, replacing the 5 µL of 1X Assay Buffer.
-
-
Initiate the Reaction:
-
To all wells (Blank, Positive Control, and Sample), add 200 µL of the this compound Substrate Solution. It is recommended to use a multichannel pipette for this step to ensure a consistent start time for all reactions.
-
Note the precise start time.
-
-
Measurement:
-
Immediately after adding the substrate, carefully shake the plate for a few seconds to ensure thorough mixing.
-
Place the plate in a microplate reader and begin measuring the absorbance at 414 nm (or 405 nm).
-
Take readings every minute for at least five minutes to obtain a kinetic curve.
-
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.
-
Correct for Background: Subtract the average ΔA/min of the Blank wells from the ΔA/min of the Positive Control and Sample wells.
-
Calculate PLA2 Activity: Use the following formula to calculate the PLA2 activity, utilizing the adjusted extinction coefficient for TNB.
PLA2 Activity (µmol/min/mL) = [(ΔA/min) x Total Assay Volume (mL)] / [Extinction Coefficient (mM⁻¹) x Sample Volume (mL)]
One unit of PLA2 activity is defined as the amount of enzyme that hydrolyzes one µmol of this compound per minute at 25°C.[1]
Troubleshooting and Considerations
-
Sample Preparation: Samples should be free of particulates. Thiols and thiol scavengers must be removed prior to the assay, for example, by dialysis.[1]
-
High Background: A high initial absorbance may indicate incomplete dissolution of the substrate. Ensure the substrate solution is clear before use.[1]
-
Non-linear Kinetics: If the reaction rate is too fast (depletion of substrate) or too slow, the sample may need to be diluted or concentrated, respectively.[1]
-
Specificity: This assay is not suitable for cytosolic PLA2 (cPLA2), which does not efficiently hydrolyze this substrate.[1] For cPLA2, a substrate like arachidonoyl thio-PC is recommended.
References
Application Notes and Protocols for Calculating PLA2 Activity from Diheptanoyl Thio-PC Assay Data
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and data analysis guide for the determination of Phospholipase A2 (PLA2) activity using the Diheptanoyl Thio-PC assay. This colorimetric method offers a reliable and convenient means to measure the enzymatic activity of most PLA2s, excluding cytosolic PLA2 (cPLA2).
Principle of the Assay
The this compound assay is based on the enzymatic hydrolysis of the thioester bond at the sn-2 position of the substrate, 1,2-diheptanoyl-thio-glycero-3-phosphocholine (this compound), by PLA2. This reaction releases a free thiol group. The liberated thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-Thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the increase in absorbance at or near 414 nm.[1][2][3] The rate of color formation is directly proportional to the PLA2 activity in the sample.
Signaling Pathway Context
Phospholipase A2 enzymes play a crucial role in various cellular signaling pathways by catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of a free fatty acid and a lysophospholipid.[4][5] A key function of PLA2 is the release of arachidonic acid from membrane phospholipids. This arachidonic acid is a precursor for the biosynthesis of eicosanoids, a group of potent signaling molecules including prostaglandins, thromboxanes, and leukotrienes, which are involved in inflammation, immunity, and other physiological processes.[6]
Caption: Simplified PLA2 signaling pathway.
Experimental Protocol
This protocol is designed for a 96-well plate format, allowing for high-throughput screening of PLA2 activity.
Materials and Reagents
| Reagent | Storage |
| PLA2 Assay Buffer (10X) | -20°C |
| DTNB | -20°C |
| This compound (Substrate) | -20°C |
| Bee venom PLA2 (Positive Control) | -20°C |
| 96-Well Plate (Colorimetric Assay) | Room Temperature |
| Purified Water (HPLC-grade) | Room Temperature |
| DMSO (for inhibitor studies) | Room Temperature |
Reagent Preparation
-
1X PLA2 Assay Buffer : Dilute the 10X PLA2 Assay Buffer concentrate with purified water. For example, mix 3 ml of 10X buffer with 27 ml of water to get 30 ml of 1X buffer.[1][2] The final composition is typically 25 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100.[2]
-
DTNB Solution : Reconstitute one vial of lyophilized DTNB with 1.0 ml of purified water to obtain a 10 mM solution.[1][2] This solution should be stored on ice in the dark and used within eight hours.[2]
-
Substrate Solution : Evaporate the ethanolic solution of this compound to dryness under a gentle stream of nitrogen gas. Reconstitute the dried substrate with diluted 1X Assay Buffer to a final concentration of 1.66 mM.[1][2] Ensure the solution is clear by vortexing.
-
Positive Control : A bee venom PLA2 solution is often provided as a positive control.[1][2] Dilute as per the manufacturer's instructions.
Assay Procedure
The following workflow outlines the steps for setting up the assay in a 96-well plate.
Caption: Experimental workflow for the PLA2 assay.
-
Plate Setup : Prepare a 96-well plate with the following wells in duplicate or triplicate:
-
Blank (Non-enzymatic control) : To measure the background absorbance.
-
Positive Control : To ensure the assay is working correctly.
-
Sample Wells : For each experimental sample.
-
-
Reagent Addition : Add the components to the wells as described in the table below.[1][2]
| Well Type | Component 1 | Component 2 | Component 3 |
| Blank | 10 µl DTNB | 15 µl Assay Buffer | - |
| Positive Control | 10 µl DTNB | 5 µl Assay Buffer | 10 µl Bee Venom PLA2 |
| Sample | 10 µl DTNB | 5 µl Assay Buffer | 10 µl Sample |
-
Initiate Reaction : Start the enzymatic reaction by adding 200 µl of the Substrate Solution to all wells.[1][2] Mix the plate gently.
-
Kinetic Measurement : Immediately begin reading the absorbance at 414 nm (or 405 nm) every minute for at least 5-10 minutes using a microplate reader.[1][2] The amount of PLA2 added should result in an absorbance increase of 0.01 to 0.1 per minute.[2]
Data Analysis and Calculation
Determine the Rate of Reaction
-
Plot the absorbance values as a function of time for each well.
-
Identify the linear portion of the curve.
-
Calculate the rate of change in absorbance per minute (ΔA₄₁₄/min) for each well by determining the slope of the linear portion.[1][2] Alternatively, select two points within the linear range and use the formula: ΔA₄₁₄/min = (A₄₁₄ at Time 2 - A₄₁₄ at Time 1) / (Time 2 - Time 1)[1]
-
Subtract the rate of the blank wells from the rates of the sample and positive control wells to correct for non-enzymatic hydrolysis.
Calculate PLA2 Activity
The PLA2 activity is calculated using the Beer-Lambert law. The formula provided in many commercial kits is as follows:[1][2][4]
PLA₂ Activity (µmol/min/ml) = (ΔA₄₁₄/min × Total Assay Volume (ml)) / (ε × Sample Volume (ml) × Path Length (cm))
A simplified formula often provided in kit protocols, which accounts for the specific volumes and path length in a 96-well plate, is:
PLA₂ Activity (µmol/min/ml) = (Corrected ΔA₄₁₄/min × 0.225 ml) / (10.66 mM⁻¹ × 0.01 ml) × Sample Dilution
Where:
-
Corrected ΔA₄₁₄/min : The rate of absorbance change for the sample minus the rate for the blank.
-
0.225 ml : Total volume of the reaction in the well.[1]
-
10.66 mM⁻¹ : The molar extinction coefficient of DTNB adjusted for the path length of the solution in the well.[1][2][4] The actual extinction coefficient for DTNB at 414 nm is 13.6 mM⁻¹cm⁻¹, which is adjusted for a typical path length of 0.784 cm in a 96-well plate.[1][2]
-
0.01 ml : The volume of the sample added to the well.[1]
-
Sample Dilution : The dilution factor of the sample, if any.
One unit of PLA2 activity is defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute at 25°C. [1][2]
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison.
| Sample ID | Mean ΔA₄₁₄/min | Corrected ΔA₄₁₄/min | PLA₂ Activity (µmol/min/ml) | Standard Deviation |
| Blank | 0.002 | 0.000 | 0.00 | 0.0005 |
| Positive Control | 0.085 | 0.083 | 1.75 | 0.004 |
| Sample 1 | 0.045 | 0.043 | 0.91 | 0.002 |
| Sample 2 (Inhibitor) | 0.015 | 0.013 | 0.27 | 0.001 |
Interferences
Several substances can interfere with this assay:
-
Thiols : Samples containing thiols such as glutathione, cysteine, or dithiothreitol will result in high background absorbance.[2][4]
-
Thiol Scavengers : Compounds like N-ethylmaleimide will inhibit color development.[2]
-
Solvents : Some organic solvents may decrease enzymatic activity.[1][4] If inhibitors are used, they should ideally be dissolved in DMSO.[2][4]
-
Buffers : While Tris, HEPES, and phosphate buffers are generally compatible, imidazole buffers can cause high background absorbance.[2]
It is recommended to remove interfering substances by methods such as dialysis before performing the assay.[2]
References
- 1. abcam.com [abcam.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. content.abcam.com [content.abcam.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening PLA2 Inhibitors using the Diheptanoyl Thio-PC Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipase A2 (PLA2) enzymes are critical players in various physiological and pathological processes, including inflammation, signal transduction, and host defense. Their primary function is to catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of a free fatty acid and a lysophospholipid.[1][2][3] The release of arachidonic acid by PLA2 is a key rate-limiting step in the production of eicosanoids, which are potent inflammatory mediators.[1][2][3] Consequently, the inhibition of PLA2 activity is a significant therapeutic target for the development of anti-inflammatory drugs and treatments for other PLA2-associated diseases.[4][5]
The Diheptanoyl Thio-PC assay is a widely used, reliable, and convenient colorimetric method for measuring the activity of secretory PLA2 (sPLA2) and for screening potential inhibitors.[1][6] This assay is not suitable for cytosolic PLA2 (cPLA2).[1][7] The principle of the assay is based on the enzymatic hydrolysis of the substrate, 1,2-diheptanoyl-thio-phosphatidylcholine (this compound), by PLA2. This reaction releases a free thiol group which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 405-420 nm.[1][6] The rate of color development is directly proportional to the PLA2 activity.
Assay Principle and Signaling Pathway
The this compound assay is a continuous spectrophotometric assay. The enzymatic reaction catalyzed by PLA2 is the rate-limiting step, and the subsequent reaction with DTNB is rapid. The overall reaction scheme is depicted below.
Figure 1: Principle of the this compound assay.
In the context of cellular signaling, PLA2s are responsible for the release of arachidonic acid from membrane phospholipids, which is then converted into various pro-inflammatory eicosanoids by cyclooxygenases (COXs) and lipoxygenases (LOXs).
Figure 2: Simplified PLA2 signaling pathway in inflammation.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the this compound assay.
| Parameter | Value | Source |
| Substrate Concentration (stock) | 1.66 mM | [1][6][8] |
| Substrate Concentration (final) | 1.44 mM | [6] |
| DTNB Extinction Coefficient (at 414 nm) | 10.66 mM⁻¹cm⁻¹ (adjusted for 0.784 cm pathlength) | [1][8] |
| DTNB Extinction Coefficient (at 405 nm) | 10.0 mM⁻¹cm⁻¹ (adjusted for 0.784 cm pathlength) | [1][8] |
| Assay Detection Range | 0.02 to 0.2 µmol/min/ml of sPLA2 activity | [1][8] |
| Kₘ for this compound (human Type V sPLA2) | 0.78 mM | [6] |
Experimental Protocols
A detailed protocol for screening PLA2 inhibitors using the this compound assay is provided below. This protocol is based on commercially available kits and can be adapted for a 96-well plate format.
Materials and Reagents
-
This compound (Substrate)
-
PLA2 Enzyme (e.g., bee venom PLA2 as a positive control)[1]
-
DTNB (Ellman's Reagent)
-
Assay Buffer
-
Test Inhibitor Compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-420 nm[1]
-
Adjustable pipettes
Reagent Preparation
-
Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions. This may involve diluting a concentrated stock solution with pure water.
-
This compound (Substrate Solution): The substrate is often supplied in an ethanolic solution. Evaporate the ethanol under a gentle stream of inert gas (e.g., nitrogen).[1][6][8] Reconstitute the dried substrate with the assay buffer to the desired stock concentration (e.g., 1.66 mM).[1][6][8] Vortex until the solution is clear to ensure complete dissolution.[1][6][8]
-
DTNB Solution: Prepare the DTNB solution according to the kit's instructions, typically by reconstituting a lyophilized powder with the assay buffer.
-
PLA2 Enzyme Solution: Prepare a working solution of the PLA2 enzyme by diluting the stock solution with the assay buffer to a concentration that yields a linear rate of reaction over the desired time course.
-
Inhibitor Solutions: Prepare serial dilutions of the test inhibitor compounds in the assay buffer or an appropriate solvent. Ensure the final solvent concentration in the assay well does not affect enzyme activity.
Assay Workflow
The following diagram illustrates the general workflow for the PLA2 inhibitor screening assay.
Figure 3: Experimental workflow for PLA2 inhibitor screening.
Detailed Assay Procedure
-
Plate Setup:
-
Background Wells: Add assay buffer and the solvent used for the inhibitors.
-
Positive Control Wells (100% Activity): Add the PLA2 enzyme solution.
-
Inhibitor Wells: Add the PLA2 enzyme solution and the test inhibitor solutions at various concentrations.
-
-
Reagent Addition:
-
To the appropriate wells, add the assay buffer, PLA2 enzyme, and inhibitor solutions. The total volume should be consistent across all wells.
-
-
Pre-incubation (Optional): Pre-incubate the enzyme with the inhibitors for a specified period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Reaction Initiation:
-
Incubation and Measurement:
-
Carefully shake the plate for a few seconds to ensure thorough mixing.[6]
-
Incubate the plate at 25°C for a predetermined time (e.g., 15 minutes).[6]
-
Measure the absorbance at a wavelength between 405 and 420 nm using a microplate reader.[6] Kinetic readings can also be taken at regular intervals to determine the initial reaction velocity.
-
Data Analysis and Calculations
-
Correct for Background Absorbance: Subtract the absorbance of the background wells from the absorbance of all other wells.
-
Calculate Percentage Inhibition:
-
% Inhibition = [1 - (Activity with Inhibitor / Activity of Positive Control)] x 100
-
-
Determine IC₅₀ Values:
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Interferences and Troubleshooting
-
High Background: This can be caused by the presence of thiols (e.g., DTT, β-mercaptoethanol) in the sample, which will react directly with DTNB.[8] Samples should be dialyzed to remove interfering small molecules.[1][8] Incomplete dissolution of the substrate can also lead to high background absorbance.[1][8]
-
Low Signal: This may indicate low enzyme activity, inactive enzyme, or the presence of thiol-scavenging compounds in the sample.[8]
-
Precipitation: Some inhibitors may not be soluble in the aqueous assay buffer. Ensure that the final solvent concentration is low and does not affect the assay.
Conclusion
The this compound assay is a robust and sensitive method for measuring sPLA2 activity and for high-throughput screening of potential inhibitors. By following the detailed protocols and being mindful of potential interferences, researchers can obtain reliable and reproducible data to advance the discovery and development of novel PLA2-targeted therapeutics.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. content.abcam.com [content.abcam.com]
- 3. sPLA2 (Type V) Inhibitor Screening Assay Kit - 96 Well | CEEPAL [ceepal.be]
- 4. Combining in silico and in vitro approaches to identification of potent inhibitor against phospholipase A2 (PLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The design and discovery of phospholipase A2 inhibitors for the treatment of inflammatory diseases | Semantic Scholar [semanticscholar.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. abcam.com [abcam.com]
Application of Diheptanoyl Thio-PC in Drug Discovery: A Comprehensive Guide for Researchers
Introduction
Diheptanoyl Thio-PC (1,2-bis(heptanoylthio)-sn-glycero-3-phosphocholine) is a valuable tool in drug discovery, primarily serving as a chromogenic substrate for most isoforms of phospholipase A2 (PLA2), with the notable exceptions of cytosolic PLA2 (cPLA2) and PAF-acetyl hydrolase (PAF-AH).[1][2] The enzymatic activity of PLA2s is critically implicated in a myriad of physiological and pathological processes, including inflammation, signal transduction, and host defense.[3] These enzymes catalyze the hydrolysis of the sn-2 fatty acyl bond of phospholipids, leading to the production of free fatty acids, such as arachidonic acid, and lysophospholipids. These products are precursors to potent pro-inflammatory mediators like prostaglandins and leukotrienes, making PLA2 enzymes attractive therapeutic targets for a range of inflammatory diseases, including rheumatoid arthritis, asthma, and cardiovascular disease.[3]
The utility of this compound lies in its clever design for a simple and robust spectrophotometric assay. Upon cleavage of the thioester bond at the sn-2 position by a PLA2 enzyme, a free thiol group is generated. This thiol readily reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at or near 414 nm. The rate of color development is directly proportional to the PLA2 activity. This assay is highly amenable to a high-throughput screening (HTS) format, making it an ideal platform for the discovery and characterization of novel PLA2 inhibitors.[3]
This document provides detailed application notes and protocols for the use of this compound in PLA2 activity and inhibitor screening assays, intended for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: Representative Kinetic Parameters for PLA2 Isozymes with this compound
| PLA2 Isozyme | Source | Km (mM) | Vmax (µmol/min/mg) | Assay Conditions | Reference |
| sPLA2-IIA | Human Recombinant | Not Reported | Not Reported | Tris-HCl buffer, pH 8.0, with Triton X-100 micelles | General Assay Principle |
| Bee Venom PLA2 | Apis mellifera | Not Reported | Not Reported | Tris-HCl buffer, pH 7.5, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100 | [1] |
| Pancreatic PLA2 | Bovine | Not Reported | Not Reported | Tris-HCl buffer, pH 7.5, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100 | [1] |
Note: Specific Km and Vmax values are highly dependent on assay conditions (e.g., pH, temperature, buffer composition, and micelle preparation). The provided information is illustrative; for precise kinetic characterization, it is crucial to perform detailed enzyme kinetic studies under your experimental setup.
Table 2: IC50 Values of Standard PLA2 Inhibitors Determined by this compound Assay
| Inhibitor | Target PLA2 Isozyme | IC50 | Assay Conditions | Reference |
| Varespladib | sPLA2-IIA | ~104.0 nM (liposomes) | POPC-based liposomes, BTB-based assay | [4] |
| S-3319 | sPLA2-IIA | 29 nM (in vivo) | Not specified | [5] |
| Sinapic acid | sPLA2-IIA | 4.16 ± 0.13 µM | Radiometric assay | [6] |
| Genistein | sPLA2-IIA | 11.75 µM | Radiometric assay | [6] |
Note: IC50 values are highly dependent on the specific assay conditions, including substrate concentration, enzyme concentration, and incubation time. The values presented here are for comparative purposes. It is recommended to include a known inhibitor as a positive control in screening campaigns.
Signaling Pathways
The PLA2 enzymes targeted by the this compound assay are key players in various signaling cascades, most notably the inflammatory pathway. The diagrams below illustrate the central role of secretory PLA2 (sPLA2) and calcium-independent PLA2 (iPLA2) in cellular signaling.
Caption: Role of sPLA2 in the inflammatory pathway.
Caption: Diverse roles of iPLA2 in cellular signaling.
Experimental Protocols
The following protocols provide a framework for conducting PLA2 activity and inhibitor screening assays using this compound. These should be optimized for your specific experimental conditions.
Protocol 1: PLA2 Activity Assay
This protocol is designed for a 96-well plate format and is suitable for high-throughput screening.
Materials:
-
This compound (in ethanol)
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)[1]
-
PLA2 enzyme solution (e.g., recombinant human sPLA2-IIA, bee venom PLA2)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
Nitrogen or argon gas source
Procedure:
-
Preparation of Reagents:
-
This compound Substrate Solution (1.66 mM): Evaporate the ethanol from the this compound stock solution under a gentle stream of nitrogen or argon gas.[1] Reconstitute the dried substrate in Assay Buffer to a final concentration of 1.66 mM.[1] Vortex thoroughly until the solution is clear to avoid high background absorbance.[1] This solution is stable for at least two weeks when stored at -20°C.[1]
-
DTNB Solution (10 mM): Reconstitute a vial of DTNB with HPLC-grade water to a final concentration of 10 mM in 0.4 M Tris-HCl, pH 8.0.[1] Keep on ice and in the dark, and use within eight hours.[1]
-
PLA2 Enzyme Solution: Prepare a working solution of the PLA2 enzyme in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear rate of absorbance increase between 0.01 and 0.1 absorbance units per minute.[1]
-
-
Assay Protocol:
-
Set up the 96-well plate with the following wells:
-
Blank (No Enzyme): 10 µL of Assay Buffer
-
Positive Control: 10 µL of a known PLA2 enzyme solution
-
Test Samples: 10 µL of the sample containing PLA2 activity
-
-
To each well, add 10 µL of the 10 mM DTNB solution.
-
Initiate the reaction by adding 200 µL of the 1.66 mM this compound Substrate Solution to all wells.
-
Immediately start measuring the absorbance at 414 nm (or 405 nm) at 25°C in kinetic mode, taking readings every minute for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from the rates of the samples and the positive control.
-
Calculate the PLA2 activity using the following formula:
PLA2 Activity (µmol/min/mL) = (ΔA/min * Assay Volume (mL)) / (ε * Pathlength (cm) * Enzyme Volume (mL))
Where:
-
ε (Molar extinction coefficient of TNB) = 10,660 M⁻¹cm⁻¹ at 414 nm[1]
-
Assay Volume = Total volume in the well (e.g., 0.22 mL)
-
Pathlength = Pathlength of the light through the sample in the well (this may need to be determined for your specific microplate reader, or a standard value of 0.784 cm can be used for a 200 µL volume in a standard 96-well plate).[1]
-
Enzyme Volume = Volume of enzyme solution added to the well (e.g., 0.01 mL)
-
-
Protocol 2: PLA2 Inhibitor Screening Assay
This protocol is an adaptation of the activity assay for screening potential PLA2 inhibitors.
Materials:
-
All materials from Protocol 1
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Known PLA2 inhibitor (e.g., Varespladib) as a positive control
Procedure:
-
Preparation of Reagents: Prepare all reagents as described in Protocol 1.
-
Assay Protocol:
-
In a 96-well plate, add 5 µL of the test compound solution (or solvent for the control wells) to the designated wells.
-
Add 5 µL of the PLA2 enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.
-
Add 10 µL of the 10 mM DTNB solution to each well.
-
Initiate the reaction by adding 200 µL of the 1.66 mM this compound Substrate Solution to all wells.
-
Immediately measure the absorbance at 414 nm in kinetic mode as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the rate of PLA2 activity for each well as described in Protocol 1.
-
Determine the percent inhibition for each test compound using the following formula:
% Inhibition = [1 - (Rate of Sample / Rate of Vehicle Control)] * 100
-
For compounds showing significant inhibition, a dose-response curve can be generated by testing a range of concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for a typical high-throughput screening campaign for PLA2 inhibitors using the this compound assay.
Caption: High-throughput screening workflow for PLA2 inhibitors.
Conclusion
This compound is a robust and versatile substrate for the colorimetric determination of PLA2 activity. Its compatibility with high-throughput screening formats makes it an invaluable tool in the early stages of drug discovery for the identification and characterization of novel PLA2 inhibitors. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in their drug discovery endeavors targeting the pharmacologically significant phospholipase A2 enzyme family.
References
- 1. abcam.com [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification and biochemical characterization of pancreatic phospholipase A2 from the common stingray Dasyatis pastinaca - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. oatext.com [oatext.com]
- 6. Sinapicacid Inhibits Group IIA Secretory Phospholipase A2 and Its Inflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Continuous Spectrophotometric Assay Using Diheptanoyl Thio-PC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of 1,2-diheptanoyl-thio-phosphatidylcholine (Diheptanoyl Thio-PC) in a continuous spectrophotometric assay, primarily for the measurement of Phospholipase A2 (PLA2) activity. This assay is a valuable tool in basic research and drug discovery for screening and characterizing PLA2 inhibitors.
Introduction
The continuous spectrophotometric assay utilizing this compound offers a simple, reliable, and efficient method for determining the enzymatic activity of most forms of Phospholipase A2 (PLA2), excluding cytosolic PLA2 (cPLA2) and PAF-acetyl hydrolase.[1] The principle of this assay is based on the PLA2-mediated hydrolysis of the thioester bond at the sn-2 position of this compound. This enzymatic cleavage releases a free thiol group, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB). The rate of TNB formation is monitored by measuring the increase in absorbance at or near 412 nm, which is directly proportional to the PLA2 activity.[1]
This assay is particularly well-suited for high-throughput screening of potential PLA2 inhibitors, as well as for detailed kinetic analysis of enzyme activity.
Assay Principle and Signaling Pathway
Assay Principle:
The enzymatic reaction and subsequent colorimetric detection can be summarized in two steps:
-
PLA2-catalyzed hydrolysis: this compound + H₂O --(PLA2)--> 1-heptanoyl-thio-lyso-PC + Heptanoic acid + Thiol
-
Colorimetric reaction with DTNB: Thiol + DTNB --> TNB (yellow) + Mixed Disulfide
The rate of increase in absorbance at 405-414 nm is directly proportional to the PLA2 activity.
Relevant Signaling Pathway: PLA2 in Inflammation
Phospholipase A2 enzymes play a crucial role in the inflammatory cascade. They catalyze the hydrolysis of membrane phospholipids to release arachidonic acid and a lysophospholipid. Arachidonic acid is a precursor for the synthesis of eicosanoids, which are potent inflammatory mediators.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this assay. It is important to note that while general parameters are provided, specific kinetic and inhibition constants are highly dependent on the specific PLA2 enzyme, assay conditions, and the inhibitor being tested. The values for Km, Vmax, IC50, and Ki in the example tables are for illustrative purposes and should be determined experimentally.
Table 1: General Assay Parameters
| Parameter | Value | Reference |
| Substrate | 1,2-diheptanoyl-thio-phosphatidylcholine (this compound) | [1] |
| Chromogen | 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) | [1] |
| Wavelength for Detection | 405 nm or 414 nm | [1] |
| Molar Extinction Coefficient of TNB at 414 nm (adjusted for pathlength) | 10.66 mM⁻¹ cm⁻¹ | [1] |
| Molar Extinction Coefficient of TNB at 405 nm (adjusted for pathlength) | 10.0 mM⁻¹ cm⁻¹ | [1] |
| Assay Detection Range | 0.02 to 0.2 µmol/min/ml of PLA2 activity | [1] |
| Intra-assay Coefficient of Variation | 2.5% | [1] |
| Inter-assay Coefficient of Variation | 4.2% | [1] |
Table 2: Example Kinetic Parameters for a Hypothetical PLA2
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Hypothetical Bee Venom PLA2 | This compound | Value to be determined | Value to be determined |
| Hypothetical Human sPLA2-IIA | This compound | Value to be determined | Value to be determined |
Table 3: Example Inhibition Data for Hypothetical PLA2 Inhibitors
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition |
| Compound X | Hypothetical Bee Venom PLA2 | Value to be determined | Value to be determined | e.g., Competitive |
| Compound Y | Hypothetical Human sPLA2-IIA | Value to be determined | Value to be determined | e.g., Non-competitive |
Experimental Protocols
4.1. Reagent Preparation
-
PLA2 Assay Buffer (10X): Prepare a stock solution containing 250 mM Tris-HCl (pH 7.5), 100 mM CaCl₂, 1 M KCl, and 3 mM Triton X-100. Store at 4°C.
-
Working Assay Buffer (1X): Dilute the 10X Assay Buffer 1:10 with HPLC-grade water. The final concentrations will be 25 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100.
-
This compound Substrate Solution: The substrate is typically supplied in ethanol. Evaporate the ethanol under a gentle stream of nitrogen. Reconstitute the dried substrate in the 1X Assay Buffer to a final concentration of 1.66 mM. Vortex until the solution is clear to avoid high background absorbance.[1]
-
DTNB Solution: Reconstitute lyophilized DTNB in HPLC-grade water to a final concentration of 10 mM in 0.4 M Tris-HCl, pH 8.0. Store on ice and protect from light.[1]
-
Enzyme Solution: Prepare stock solutions of your PLA2 enzyme in the 1X Assay Buffer. The final concentration should be optimized to yield a linear rate of absorbance change between 0.01 and 0.1 AU per minute.[1]
-
Inhibitor Solutions: Dissolve inhibitors in an appropriate solvent (e.g., DMSO). Prepare a dilution series to determine IC50 values.
4.2. Assay Workflow
The following diagram illustrates the general workflow for performing the assay in a 96-well plate format.
4.3. Detailed Protocol for 96-Well Plate Assay
-
Plate Setup:
-
Blank Wells: Add 10 µl of 1X Assay Buffer.
-
Positive Control Wells: Add 10 µl of a known active PLA2 enzyme solution.
-
Sample Wells: Add 10 µl of the sample to be tested.
-
Inhibitor Wells: Add 5 µl of the inhibitor solution and 5 µl of the enzyme solution. For the control (no inhibitor), add 5 µl of the inhibitor vehicle (e.g., DMSO) and 5 µl of the enzyme solution.
-
-
Add DTNB: To all wells, add 10 µl of the prepared DTNB solution.
-
Pre-incubation: Pre-incubate the plate for 5 minutes at the desired assay temperature (e.g., 25°C).
-
Initiate Reaction: Add 200 µl of the this compound substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm or 414 nm every minute for a total of 10-30 minutes.
4.4. Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, plot absorbance versus time.
-
Determine the slope (ΔA/min) of the linear portion of the curve.
-
Subtract the rate of the blank wells from the rates of all other wells.
-
-
Calculate PLA2 Activity: Use the following formula to calculate the PLA2 activity in µmol/min/ml:
Where:
-
ΔA/min = The rate of absorbance change per minute.
-
ε = Molar extinction coefficient of TNB (10.66 mM⁻¹ cm⁻¹ at 414 nm or 10.0 mM⁻¹ cm⁻¹ at 405 nm).
-
l = Path length of the sample in the well (in cm). This needs to be determined for the specific microplate and volume used.
-
V = Volume of the enzyme sample in the assay (in ml).
-
-
Determine Inhibitor Potency (IC50):
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Absorbance | Incomplete dissolution of the substrate. | Ensure the this compound substrate is completely dissolved by vortexing thoroughly. |
| Contamination of reagents with thiol-containing compounds. | Use fresh, high-quality reagents. | |
| Non-linear Reaction Rate | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability. | Check the stability of the enzyme under the assay conditions. | |
| Low Signal | Low enzyme activity. | Increase the enzyme concentration. |
| Inactive enzyme. | Use a fresh enzyme preparation. | |
| Presence of inhibitors in the sample. | Purify the sample to remove inhibitors. |
Conclusion
The continuous spectrophotometric assay using this compound is a robust and versatile method for the study of PLA2 activity and the screening of its inhibitors. Its simplicity, reliability, and adaptability to a high-throughput format make it an indispensable tool for researchers in academia and the pharmaceutical industry. For accurate and reproducible results, careful optimization of assay conditions and adherence to the detailed protocols are essential.
References
Application Notes and Protocols for Purified Enzyme Kinetics using Diheptanoyl Thio-PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diheptanoyl Thio-PC assay is a widely used continuous spectrophotometric method for determining the enzymatic activity of most secretory phospholipase A2 (sPLA2) enzymes. This synthetic substrate, a 1,2-dithio analog of diheptanoyl phosphatidylcholine, is readily hydrolyzed by sPLA2s, with the notable exception of cytosolic PLA2 (cPLA2). The assay's principle is based on the hydrolysis of the thioester bond at the sn-2 position by PLA2, which releases a free thiol. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 405-414 nm.[1] The rate of TNB formation is directly proportional to the PLA2 activity. This method is highly amenable to a 96-well plate format, making it suitable for high-throughput screening of enzyme inhibitors.
Assay Principle and Signaling Context
Phospholipase A2 (PLA2) enzymes play a crucial role in cellular signaling by catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids in cell membranes.[2] This reaction releases a free fatty acid, often arachidonic acid, and a lysophospholipid. Arachidonic acid is a precursor for the biosynthesis of eicosanoids, a group of potent lipid mediators including prostaglandins, thromboxanes, and leukotrienes, which are involved in inflammation and other physiological and pathological processes.[2] The this compound assay provides a robust in vitro tool to study the kinetics of purified PLA2 enzymes and to screen for potential inhibitors that could modulate these critical signaling pathways.
Data Presentation: Enzyme Kinetics
The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are essential for characterizing enzyme activity. These values, however, are highly dependent on the specific enzyme, substrate purity, and assay conditions (e.g., pH, temperature, buffer composition). Researchers should determine these parameters empirically for their specific experimental setup. Below is a template for tabulating such data, with illustrative examples.
| Enzyme Source | Reported Km (μM) | Reported Vmax (μmol/min/mg) | Notes and Reference |
| Bee Venom (Apis mellifera) | To be determined | To be determined | Km for phosphatidylcholine reported as 20 μM.[3] |
| Porcine Pancreas | To be determined | To be determined | Follows Michaelis-Menten kinetics with diheptanoylphosphatidylcholine. |
| Cobra Venom (Naja sp.) | To be determined | To be determined | Suitable for use with the this compound assay.[1] |
Experimental Protocols
Materials and Reagents
-
Purified sPLA2 enzyme
-
This compound substrate
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)[4]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
Purified water (HPLC-grade or equivalent)
-
Inert gas (e.g., nitrogen or argon) for drying the substrate
Reagent Preparation
-
Assay Buffer (1X): Prepare the assay buffer with the desired components and adjust the pH. For example, to prepare the buffer mentioned above, dilute a 10X stock solution with purified water.[4]
-
This compound Substrate Solution (e.g., 1.66 mM): The substrate is often supplied in an organic solvent. Under a gentle stream of inert gas, evaporate the solvent to dryness. Reconstitute the dried substrate in the 1X Assay Buffer to the desired final concentration. Vortex vigorously until the solution is clear to ensure complete dissolution.[1]
-
DTNB Solution (e.g., 10 mM): Dissolve DTNB powder in an appropriate buffer (e.g., 0.4 M Tris-HCl, pH 8.0) to the desired concentration. Protect the solution from light and prepare it fresh.[4]
-
Enzyme Solution: Prepare a stock solution of the purified sPLA2 in the 1X Assay Buffer. On the day of the experiment, prepare serial dilutions of the enzyme to determine the optimal concentration that yields a linear rate of absorbance change over time (typically an increase of 0.01 to 0.1 absorbance units per minute).[1]
Assay Procedure
-
Plate Setup:
-
Blank Wells: Add Assay Buffer and DTNB solution. These wells will be used to subtract the background rate of non-enzymatic substrate hydrolysis.
-
Enzyme Wells: Add the diluted enzyme solution and DTNB solution.
-
It is recommended to perform all measurements in at least duplicate.
-
-
Pre-incubation: Pre-incubate the 96-well plate containing the enzyme, DTNB, and buffer at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the Reaction: Add the this compound substrate solution to all wells to start the enzymatic reaction. Mix the contents of the wells thoroughly, for example, by gently shaking the plate for 30 seconds.
-
Kinetic Measurement: Immediately begin reading the absorbance at 414 nm (or 405 nm) at regular intervals (e.g., every minute) for a sufficient duration to obtain a linear reaction rate (e.g., 10-20 minutes).
Data Analysis and Calculations
-
Calculate the Rate of Reaction (ΔAbs/min): For each well, plot absorbance versus time. The slope of the linear portion of this curve represents the rate of reaction in absorbance units per minute.
-
Correct for Background: Subtract the average rate of the blank wells from the rate of the enzyme wells to obtain the enzyme-catalyzed rate.
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of substrate hydrolysis.
-
Formula: Activity (μmol/min/mL) = (ΔAbs/min * Total Assay Volume (mL)) / (ε * Path Length (cm))
-
ε (Molar Extinction Coefficient of TNB): An adjusted value of 10.66 mM⁻¹cm⁻¹ is often used for a 96-well plate assay at 414 nm.[1][4] The actual extinction coefficient for TNB is 13.6 mM⁻¹cm⁻¹.[4]
-
Path Length: This depends on the volume in the well and the specific microplate. It may need to be determined experimentally or an adjusted extinction coefficient can be used.
-
-
-
Determine Km and Vmax: To determine the Michaelis-Menten constants, perform the assay with varying concentrations of the this compound substrate while keeping the enzyme concentration constant. Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software.
Visualizations
Caption: Experimental Workflow Diagram.
Caption: PLA2 Signaling Pathway.
References
Adapting the Diheptanoyl Thio-PC Assay for Robust Phospholipase A2 Activity Measurement in Cell Lysate Samples
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phospholipase A2 (PLA2) enzymes are critical mediators in a variety of cellular signaling pathways, including inflammation, by catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids to release fatty acids, such as arachidonic acid, and lysophospholipids. The Diheptanoyl Thio-PC (DHTPC) assay is a sensitive and continuous colorimetric method for measuring PLA2 activity. This assay utilizes a thioester-containing phosphatidylcholine analog, 1,2-diheptanoyl-thio-glycero-3-phosphocholine (DHTPC), as a substrate. Upon hydrolysis by PLA2, a free thiol group is released, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 405-414 nm. While initially designed for purified enzymes, this assay can be effectively adapted for the measurement of PLA2 activity in complex biological samples such as cell lysates.
This document provides detailed application notes and protocols for adapting the DHTPC assay for use with cell lysate samples, enabling researchers to accurately quantify PLA2 activity in various cell types and treatment conditions.
Data Presentation
The following tables summarize representative quantitative data obtained from the this compound assay adapted for cell lysates from common immunology cell lines, RAW 264.7 (murine macrophages) and U937 (human monocytic cells). These values are illustrative and will vary depending on cell type, passage number, and experimental conditions.
Table 1: cPLA2 and sPLA2 Activity in RAW 264.7 Cell Lysates
| Sample Condition | Total Protein (mg/mL) | cPLA2 Activity (nmol/min/mg) | sPLA2 Activity (nmol/min/mg) |
| Unstimulated Control | 2.1 | 1.5 ± 0.2 | 0.3 ± 0.05 |
| LPS (1 µg/mL) - 4h | 2.0 | 4.8 ± 0.5 | 1.2 ± 0.1 |
| Unstimulated + cPLA2 Inhibitor | 2.1 | 0.2 ± 0.04 | 0.3 ± 0.06 |
| LPS + cPLA2 Inhibitor | 2.0 | 0.3 ± 0.05 | 1.1 ± 0.2 |
Table 2: cPLA2 and sPLA2 Activity in U937 Cell Lysates
| Sample Condition | Total Protein (mg/mL) | cPLA2 Activity (nmol/min/mg) | sPLA2 Activity (nmol/min/mg) |
| Unstimulated Control | 1.8 | 1.1 ± 0.1 | 0.2 ± 0.03 |
| PMA (100 nM) - 24h | 1.7 | 3.5 ± 0.4 | 0.8 ± 0.1 |
| Unstimulated + sPLA2 Inhibitor | 1.8 | 1.0 ± 0.2 | < 0.1 |
| PMA + sPLA2 Inhibitor | 1.7 | 3.4 ± 0.3 | < 0.1 |
Experimental Protocols
I. Preparation of Cell Lysates
This protocol provides a general method for preparing cell lysates suitable for the DHTPC assay from both adherent and suspension cells.[1][2][3][4][5]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer, or a buffer containing 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Protease Inhibitor Cocktail (added fresh to lysis buffer)
-
Phosphatase Inhibitor Cocktail (optional, but recommended)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure for Adherent Cells:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer containing freshly added protease inhibitors to the plate (e.g., 500 µL for a 10 cm dish).
-
Incubate the plate on ice for 10-15 minutes.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate gently for 15 seconds.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
The lysate can be used immediately or stored at -80°C in aliquots.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Aspirate the supernatant completely.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer with freshly added protease inhibitors (e.g., 1 mL per 10^7 cells).
-
Incubate on ice for 20-30 minutes, with gentle vortexing every 10 minutes.
-
Proceed with steps 7-10 from the adherent cell protocol.
II. This compound (DHTPC) Assay Protocol
This protocol is adapted from commercially available kits and is suitable for a 96-well plate format.[5][6][7]
Materials:
-
Cell lysate (prepared as described above)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM CaCl2)
-
This compound (DHTPC) substrate solution (typically 1.5 mM in assay buffer)
-
DTNB solution (typically 10 mM in assay buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Assay Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the DHTPC and DTNB solutions in Assay Buffer to the desired final concentrations.
-
Plate Setup:
-
Blank: 20 µL of Assay Buffer.
-
Positive Control (optional): 20 µL of a purified PLA2 enzyme of known activity.
-
Samples: 20 µL of cell lysate. It is recommended to test a few dilutions of the lysate to ensure the activity falls within the linear range of the assay.
-
-
Add DTNB: Add 10 µL of DTNB solution to all wells.
-
Initiate Reaction: Add 170 µL of the DHTPC substrate solution to all wells to bring the final volume to 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to the desired temperature (e.g., 25°C or 37°C). Measure the absorbance at 414 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA414/min) for each well using the linear portion of the kinetic curve.
-
Subtract the rate of the blank from the rates of the samples and positive control.
-
Calculate the PLA2 activity using the following formula:
PLA2 Activity (nmol/min/mL) = (ΔA414/min) / (ε_TNB * path length) * 1000
-
ε_TNB (molar extinction coefficient of TNB) = 13,600 M⁻¹cm⁻¹ at 412 nm. This value may need to be adjusted based on the specific wavelength and plate reader used.
-
Path length (cm) is the light path through the sample in the well. This is typically provided by the plate reader manufacturer or can be calculated.
-
-
Normalize the activity to the protein concentration of the cell lysate to express the results as nmol/min/mg of protein.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background in Diheptanoyl Thio-PC PLA2 Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background signals in the Diheptanoyl Thio-PC Phospholipase A2 (PLA2) assay.
Assay Principle
The this compound PLA2 assay is a colorimetric method for measuring PLA2 activity. The enzyme hydrolyzes the thioester bond at the sn-2 position of the substrate, this compound. This reaction releases a free thiol group, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB). The rate of TNB formation is proportional to the PLA2 activity and can be measured spectrophotometrically at 405-414 nm.[1][2]
Caption: Workflow of the this compound PLA2 assay.
Frequently Asked Questions (FAQs)
Q1: What is considered a high background signal in this assay?
An initial absorbance reading in the blank (no enzyme) wells that is significantly above the expected baseline can be considered high. Some commercial assay kit manuals suggest that if the initial background absorbance is higher than 0.3 absorbance units, troubleshooting is necessary.[3] A high rate of absorbance increase in the blank wells (non-enzymatic hydrolysis) is also a form of high background.
Q2: What are the most common causes of a high initial background absorbance?
The most common causes include:
-
Incomplete dissolution of the this compound substrate: If the substrate is not fully dissolved, it can cause light scattering and result in high background absorbance.[1]
-
Contamination of samples with thiols: Samples containing thiols such as glutathione, cysteine, dithiothreitol (DTT), or 2-mercaptoethanol will react with DTNB and produce a high background signal.[3]
-
Degradation of DTNB reagent: Improperly stored or prepared DTNB can lead to the spontaneous formation of the colored product.
-
Buffer composition: Certain buffer components can interfere with the assay. For instance, imidazole buffers have been reported to cause high background absorbance.
Q3: What causes a high rate of background signal increase (non-enzymatic hydrolysis)?
This can be caused by:
-
Instability of the this compound substrate: The thioester bond in the substrate can undergo spontaneous, non-enzymatic hydrolysis, leading to a gradual increase in absorbance over time.
-
Presence of other esterases in the sample: If the sample is not purified, other enzymes may be present that can hydrolyze the substrate.
-
High pH of the assay buffer: A high pH can accelerate the non-enzymatic hydrolysis of the thioester substrate.
Troubleshooting Guide
High background signals can be categorized into two main types: high initial absorbance and a high rate of absorbance increase in the blank wells. The following guide will help you diagnose and resolve these issues.
Caption: Troubleshooting decision tree for high background in PLA2 assay.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution |
| High Initial Absorbance | Incomplete Substrate Dissolution | After reconstituting the this compound, vortex the solution vigorously until it becomes clear. Visually inspect for any particulate matter before use. |
| Sample Contamination with Thiols | If your sample contains reducing agents like DTT, glutathione, or cysteine, they will react with DTNB. Remove these interfering substances by dialysis or using a desalting column. | |
| Degraded DTNB Reagent | Prepare fresh DTNB solution. Store the stock solution and working solutions as recommended by the manufacturer, typically protected from light and refrigerated.[4] | |
| Incompatible Buffer | Avoid using imidazole buffers as they can cause high background. Test the background absorbance of your buffer with DTNB before running the full assay. Recommended buffers include Tris-HCl, HEPES, and phosphate buffers.[3] | |
| High Rate of Background Increase | Spontaneous Substrate Hydrolysis | This can be inherent to the substrate. Ensure the assay pH is not too high. Run a blank control (assay buffer, substrate, and DTNB without enzyme) and subtract the rate of background increase from your sample readings. |
| Contamination with Other Esterases | If using crude lysates or samples that are not highly purified, other esterases may be present that can cleave the substrate. Further purify your sample to isolate the PLA2 activity. | |
| Sub-optimal Assay Conditions | Review the recommended pH and temperature for the assay. Deviations from the optimal conditions can lead to increased non-enzymatic hydrolysis. |
Experimental Protocols
Reagent Preparation
| Reagent | Preparation | Storage and Stability |
| This compound Substrate | The substrate is often supplied in an organic solvent. Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried substrate in the assay buffer to the desired final concentration (e.g., 1.66 mM).[1] Vortex thoroughly until the solution is clear. | The reconstituted substrate is typically stable for at least two weeks when stored at -20°C. |
| DTNB (Ellman's Reagent) | Reconstitute lyophilized DTNB in water or a suitable buffer (e.g., 0.4 M Tris-HCl, pH 8.0) to a stock concentration (e.g., 10 mM). The working solution is then prepared by diluting the stock in the assay buffer. | The reconstituted DTNB stock solution should be stored on ice, protected from light, and used within eight hours. Stability of working solutions can vary from a day to a week depending on the buffer used.[4] |
| Assay Buffer | A typical 1X assay buffer may contain 25 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100.[1] | Store at 4°C. |
Standard Assay Protocol
-
Prepare Reagents: Prepare the assay buffer, this compound substrate solution, and DTNB working solution as described above.
-
Set up Plate:
-
Blank Wells: Add assay buffer and DTNB to at least two wells.
-
Sample Wells: Add your sample (containing PLA2) and DTNB to the wells.
-
Positive Control: If available, add a known PLA2 enzyme and DTNB to designated wells.
-
-
Initiate Reaction: Add the this compound substrate solution to all wells to start the reaction.
-
Incubate and Read: Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) and read the absorbance at 405-414 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay).
-
Calculate Activity: Determine the rate of change in absorbance over time. Subtract the rate of the blank wells from the sample wells. Use the molar extinction coefficient of TNB (typically ~14,150 M⁻¹cm⁻¹) to calculate the enzyme activity.[5] Note that some kit manufacturers provide an adjusted extinction coefficient for use with their specific plate and buffer system.[1]
Caption: Standard experimental workflow for the this compound PLA2 assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Phospholipase A2 Assay Kit (PLA2) (Colorimetric) (ab133089) | Abcam [abcam.com]
- 3. content.abcam.com [content.abcam.com]
- 4. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Optimizing Diheptanoyl Thio-PC Substrate
Welcome to the technical support center for Diheptanoyl Thio-PC substrate. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is its activity measured?
This compound is a thioester analog of phosphatidylcholine. It serves as a colorimetric substrate for most phospholipase A2 (PLA2) enzymes, with the exception of cytosolic PLA2 (cPLA2) and platelet-activating factor acetylhydrolase (PAF-AH).[1] The assay relies on the hydrolysis of the thioester bond at the sn-2 position by PLA2. This reaction releases a free thiol, which can then be detected by 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The reaction between the free thiol and DTNB produces 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored product that can be measured spectrophotometrically at or near 412 nm.[2]
Q2: How should I prepare and store this compound?
Proper preparation and storage are crucial for substrate stability and assay performance.
-
Preparation: this compound is often supplied in an ethanolic solution. This solution should be evaporated to dryness under a gentle stream of an inert gas like nitrogen or argon.[2] The dried substrate is then reconstituted in the appropriate assay buffer to the desired concentration. It is important to vortex the solution until the substrate is completely dissolved to avoid high background absorbance.[2]
-
Storage: The reconstituted substrate solution is stable for at least two weeks when stored at -20°C in a diluted assay buffer.[2] The original product, if stored at -20°C, should be stable for at least two years.[1]
Q3: What is a good starting concentration for this compound in an sPLA2 assay?
A common starting concentration for this compound in secretory PLA2 (sPLA2) assays is 1.66 mM.[2] However, the optimal concentration can vary depending on the specific enzyme, its concentration, and the assay conditions. It is recommended to perform a substrate titration to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Q1: My background absorbance is too high. What could be the cause?
High background absorbance can interfere with accurate measurements. Here are some common causes and solutions:
-
Incomplete Substrate Dissolution: If the this compound is not completely dissolved in the assay buffer, it can lead to a cloudy solution and high background readings.
-
Solution: Ensure you vortex the reconstituted substrate solution until it becomes clear.[2]
-
-
Spontaneous Substrate Hydrolysis: this compound can undergo spontaneous, non-enzymatic hydrolysis, leading to the release of free thiols and a high background signal.
-
Solution: Always include non-enzymatic controls (blanks) containing the substrate and all other reaction components except the enzyme. Subtract the rate of absorbance change in the blanks from the rate of the sample wells.[2]
-
-
Contaminated Reagents: Contamination in the assay buffer or other reagents can also contribute to high background.
Q2: I am observing low or no enzyme activity. What should I do?
Low or no detectable enzyme activity can be frustrating. Consider the following possibilities:
-
Sub-optimal Substrate Concentration: The concentration of this compound may be too low for your enzyme to act upon effectively.
-
Solution: Perform a substrate titration experiment to determine the optimal concentration for your specific enzyme and conditions.
-
-
Enzyme Inactivity: The enzyme itself may be inactive due to improper storage or handling.
-
Solution: Ensure your enzyme has been stored correctly and handle it according to the manufacturer's instructions. Consider running a positive control with a known active enzyme to validate the assay setup.
-
-
Inappropriate Assay Conditions: Factors such as pH, temperature, and the presence of necessary cofactors (e.g., Ca2+) can significantly impact enzyme activity.
-
Solution: Verify that the assay buffer composition and incubation conditions are optimal for your specific PLA2 enzyme. The provided assay buffer is typically 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100.[2]
-
Q3: The reaction rate is not linear. What does this indicate?
A non-linear reaction rate can suggest several issues:
-
Substrate Depletion: If the initial substrate concentration is too low, it may be rapidly consumed by the enzyme, leading to a decrease in the reaction rate over time.
-
Solution: Increase the initial concentration of this compound.
-
-
Enzyme Instability: The enzyme may be losing activity over the course of the assay.
-
Solution: Check the stability of your enzyme under the assay conditions and consider reducing the assay time.
-
-
Product Inhibition: The products of the reaction (lysophospholipid and free fatty acid) may be inhibiting the enzyme.
-
Solution: Measure the initial reaction velocity where the substrate concentration is not yet limiting and product inhibition is minimal.
-
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Source |
| This compound Reconstituted Concentration | 1.66 mM | [2] |
| DTNB Reconstituted Concentration | 10 mM | [2] |
| Assay Buffer | 25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100 | [2] |
| Absorbance Reading Wavelength | 405 nm or 414 nm | [2] |
| DTNB Extinction Coefficient | 10.66 mM-1 (adjusted for pathlength) | [2][3] |
| Incubation Temperature | 25°C | [2] |
Experimental Protocols
Protocol: sPLA2 Activity Assay
This protocol provides a general procedure for measuring sPLA2 activity using this compound.
-
Reagent Preparation:
-
Prepare the sPLA2 Assay Buffer by diluting the concentrate with HPLC-grade water.[2]
-
Reconstitute the this compound by evaporating the ethanol and dissolving the residue in the assay buffer to a final concentration of 1.66 mM. Vortex until clear.[2]
-
Reconstitute DTNB with HPLC-grade water to a final concentration of 10 mM.[2]
-
-
Assay Procedure:
-
Add the following to the wells of a 96-well plate:
-
10 µL of sPLA2 Assay Buffer (for blanks)
-
10 µL of your enzyme sample (diluted in assay buffer if necessary)
-
10 µL of inhibitor (if screening for inhibitors)
-
-
Initiate the reaction by adding 200 µL of the prepared Substrate Solution to all wells.[2]
-
Shake the plate carefully to ensure thorough mixing.[2]
-
Read the absorbance at 414 nm every minute for at least five time points using a plate reader.[2]
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA414/min) for each well using the linear portion of the curve.
-
Subtract the rate of the non-enzymatic controls (blanks) from the sample rates.[2]
-
Use the following formula to calculate the sPLA2 activity, where the reaction rate is determined using the DTNB extinction coefficient of 10.66 mM-1:[2]
-
sPLA2 Activity (µmol/min/mL) = [ (ΔA414/min) / (10.66 mM-1) ] * [ (Total Volume) / (Sample Volume) ] * (Dilution Factor)
-
-
Visualizations
Caption: Experimental workflow for sPLA2 assay using this compound.
Caption: Reaction and detection principle of the this compound assay.
References
Technical Support Center: Interference of Thiol-Containing Compounds in Diheptanoyl Thio-PC Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from thiol-containing compounds in the Diheptanoyl Thio-PC (DHPC) phospholipase A2 (PLA2) assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound (DHPC) assay is a colorimetric method for measuring the activity of phospholipase A2 (PLA2). The assay substrate, DHPC, contains a thioester bond at the sn-2 position. PLA2 hydrolyzes this bond, releasing a free thiol group. This thiol then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the PLA2 activity.
Q2: How do thiol-containing compounds interfere with the DHPC assay?
A2: Thiol-containing compounds, such as glutathione, cysteine, dithiothreitol (DTT), and 2-mercaptoethanol, interfere with the DHPC assay by directly reacting with the colorimetric reagent, DTNB.[1] This reaction also produces the yellow TNB product, independent of PLA2 activity. Consequently, the presence of these thiols in a sample leads to a high background signal, resulting in an overestimation of the PLA2 activity.
Q3: What are the common signs of thiol interference in my assay?
A3: The most common indicator of thiol interference is a high background absorbance in your sample wells, even before the addition of the PLA2 enzyme or at time zero. If your negative control or buffer-only wells (containing your sample but no enzyme) show a significant yellow color, it is highly likely that your sample contains interfering thiols.
Q4: What are some common sources of thiol-containing compounds in biological samples?
A4: Thiol-containing compounds are prevalent in biological systems. Glutathione is a major intracellular antioxidant and can be present at high concentrations in cell lysates. Cysteine is a common amino acid. Researchers also often add reducing agents like DTT or 2-mercaptoethanol to their buffers during protein purification to prevent oxidation and maintain protein stability.
Troubleshooting Guide
Issue: High Background Absorbance
If you observe a high background absorbance in your assay, follow this troubleshooting workflow to identify and resolve the issue of thiol interference.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background absorbance in the this compound assay.
Experimental Protocols
Protocol 1: Sample Cleanup using Dialysis
This protocol is suitable for removing small molecule interfering compounds, such as thiols, from protein samples.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 3-10 kDa.
-
Dialysis buffer (the same buffer your protein is in, without the interfering thiols).
-
Stir plate and stir bar.
-
Beaker or container large enough to hold a buffer volume at least 200 times your sample volume.
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.
-
Load the Sample: Carefully load your protein sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped inside. Securely close the ends.
-
First Dialysis Step: Immerse the sample in the dialysis buffer at 4°C with gentle stirring. Dialyze for 2-4 hours.
-
Buffer Change: Discard the old buffer and replace it with fresh dialysis buffer. Continue to dialyze for another 2-4 hours.
-
Overnight Dialysis: Change the buffer one more time and allow the sample to dialyze overnight at 4°C with continuous gentle stirring.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette. The sample is now ready for the this compound assay.
Protocol 2: Sample Cleanup using Acetone Precipitation
This protocol is useful for both removing interfering small molecules and concentrating your protein sample.
Materials:
-
Ice-cold acetone (-20°C).
-
Microcentrifuge tubes.
-
Refrigerated microcentrifuge.
Procedure:
-
Sample Preparation: Place your protein sample in a microcentrifuge tube.
-
Add Acetone: Add four volumes of ice-cold acetone to your sample.
-
Incubation: Vortex briefly and incubate the mixture at -20°C for 60 minutes to allow the protein to precipitate.
-
Centrifugation: Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Remove Supernatant: Carefully decant and discard the supernatant, which contains the interfering thiols.
-
Wash Pellet: Add one volume of ice-cold 80% acetone, gently vortex, and centrifuge again for 5 minutes at 4°C.
-
Dry Pellet: Discard the supernatant and allow the protein pellet to air dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspend: Resuspend the protein pellet in a suitable buffer that is compatible with the this compound assay.
Data Presentation
Table 1: Molar Extinction Coefficient of TNB
| Wavelength | Molar Extinction Coefficient (M⁻¹cm⁻¹) | pH | Reference |
| 412 nm | 14,150 | 8.0 | [Ellman, 1959] |
This high extinction coefficient means that even low concentrations of free thiols can produce a significant absorbance signal.
Alternative Assay Methods
If sample cleanup is not feasible or does not resolve the interference, consider using an alternative PLA2 assay that is not based on thiol detection.
Table 2: Comparison of Alternative PLA2 Assay Methods
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the release of a radiolabeled fatty acid from a phospholipid substrate. | High sensitivity and specificity. Not affected by colored or thiol-containing compounds. | Requires handling of radioactive materials and scintillation counting. Generates radioactive waste.[2] |
| Fluorescent Assays | Utilizes a phospholipid substrate labeled with a fluorophore and a quencher. PLA2 activity separates the two, leading to an increase in fluorescence. | High sensitivity, suitable for high-throughput screening, and can be used for real-time measurements in living cells.[3] | Can be susceptible to interference from fluorescent compounds in the sample. The fluorescent label might alter the substrate's properties.[2] |
Signaling Pathway and Interference Mechanism
Caption: The enzymatic reaction of the this compound assay and the interfering pathway of thiol-containing compounds.
References
troubleshooting non-linear reaction kinetics with Diheptanoyl Thio-PC
Welcome to the technical support center for troubleshooting non-linear reaction kinetics with Diheptanoyl Thio-PC. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is its hydrolysis measured?
A1: this compound (1,2-bis(heptanoylthio)-sn-glycero-3-phosphocholine) is a synthetic substrate for phospholipase A2 (PLA2), excluding cytosolic PLA2 (cPLA2) and platelet-activating factor acetylhydrolase (PAF-AH).[1][2] The enzyme hydrolyzes the thioester bond at the sn-2 position, releasing a free thiol. This thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412-414 nm.[3]
Q2: What are the common causes of non-linear reaction kinetics in enzyme assays?
A2: Non-linear reaction kinetics, where the reaction rate is not directly proportional to the enzyme concentration or does not follow Michaelis-Menten kinetics, can arise from several factors. These include substrate depletion, product inhibition, enzyme instability, substrate inhibition, and issues with the assay components themselves.[4] In the context of this compound, substrate aggregation at concentrations below the critical micelle concentration (CMC) can also lead to deviations from classical kinetic models.
Q3: What is the solubility of this compound in aqueous buffers?
A3: this compound is sparingly soluble in aqueous buffers. For instance, its solubility in PBS (pH 7.2) is approximately 62 µg/mL. To achieve higher concentrations for stock solutions, it is typically dissolved in organic solvents like ethanol, DMSO, or dimethyl formamide. For use in assays, the ethanolic solution should be evaporated and the substrate reconstituted in the assay buffer. It is not recommended to store the aqueous solution for more than one day.
Q4: Can the DTNB reagent interfere with the assay?
A4: Yes, the DTNB reagent can be a source of interference. Samples containing thiols (e.g., glutathione, cysteine, dithiothreitol) will cause high background absorbance.[3] Conversely, thiol-scavenging agents (e.g., N-ethylmaleimide) will inhibit color development.[3] It is crucial to ensure that the samples are free from such interfering substances, potentially through dialysis.[3]
Troubleshooting Non-Linear Reaction Kinetics
This guide provides a structured approach to diagnosing and resolving non-linear kinetics observed in assays using this compound.
Issue 1: Initial reaction rate is linear but plateaus quickly.
This is often indicative of substrate depletion, where the enzyme rapidly consumes the available this compound.
Troubleshooting Steps:
-
Reduce Enzyme Concentration: A lower enzyme concentration will slow down the reaction rate, extending the linear phase.
-
Increase Substrate Concentration: A higher initial concentration of this compound can prolong the linear range, provided it remains below the concentration that causes substrate inhibition.
-
Shorten Assay Time: If the initial linear phase is sufficient for your measurements, you can shorten the data acquisition period to stay within this range.
Issue 2: Reaction rate decreases steadily from the beginning.
This pattern often suggests product inhibition, where the product of the reaction inhibits the enzyme's activity.
Troubleshooting Steps:
-
Analyze Initial Rates: Ensure that you are calculating the reaction velocity from the very initial, linear portion of the reaction, even if it is brief.
-
Dilute the Sample: If your enzyme is in a complex mixture, other molecules might be acting as inhibitors. Diluting the sample can mitigate this effect.
-
Consider an Alternative Substrate: If product inhibition is a persistent issue, exploring an alternative substrate that produces a non-inhibitory product may be necessary.
Issue 3: At high substrate concentrations, the reaction rate decreases.
This is a classic sign of substrate inhibition, a common deviation from Michaelis-Menten kinetics. For lipid substrates like this compound, this can be due to the formation of substrate aggregates that are less accessible to the enzyme.
Troubleshooting Steps:
-
Perform a Substrate Titration: Conduct the assay over a wide range of this compound concentrations to identify the optimal concentration and the point at which inhibition begins.
-
Incorporate a Detergent: For enzymes that act on lipids, including a non-ionic detergent like Triton X-100 in the assay buffer can help to create mixed micelles, providing a more consistent interface for the enzyme and preventing substrate aggregation.
-
Model the Data Appropriately: If substrate inhibition is observed, use a modified Michaelis-Menten equation that accounts for substrate inhibition to analyze your kinetic data.
Illustrative Data of Non-Linear (Substrate Inhibition) Kinetics
The following table shows an example of how reaction velocity might respond to increasing concentrations of this compound, demonstrating substrate inhibition.
| This compound (mM) | Reaction Velocity (µmol/min) |
| 0.1 | 50 |
| 0.2 | 85 |
| 0.4 | 120 |
| 0.8 | 150 |
| 1.6 | 130 |
| 3.2 | 95 |
This is illustrative data and will vary depending on the specific enzyme and assay conditions.
Experimental Protocols
Protocol for Standard PLA2 Assay with this compound
This protocol is adapted from commercially available assay kits.[3]
Materials:
-
This compound
-
PLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)
-
DTNB solution (10 mM in 0.4 M Tris-HCl, pH 8.0)
-
Enzyme solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 414 nm
Procedure:
-
Substrate Preparation: Evaporate the ethanolic solution of this compound to dryness under a gentle stream of nitrogen. Reconstitute in PLA2 Assay Buffer to the desired concentration (e.g., 1.66 mM). Vortex until the solution is clear to avoid high background absorbance.[3]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
10 µL of DTNB solution
-
10 µL of enzyme solution (or sample)
-
5 µL of PLA2 Assay Buffer
-
-
Initiate Reaction: Add 200 µL of the prepared Substrate Solution to each well.
-
Data Acquisition: Immediately start reading the absorbance at 414 nm every minute for at least 5-10 minutes.
-
Calculate Activity: Determine the rate of change in absorbance (ΔA414/min) from the linear portion of the curve. Use the Beer-Lambert law and the extinction coefficient of TNB (typically around 10.66 mM⁻¹cm⁻¹ adjusted for the path length of the well) to calculate the enzyme activity.[3]
Protocol for Investigating Substrate Inhibition
Procedure:
-
Follow the standard assay protocol, but vary the concentration of the this compound substrate over a wide range (e.g., from 0.1 mM to 5 mM).
-
Keep the enzyme concentration constant and low enough to ensure the initial reaction rates are linear.
-
Plot the initial reaction velocity as a function of the this compound concentration.
-
If substrate inhibition is occurring, the plot will show an initial increase in velocity followed by a decrease at higher substrate concentrations.
Visualizations
References
Navigating Detergent Effects in Diheptanoyl Thio-PC (DTPC) Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing the Diheptanoyl Thio-PC (DTPC) assay, a widely used colorimetric method for measuring phospholipase A2 (PLA2) activity. A frequent challenge in this and similar enzymatic assays is the inclusion of detergents, which are often necessary for substrate and enzyme solubilization but can also significantly impact assay performance. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate the complexities of detergent use and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why are detergents necessary in the DTPC assay?
A1: Detergents are often crucial in the DTPC assay for several reasons:
-
Substrate Solubilization: The DTPC substrate, a thio-phosphatidylcholine analog, can have limited solubility in aqueous buffers. Detergents help to create mixed micelles, which are essential for the proper presentation of the substrate to the PLA2 enzyme.[1][2]
-
Enzyme Stability and Activity: For membrane-bound or hydrophobic PLA2 enzymes, detergents are necessary to extract and maintain the enzyme in a soluble and active conformation.[3]
-
Preventing Non-Specific Binding: Detergents can minimize the adsorption of the enzyme and substrate to the surfaces of microplates and other labware, which can otherwise lead to inaccurate measurements.[3]
-
Disrupting Aggregates: Some compounds, particularly in high-throughput screening, can form aggregates that non-specifically inhibit enzymes. Detergents can help to disrupt these aggregates.[3]
Q2: How can detergents interfere with my DTPC assay?
A2: While beneficial, detergents can also introduce several forms of interference:
-
Enzyme Inhibition or Activation: Detergents can directly interact with the PLA2 enzyme, altering its conformation and catalytic activity. This effect is highly dependent on the detergent and its concentration.[1][3]
-
Substrate Sequestration: At concentrations above the critical micelle concentration (CMC), detergents form micelles that can sequester the DTPC substrate, making it less available to the enzyme. This can lead to an apparent inhibition of the enzyme.[1][2]
-
Interference with Detection: Some detergents, particularly those containing aromatic rings like Triton X-100, can absorb light in the UV-Vis spectrum, potentially interfering with the spectrophotometric detection of the thiol product that reacts with DTNB (Ellman's reagent).[3]
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
A3: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into larger structures called micelles.[4] This is a critical parameter because the physical state of the detergent and, consequently, its effect on the assay, changes dramatically above the CMC. Below the CMC, detergents exist as monomers. Above the CMC, both monomers and micelles are present. The formation of mixed micelles with the DTPC substrate is often necessary for enzyme activity, but an excess of detergent micelles can be inhibitory.[1][2]
Q4: Which type of detergent is best for the DTPC assay?
A4: The choice of detergent depends on the specific PLA2 enzyme and assay conditions. Generally, non-ionic detergents are preferred as they are less likely to denature proteins compared to ionic detergents.[5][6]
-
Non-ionic detergents (e.g., Triton X-100, Tween-20): These are widely used and generally considered mild.[3] Triton X-100 is a common component in commercially available DTPC assay kits.
-
Zwitterionic detergents (e.g., CHAPS): These can be effective at breaking protein-protein interactions but are generally less denaturing than ionic detergents.[6]
-
Ionic detergents (e.g., SDS): These are typically denaturing and should be avoided unless they are a required component for a specific enzyme's activity.[6]
It is often necessary to empirically test a panel of detergents to find the optimal one for your specific application.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Background Signal | 1. Incomplete DTPC substrate dissolution. | Ensure the substrate is fully dissolved in the buffer containing detergent by vortexing thoroughly.[3] |
| 2. Detergent interference with absorbance reading. | Run a blank control containing all assay components except the enzyme to measure the background absorbance from the detergent. Subtract this from your sample readings. Consider using a detergent with low absorbance at the detection wavelength. | |
| 3. Spontaneous hydrolysis of the DTPC substrate. | Prepare fresh substrate solution and keep it on ice. Minimize the time between substrate addition and reading. | |
| Low or No Enzyme Activity | 1. Detergent concentration is too high, leading to enzyme inhibition or substrate sequestration. | Perform a dose-response experiment to determine the optimal detergent concentration. This may be near or slightly above the CMC. Try lowering the detergent concentration.[3] |
| 2. The chosen detergent is denaturing the enzyme. | Switch to a milder, non-ionic detergent. Test a panel of different detergents (e.g., Triton X-100, Tween-20, CHAPS) to find one that is compatible with your enzyme.[5] | |
| 3. The detergent is not effectively forming mixed micelles with the substrate. | Ensure the detergent concentration is appropriate for micelle formation. The physical state of the substrate is critical for PLA2 activity.[1][2] | |
| Inconsistent or Irreproducible Results | 1. Variability in detergent preparation. | Prepare a large stock solution of the detergent in your assay buffer to ensure consistency across experiments. |
| 2. Non-specific binding of enzyme or substrate to the plate. | Ensure a sufficient concentration of a non-ionic detergent is present in the assay buffer to block non-specific binding sites.[3] | |
| 3. Enzyme instability in the presence of the detergent. | Evaluate the stability of your PLA2 enzyme in the chosen detergent over the time course of your assay.[3] |
Quantitative Data on Detergent Effects
The following tables summarize quantitative data on the effects of common detergents on PLA2 and other enzyme activities. It is important to note that the optimal detergent and its concentration can be highly dependent on the specific enzyme, substrate, and other assay conditions.
Table 1: Effect of Triton X-100 on Phospholipase A2 Activity
Data extracted and interpreted from Dennis, E. A. (1973). The Journal of biological chemistry, 248(13), 4601–4608.
| Triton X-100 Concentration | PLA2 Activity (Relative) | Observation |
| Low (below CMC) | Low | Substrate may not be in the optimal micellar form for the enzyme.[1][2] |
| Optimal (near/above CMC) | High | Formation of mixed Triton X-100-phospholipid micelles facilitates enzyme activity.[1][2] |
| High (well above CMC) | Decreased | Apparent inhibition due to the dilution of the substrate in the micelles, making it less accessible to the enzyme.[1][2] |
Table 2: Comparative Effects of Different Detergents on Lipoprotein-Associated PLA2 (Lp-PLA2) Activity
Data interpreted from Liu, Y., et al. (2020). Scientific reports, 10(1), 17351.
| Detergent | Concentration | Effect on Lp-PLA2 Activity |
| Tween-20 | > CMC | Inhibitory |
| Triton X-100 | > CMC | Inhibitory |
| CHAPS | 5-10 mM | Can be inhibitory |
Table 3: Effect of Various Detergents on Tannase Activity (for general comparison)
Data adapted from de Faria, G. M., et al. (2011). Brazilian Journal of Microbiology, 42(4), 1436–1445.
| Detergent | Concentration (v/v) | Relative Tannase Activity (%) |
| Tween-20 | 0.025% | 85.7 |
| 0.5% | 82.9 | |
| 1.0% | 71.4 | |
| Tween-80 | 0.025% | 88.6 |
| 0.5% | 80.0 | |
| 1.0% | 74.3 | |
| Triton X-100 | 0.025% | 100.0 |
| 0.5% | 100.0 | |
| 1.0% | 100.0 |
Experimental Protocols
Standard this compound (DTPC) Assay Protocol
This protocol is a generalized version based on commercially available kits and published methods.
Materials:
-
This compound (DTPC) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl)
-
Detergent of choice (e.g., Triton X-100)
-
PLA2 enzyme sample
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Prepare Assay Buffer with Detergent: Prepare the assay buffer and add the desired concentration of the chosen detergent. For example, a final concentration of 0.3 mM Triton X-100 is often used.
-
Prepare DTPC Substrate Solution: Dissolve the DTPC substrate in the assay buffer containing the detergent to the desired final concentration (e.g., 1.5 mM). Vortex thoroughly until the solution is clear to ensure complete solubilization.
-
Prepare DTNB Solution: Prepare a stock solution of DTNB in a suitable buffer (e.g., 10 mM in 0.4 M Tris-HCl, pH 8.0).
-
Set up the Assay Plate:
-
Blank wells: Add assay buffer and DTNB solution.
-
Sample wells: Add your PLA2 enzyme sample diluted in assay buffer, and the DTNB solution.
-
-
Initiate the Reaction: Add the DTPC substrate solution to all wells to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 405-414 nm in a microplate reader at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).
-
Calculate Enzyme Activity: Determine the rate of change in absorbance (ΔAbs/min). Subtract the rate of the blank wells from the sample wells. Use the Beer-Lambert law and the molar extinction coefficient of the TNB product (the product of the reaction between the released thiol and DTNB) to calculate the enzyme activity.
Visualizations
Caption: Workflow of the this compound (DTPC) assay for PLA2 activity.
Caption: Potential points of detergent interference in the DTPC assay.
References
- 1. Active site competition is the mechanism for the inhibition of lipoprotein-associated phospholipase A2 by detergent micelles or lipoproteins and for the efficacy reduction of darapladib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic dependence of phospholipase A 2 activity on the detergent Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme Assay Automation in Detergents Analysis Faster Method Development, Higher Results Confidence - AnalyteGuru [thermofisher.com]
- 5. scispace.com [scispace.com]
- 6. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing auto-hydrolysis of Diheptanoyl Thio-PC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Diheptanoyl Thio-PC, with a focus on minimizing auto-hydrolysis to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (1,2-bis(heptanoylthio) Glycerophosphocholine) is a synthetic thioester analog of phosphatidylcholine. Its primary application is as a chromogenic substrate for most phospholipase A2 (PLA2) enzymes, excluding cytosolic PLA2 (cPLA2) and platelet-activating factor acetylhydrolase (PAF-AH).[1] In PLA2 assays, the enzyme hydrolyzes the thioester bond at the sn-2 position, releasing a free thiol. This thiol can then react with a chromogenic reagent, such as 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a colored product that can be measured spectrophotometrically.[1]
Q2: Why is minimizing auto-hydrolysis of this compound important?
A2: Auto-hydrolysis, or the spontaneous, non-enzymatic breakdown of the thioester bond, leads to the release of free thiols. This results in a high background signal in PLA2 assays, which can mask the true enzymatic activity, reduce the assay's sensitivity, and lead to inaccurate and irreproducible results. Therefore, minimizing auto-hydrolysis is critical for obtaining reliable data.
Q3: What are the optimal storage and handling conditions for this compound to maintain its stability?
A3: To ensure the long-term stability of this compound, it should be stored at -20°C in its supplied solvent, which is typically ethanol.[1] Under these conditions, it is reported to be stable for at least two years.[1] Once reconstituted in an aqueous buffer for experimental use, the substrate solution is less stable and should ideally be used promptly. Some sources suggest that when stored at -20°C in a diluted assay buffer, it can be stable for at least two weeks.
Q4: What factors can accelerate the auto-hydrolysis of this compound?
A4: Several factors can promote the auto-hydrolysis of thioesters like this compound. These include:
-
pH: Thioester bonds are generally more susceptible to hydrolysis at alkaline (basic) pH. They are most stable in acidic to neutral conditions.
-
Temperature: Higher temperatures can increase the rate of hydrolysis.
-
Buffer Composition: The presence of certain nucleophiles or reducing agents, such as tris(2-carboxyethyl)phosphine (TCEP), can significantly accelerate the rate of thioester hydrolysis.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on problems arising from auto-hydrolysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal in "No Enzyme" Control Wells | 1. Auto-hydrolysis of this compound: The substrate is degrading spontaneously in the assay buffer. | 1a. Optimize pH: Ensure the assay buffer pH is within the optimal range for stability (ideally neutral to slightly acidic, though enzymatic activity must also be considered). Thioesters are more stable at acidic pH. 1b. Control Temperature: Perform the assay at the lowest temperature compatible with enzymatic activity. Avoid prolonged incubations at elevated temperatures. 1c. Fresh Substrate: Prepare the reconstituted this compound solution fresh for each experiment. If a stock solution is used, ensure it has been stored properly and for a limited time. |
| 2. Contamination of Reagents or Samples with Thiols: The presence of reducing agents (e.g., DTT, β-mercaptoethanol) or other thiol-containing compounds will react with DTNB. | 2a. Reagent Purity: Use high-purity water and buffer components. 2b. Sample Preparation: If possible, remove interfering thiols from the sample through dialysis or buffer exchange. | |
| 3. Particulate Matter in the Substrate Solution: Incomplete dissolution of the substrate can lead to light scattering and artificially high absorbance readings. | 3a. Proper Reconstitution: Vortex the reconstituted substrate solution thoroughly until it is clear. 3b. Centrifugation: If particulates persist, centrifuge the solution and use the supernatant. | |
| Inconsistent or Irreproducible Results | 1. Variable Auto-hydrolysis: Fluctuations in incubation time or temperature between experiments are causing different levels of background hydrolysis. | 1a. Standardize Protocol: Strictly adhere to a standardized protocol with consistent incubation times and temperatures. 1b. Use a Plate Reader with Temperature Control: This will ensure consistent temperature across all wells and experiments. |
| 2. Degradation of Stock Solutions: The this compound stock solution may have degraded over time. | 2a. Aliquot and Store Properly: Aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles. Store at -20°C. 2b. Use Fresh Aliquots: For critical experiments, use a fresh aliquot of the substrate. | |
| Low or No Signal in the Presence of Active Enzyme | 1. Inhibition of Color Development: The presence of thiol-scavenging compounds (e.g., N-ethylmaleimide) in the sample will prevent the reaction between the liberated thiol and DTNB. | 1a. Sample Cleanup: Remove any known thiol-scavenging agents from the sample before the assay. |
| 2. Incorrect Assay Conditions: The pH or buffer composition may be optimal for substrate stability but suboptimal for enzyme activity. | 2a. Optimize Assay Conditions: While minimizing auto-hydrolysis is important, ensure the assay conditions are also compatible with the specific PLA2 enzyme being studied. A balance must be struck between substrate stability and enzymatic activity. |
Data Presentation
| Parameter | Condition for Higher Stability (Minimized Auto-hydrolysis) | Condition for Lower Stability (Increased Auto-hydrolysis) | Rationale |
| pH | Acidic to Neutral (e.g., pH 5.0 - 7.0) | Alkaline (e.g., pH > 8.0) | Thioester hydrolysis is base-catalyzed. |
| Temperature | Lower Temperatures (e.g., 4°C, 25°C) | Higher Temperatures (e.g., > 37°C) | Increased thermal energy accelerates chemical reactions, including hydrolysis. |
| Buffer Components | Buffers without strong nucleophiles (e.g., HEPES, MES) | Buffers containing certain reducing agents (e.g., TCEP) | Strong nucleophiles can directly attack the thioester bond, leading to cleavage. |
| Storage (Aqueous Solution) | Short-term (use immediately after reconstitution) | Long-term (prolonged storage in aqueous buffer) | The presence of water facilitates hydrolysis over time. |
Experimental Protocols
Protocol for Measuring Phospholipase A2 (PLA2) Activity
This protocol provides a general framework for a colorimetric PLA2 assay using this compound and DTNB. It is crucial to include proper controls, such as a "no enzyme" blank, to account for auto-hydrolysis.
Materials:
-
This compound
-
Ethanol (for initial substrate dissolution)
-
DTNB (Ellman's Reagent)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl)
-
Purified PLA2 enzyme or sample containing PLA2 activity
-
96-well microplate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 405-414 nm
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution: If starting from a lyophilized powder, dissolve it in ethanol to a desired stock concentration. If supplied in ethanol, it can be used directly.
-
Working Substrate Solution: Evaporate the required amount of the ethanolic solution of this compound to dryness under a gentle stream of nitrogen. Reconstitute the dried substrate in the Assay Buffer to the final working concentration (e.g., 1.66 mM). Vortex thoroughly until the solution is clear. Prepare this solution fresh before each assay.
-
DTNB Solution: Prepare a stock solution of DTNB in the Assay Buffer.
-
Enzyme Solution: Dilute the PLA2 enzyme or sample to the desired concentration in cold Assay Buffer.
-
-
Assay Setup:
-
Add the Assay Buffer to the wells of a 96-well plate.
-
Add the DTNB solution to each well.
-
Add the enzyme solution to the "sample" wells. For the "no enzyme" control (blank) wells, add an equal volume of Assay Buffer.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the working substrate solution to all wells.
-
Mix the contents of the wells gently, for example, by shaking the plate for a few seconds.
-
-
Measurement:
-
Immediately begin reading the absorbance at 405-414 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
For each well, calculate the rate of change in absorbance per minute (ΔA/min).
-
Subtract the average rate of the "no enzyme" control wells from the rate of the sample wells to correct for auto-hydrolysis.
-
Calculate the PLA2 activity using the Beer-Lambert law and the extinction coefficient of the colored product of the DTNB reaction.
-
Mandatory Visualizations
Diagram of the PLA2 Signaling Pathway
Caption: PLA2 is activated by various stimuli and hydrolyzes membrane phospholipids.
Experimental Workflow for PLA2 Assay
Caption: Workflow for a colorimetric PLA2 assay using this compound.
References
addressing variability in Diheptanoyl Thio-PC assay results
<_
-
Punt 1: Comprehensive Search & Information Gathering: I have performed a broad search on the Diheptanoyl Thio-PC (DHTPC) assay, its mechanism, and common issues. The search results confirm that DHTPC is a substrate for phospholipase A2 (PLA2) and the assay relies on Ellman's reagent (DTNB) for detection.[1][2] Key issues identified are high background, reagent instability, and interfering substances.[3][4] I have found information on recommended buffers, pH, and the importance of proper substrate dissolution.[1][3]
-
Punt 2: Identifying Common Problems & Solutions: The search results provide a good foundation for the troubleshooting and FAQ sections. High background can be caused by incomplete substrate dissolution, DTNB degradation, or interfering thiols in the sample.[1][3] Low signal could be due to inactive enzyme or incorrect buffer conditions.[5] I have enough information to create a structured Q&A guide.
-
Punt 3: Finding Detailed Protocols: I have found several sources outlining the assay protocol, including reagent preparation (Assay Buffer, DTNB, Substrate), the assay procedure (adding reagents, incubation, reading absorbance), and the formula for calculating enzyme activity using the extinction coefficient of TNB.[1][6] This is sufficient to create the "Detailed Methodologies" section.
-
Punt 4: Structuring the Technical Support Center: I will now proceed to structure the response as planned:
-
Introduction to the DHTPC Assay.
-
FAQs section.
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Troubleshooting Guide (by issue).
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Detailed Experimental Protocol.
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Tables for quantitative data.
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Graphviz diagrams for the workflow, troubleshooting logic, and a relevant pathway.
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Punt 5: Synthesizing Data into Tables: I will create tables summarizing key quantitative parameters mentioned in the search results, such as recommended reagent concentrations, wavelengths for absorbance reading, and the molar extinction coefficient of the reaction product.
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Punt 6: Creating Graphviz Diagrams:
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Workflow Diagram: Will depict the enzymatic reaction and colorimetric detection.
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Troubleshooting Diagram: Will be a decision tree to guide users from a problem (e.g., "High Background") to potential causes and solutions.
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Signaling Pathway: I will create a simplified diagram showing the role of PLA2 in a biological context, such as releasing arachidonic acid from membrane phospholipids.[6][7]
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Punt 7: Final Assembly and Review: I will write the full response, ensuring all user requirements (Q&A format, tables, protocols, Graphviz diagrams with specific formatting, captions, and citations) are met. I will pay close attention to the Graphviz color palette and contrast rules. I will add citations to sentences that draw information from the search results.## Technical Support Center: this compound (DHTPC) Assay
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and reduce variability in the this compound (DHTPC) assay for measuring phospholipase A2 (PLA2) activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the DHTPC assay?
The DHTPC assay is a colorimetric method for measuring the activity of phospholipase A2 (PLA2) enzymes.[1] It uses this compound, a thioester analog of phosphatidylcholine, as a substrate.[2] PLA2 hydrolyzes the thioester bond at the sn-2 position, releasing a free thiol group. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 2-nitro-5-thiobenzoic acid (TNB), which can be quantified by measuring its absorbance at approximately 412 nm.[1][8]
Q2: Which types of PLA2 can be measured with this assay?
This assay is suitable for most secretory PLA2s (sPLA2s), such as those from bee and cobra venom, as well as pancreatic PLA2s.[1][2] However, it is generally not suitable for measuring the activity of cytosolic PLA2 (cPLA2) or platelet-activating factor acetylhydrolase (PAF-AH).[2]
Q3: What are the critical reagents for this assay?
The critical reagents include the DHTPC substrate, the DTNB (Ellman's reagent), a suitable buffer (typically Tris-HCl or sodium phosphate at a slightly alkaline pH), and a calcium source, as sPLA2 activity is often calcium-dependent.[1][3][9]
Q4: Why is the choice of buffer pH important?
The reaction of the thiol group with DTNB is pH-dependent.[8] A slightly alkaline pH (typically 7.5-8.0) is recommended to facilitate the reaction and ensure efficient color development.[1][3] Using a buffer with a pH outside this range can lead to lower signal and inaccurate results.
Troubleshooting Guide
Issue 1: High Background Signal
Q: My blank wells (containing buffer, substrate, and DTNB but no enzyme) show high and rising absorbance. What is the cause?
High background can be caused by several factors:
-
Incomplete Substrate Dissolution: If the DHTPC substrate is not fully dissolved, it can cause turbidity and high background absorbance.[1] Ensure the reconstituted substrate solution is vortexed until it becomes clear.[1]
-
Spontaneous Substrate Hydrolysis: Over time, the DHTPC substrate can hydrolyze spontaneously. Always prepare the substrate solution fresh or store it appropriately at -20°C for no more than two weeks.[1]
-
DTNB Reagent Degradation: DTNB can degrade, especially when exposed to light.[3] Store the reconstituted DTNB reagent on ice, protected from light, and use it within eight hours.[1][6]
-
Contaminated Reagents: The presence of reducing agents or free thiols in your buffer, water, or sample can react with DTNB, causing a false positive signal.[3] Use high-purity water and reagents for all preparations.[3]
Issue 2: Low or No Signal
Q: I am not observing an increase in absorbance after adding my enzyme. What should I do?
A lack of signal usually points to an issue with the enzyme or assay conditions:
-
Inactive Enzyme: Ensure the PLA2 enzyme has been stored correctly and has not lost activity. If possible, test its activity with a known positive control.
-
Incorrect Buffer Composition: sPLA2s are calcium-dependent enzymes.[9] Verify that your assay buffer contains the required concentration of calcium chloride (e.g., 10 mM).[1] Also, confirm the buffer pH is optimal (pH 7.5-8.0).[3]
-
Presence of Inhibitors: Your sample may contain inhibitors of PLA2 activity. Chelating agents like EDTA can interfere by sequestering calcium ions.[3] If testing inhibitors, ensure the final concentration of the solvent (like DMSO) is low enough not to affect enzyme activity.[1]
-
Incorrect Wavelength: Ensure your plate reader is set to measure absorbance at the correct wavelength for TNB, which is typically 405-414 nm.[1] The maximum absorbance is at 412 nm.[8]
Issue 3: High Well-to-Well Variability (Poor Reproducibility)
Q: My replicate wells show very different absorbance readings. How can I improve consistency?
High variability can stem from procedural inconsistencies:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of enzyme or inhibitors. Use calibrated pipettes and proper technique.
-
Incomplete Mixing: After adding reagents, especially the final substrate to initiate the reaction, ensure the plate is mixed thoroughly but gently to avoid bubbles.[1]
-
Temperature Fluctuations: PLA2 activity is temperature-dependent. Perform the assay at a consistent temperature, typically 25°C.[1] Avoid placing the plate on cold or hot surfaces.
-
Timing Inconsistency: For kinetic assays, the timing of reagent addition and readings is critical. Add the substrate solution as quickly and consistently as possible to all wells.[1]
Quantitative Data Summary
The following tables provide key quantitative parameters for the DHTPC assay.
Table 1: Recommended Reagent Concentrations & Conditions
| Parameter | Recommended Value | Reference |
|---|---|---|
| Assay Buffer | 25 mM Tris-HCl, pH 7.5 | [1] |
| Calcium Chloride (CaCl₂) | 10 mM | [1] |
| Potassium Chloride (KCl) | 100 mM | [1] |
| Triton X-100 | 0.3 mM | [1] |
| DHTPC Substrate | 1.5 - 1.66 mM | [1] |
| DTNB | 0.1 - 1.0 mM | [1][8] |
| Absorbance Wavelength | 405 - 414 nm | [1] |
| Assay Temperature | 25°C |[1] |
Table 2: Molar Extinction Coefficient of TNB
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Molar Extinction Coefficient (ε) | 14,150 M⁻¹cm⁻¹ | At 412 nm | [8] |
| Adjusted for Plate Reader* | 10,660 M⁻¹cm⁻¹ | At 414 nm | [1][6] |
*Value may be adjusted by manufacturers to account for the specific pathlength of a 96-well plate.
Detailed Experimental Protocol
This protocol provides a general methodology. Users should optimize for their specific enzyme and experimental conditions.
1. Reagent Preparation
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5): Prepare a buffer containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100. Use high-purity water.[1]
-
DTNB Solution (10 mM): Reconstitute lyophilized DTNB in high-purity water.[1] Protect from light and store on ice.
-
DHTPC Substrate Solution (1.66 mM): The substrate is often supplied in ethanol. Evaporate the ethanol under a gentle stream of nitrogen.[1] Reconstitute the dried substrate in Assay Buffer by vortexing until the solution is completely clear.[1]
-
Enzyme/Sample Dilution: Prepare dilutions of your PLA2 enzyme or sample in Assay Buffer to ensure the activity falls within the linear range of the assay.
2. Assay Procedure (96-well plate format)
-
Add 10 µL of Assay Buffer to the blank (non-enzymatic control) wells.
-
Add 10 µL of your diluted enzyme or sample to the sample wells.
-
Add 10 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 200 µL of the DHTPC Substrate Solution to all wells. Note the precise start time.[1]
-
Mix the plate gently for 30 seconds.
-
Immediately begin reading the absorbance at 412 nm (or 405-414 nm) every minute for at least 5-10 minutes using a microplate reader.[1]
3. Data Analysis
-
For each time point, subtract the average absorbance of the blank wells from the sample wells.
-
Plot the corrected absorbance versus time. Determine the rate of reaction (ΔAbs/min) from the linear portion of the curve.[1]
-
Calculate the PLA2 activity using the Beer-Lambert law and the molar extinction coefficient of TNB.
Formula for Activity Calculation:
Activity (µmol/min/mL) = (ΔAbs/min * Total Assay Volume) / (ε * Pathlength * Enzyme Volume)
Where:
-
ΔAbs/min is the rate of absorbance change.
-
ε is the molar extinction coefficient (e.g., 14,150 M⁻¹cm⁻¹).
-
Pathlength is the light path through the well in cm (often requires calibration for a specific plate reader).
Visualizations
Caption: Workflow of the DHTPC enzymatic reaction and colorimetric detection.
Caption: Decision tree for troubleshooting common DHTPC assay issues.
Caption: Simplified pathway showing PLA2's role in inflammation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of the Ellman’s Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ahajournals.org [ahajournals.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
impact of pH on Diheptanoyl Thio-PC assay sensitivity
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals understand and optimize the impact of pH on the Diheptanoyl Thio-PC (DHPC) assay for phospholipase A2 (PLA2) activity.
Troubleshooting Guide
This section addresses specific issues that may arise during the DHPC assay, with a focus on pH-related causes and solutions.
| Issue | Potential pH-Related Cause | Recommended Solution |
| Low or No Signal | Suboptimal Enzyme pH: The assay buffer pH is outside the optimal range for the specific PLA2 isozyme being tested, leading to low enzymatic activity.[1][2] | Verify the optimal pH for your specific PLA2 from literature or perform a pH optimization experiment (see protocol below). Adjust the buffer pH accordingly. For example, human platelet PLA2 is optimal at pH 8.0.[1] |
| Inefficient DTNB Reaction: The pH is too low (acidic), preventing the efficient reaction of the thiol product with DTNB (Ellman's reagent). The reaction relies on the deprotonated thiolate anion (-S⁻), which is favored at a slightly alkaline pH.[3] | Ensure the final reaction pH is between 7.5 and 8.5, with 8.0 being a common starting point.[3][4] Use a calibrated pH meter to confirm the buffer pH before use.[3] | |
| High Background Noise (High absorbance in no-enzyme controls) | DTNB Hydrolysis: The assay pH is too high (typically >8.5-9.0). This can cause the spontaneous breakdown of DTNB, which produces the same colored product as the enzymatic reaction, leading to a false-positive signal.[3][5] | Lower the buffer pH to the 7.5-8.5 range. Prepare fresh DTNB solution for each experiment, as it is sensitive to hydrolysis at elevated pH and temperature.[5] |
| Inconsistent Results / Poor Reproducibility | Poor Buffering Capacity: The buffer used does not have adequate capacity to maintain a stable pH throughout the reaction, especially if the PLA2-mediated hydrolysis generates a significant amount of fatty acids, which can lower the pH.[6][7] | Use a buffer with a pKa value close to the desired assay pH. A common choice is a 0.1 M sodium phosphate buffer.[3][8] Ensure the buffer concentration is sufficient (e.g., 50-100 mM). |
| Fading Color Signal | Product Instability: A suboptimal or slightly acidic pH can contribute to the instability of the TNB²⁻ anion (the yellow product), causing the color to fade over time due to re-oxidation.[3] | Re-verify that the final reaction pH is stable and within the optimal 7.5-8.5 range. Read the absorbance promptly after the desired incubation time. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound assay?
A1: There isn't a single optimal pH for the entire assay, as it depends on two main components: the PLA2 enzyme and the DTNB detection reagent.
-
PLA2 Enzyme Activity: The optimal pH varies significantly between different PLA2 isozymes. For instance, human platelet PLA2 shows optimal activity at pH 8.0, while some Ureaplasma urealyticum PLA2 enzymes have an acidic optimum of pH 6.0.[1][2] It is crucial to determine the optimal pH for the specific enzyme you are studying.
-
DTNB Reaction: The reaction of the thiol product with DTNB to produce the yellow color is most efficient in a slightly alkaline range, typically pH 7.5 to 8.5.[3]
A common starting point that balances both requirements is a buffer at pH 8.0 .[1][3][4][9]
Q2: How does pH affect the PLA2 enzyme's activity?
A2: Like most enzymes, PLA2 activity is highly dependent on pH. The pH of the environment affects the ionization state of amino acid residues in the enzyme's active site. Deviations from the optimal pH can alter the enzyme's three-dimensional structure and its ability to bind to the this compound substrate, thereby reducing its catalytic efficiency. For example, increasing the pH from 6.8 to 8.0 not only increases the maximal activity of human platelet PLA2 but also enhances its sensitivity to Ca²⁺, a necessary cofactor.[1]
Q3: Why is pH critical for the DTNB (Ellman's Reagent) detection step?
A3: The pH is critical because DTNB reacts with the thiolate anion (-S⁻), which is the deprotonated form of the free thiol group (-SH) released by PLA2 activity.[3][4]
-
At low pH (acidic): The thiol group remains protonated (-SH), which reacts very slowly or not at all with DTNB. This leads to a significant underestimation of PLA2 activity.[3]
-
At optimal pH (7.5-8.5): An alkaline environment promotes the deprotonation of the thiol to the more reactive thiolate anion, ensuring a rapid and stoichiometric reaction with DTNB for accurate measurement.[3]
-
At high pH (>8.5-9.0): The DTNB reagent itself can undergo hydrolysis, producing the colored product non-enzymatically and causing high background absorbance.[3][5]
Q4: What buffer should I use for the DHPC assay?
A4: A 0.1 M sodium phosphate buffer containing 1 mM EDTA is a commonly recommended choice, adjusted to the desired pH (typically 8.0).[3][8] Tris-HCl is also frequently used.[10][11] The key is to use a buffer system that has strong buffering capacity at your target pH to prevent significant pH shifts during the reaction.
Experimental Protocols
Protocol: pH Optimization for a PLA2 Enzyme
This protocol describes how to determine the optimal pH for your specific PLA2 enzyme using the DHPC assay in a 96-well plate format.
-
Buffer Preparation: Prepare a series of reaction buffers (e.g., 100 mM Tris-HCl or sodium phosphate) across a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). Use a calibrated pH meter for accuracy.
-
Reagent Preparation:
-
DHPC Substrate: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
DTNB Solution: Dissolve DTNB (Ellman's Reagent) in the pH 8.0 reaction buffer to create a stock solution (e.g., 10 mM). Prepare this solution fresh.
-
Enzyme Solution: Dilute the PLA2 enzyme to the desired working concentration in a neutral buffer immediately before use.
-
-
Assay Setup (per well):
-
Add reaction buffer of a specific pH.
-
Add cofactors if required (e.g., 10 mM CaCl₂).[11]
-
Add the DHPC substrate.
-
Add the DTNB solution.
-
Include "no-enzyme" blank wells for each pH value to measure background absorbance.
-
-
Initiate Reaction: Add the PLA2 enzyme solution to each well (except the blanks) to start the reaction.
-
Incubation and Measurement:
-
Incubate the plate at the desired temperature (e.g., 37°C).[9]
-
Read the absorbance at 412 nm at regular intervals (e.g., every 1-2 minutes) using a microplate reader.
-
-
Data Analysis:
-
For each pH value, subtract the rate of absorbance change in the blank well from the rate in the enzyme-containing well.
-
Plot the resulting PLA2 activity (rate of change in absorbance) against the pH.
-
The pH value that corresponds to the peak of the curve is the optimal pH for your enzyme under these conditions.
-
Visualizations
Caption: Reaction mechanism of the DHPC assay, highlighting the two key steps and their pH dependencies.
Caption: Workflow for troubleshooting common pH-related issues in the this compound assay.
References
- 1. Human platelet phospholipase A2 activity is responsive in vitro to pH and Ca2+ variations which parallel those occurring after platelet activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of phospholipase A1, A2, C activity in Ureaplasma urealyticum membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of phospholipase A2 activity by a colorimetric assay using a pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Optimization of a Bromothymol Blue-Based PLA2 Assay Involving POPC-Based Self-Assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Diheptanoyl Thio-PC vs. Fluorescent Substrates for Measuring Phospholipase A2 Activity
For researchers, scientists, and drug development professionals, the accurate measurement of Phospholipase A2 (PLA2) activity is critical for understanding inflammatory processes and developing novel therapeutics. The choice of substrate in a PLA2 assay significantly impacts sensitivity, throughput, and the biological relevance of the findings. This guide provides an objective comparison of the widely used chromogenic substrate, Diheptanoyl Thio-PC, and the increasingly popular fluorescent substrates, supported by experimental data and detailed protocols.
Phospholipase A2 (PLA2) enzymes are key players in cellular signaling pathways, catalyzing the hydrolysis of the sn-2 ester bond of phospholipids. This reaction releases free fatty acids, such as arachidonic acid, and lysophospholipids, which are precursors to a variety of potent inflammatory mediators, including prostaglandins and leukotrienes.[1] Given their central role in inflammation, PLA2s are significant targets for drug discovery.
The ideal substrate for a PLA2 assay should be specific, sensitive, and amenable to high-throughput screening. Here, we compare two major classes of substrates: the chromogenic this compound and a variety of fluorescent substrates.
Principle of Detection
This compound: A Chromogenic Approach
The this compound assay relies on a straightforward colorimetric detection method. This substrate is a synthetic analog of phosphatidylcholine containing a thioester bond at the sn-2 position. When PLA2 hydrolyzes this bond, it releases a free thiol group. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 414 nm.[2]
Fluorescent Substrates: A Leap in Sensitivity
Fluorescent substrates offer a more sensitive alternative for measuring PLA2 activity. These substrates are phospholipids labeled with one or more fluorescent dyes. The mechanism of detection varies depending on the specific substrate design:
-
FRET-Based Substrates: These substrates, such as Red/Green BODIPY® PC-A2, incorporate two different fluorophores. One acts as a fluorescence resonance energy transfer (FRET) donor and the other as an acceptor. In the intact substrate, the proximity of the two dyes allows for FRET to occur. Upon cleavage by PLA2, the donor and acceptor are separated, leading to a change in the fluorescence emission spectrum, which can be measured ratiometrically.[3]
-
Self-Quenched Substrates: In this design, a fluorophore and a quencher molecule are attached to the phospholipid. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. PLA2-mediated hydrolysis separates the fluorophore from the quencher, resulting in an increase in fluorescence intensity.
-
Environment-Sensitive Dyes: Some fluorescent substrates utilize a fluorophore whose emission properties are sensitive to its local environment. Upon cleavage, the fluorophore-containing product moves from a hydrophobic (lipid) to a more polar (aqueous) environment, causing a detectable shift in its fluorescence.
Quantitative Performance Comparison
Direct comparison of kinetic parameters between different studies can be challenging due to variations in experimental conditions such as enzyme source, buffer composition, and temperature. The following table summarizes available quantitative data to provide a comparative overview.
| Performance Metric | This compound | Fluorescent Substrates |
| Detection Method | Colorimetric (Absorbance at 414 nm) | Fluorometric (Emission wavelength varies) |
| Sensitivity | Detection range: 0.02 to 0.2 µmol/min/ml[2] | Can detect < 0.1 mU of PLA2 activity[4] |
| Km | Data not readily available in comparable format | Dabcyl-BODIPY-PC (with bee venom PLA2): 74.2 ± 2.9 μM. Phosphatidylcholine (with bee venom PLA2): 20 μM. |
| Vmax | Data not readily available in comparable format | Dabcyl-BODIPY-PC (with bee venom PLA2): 827 ± 7 μmol/min/mg protein. |
| Signal-to-Background | Generally lower than fluorescent assays | Generally higher due to the nature of fluorescence detection |
| Z'-Factor | Data not readily available | Generally higher, making them more suitable for HTS |
Experimental Protocols
This compound Assay Protocol
This protocol is a generalized procedure based on commercially available kits.[2]
Materials:
-
This compound substrate
-
DTNB (Ellman's reagent)
-
PLA2 Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 10 mM CaCl₂, pH 8.0)
-
Purified PLA2 or cell lysate containing PLA2
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 414 nm
Procedure:
-
Prepare the PLA2 Assay Buffer.
-
Reconstitute the this compound substrate in the assay buffer to the desired concentration.
-
Prepare the DTNB solution in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
PLA2 sample (and inhibitor for screening purposes)
-
PLA2 Assay Buffer to make up the volume
-
DTNB solution
-
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Immediately start monitoring the change in absorbance at 414 nm at regular intervals (e.g., every minute) for a set period of time.
-
Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the curve.
-
Determine PLA2 activity using the molar extinction coefficient of TNB.
Fluorescent Substrate Assay Protocol (FRET-based)
This protocol is a generalized procedure for a FRET-based PLA2 assay using a substrate like Red/Green BODIPY® PC-A2.[5]
Materials:
-
FRET-based fluorescent PLA2 substrate (e.g., Red/Green BODIPY® PC-A2)
-
PLA2 Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 8.0)
-
Purified PLA2 or cell lysate containing PLA2
-
96-well black microplate (for fluorescence assays)
-
Fluorescence microplate reader with appropriate excitation and emission filters
Procedure:
-
Prepare the PLA2 Assay Buffer.
-
Prepare a stock solution of the fluorescent substrate in an appropriate solvent (e.g., DMSO).
-
Prepare the working substrate solution by diluting the stock solution in the assay buffer. The substrate is often incorporated into liposomes.
-
In a 96-well black microplate, add the following to each well:
-
PLA2 sample (and inhibitor for screening purposes)
-
PLA2 Assay Buffer to make up the volume
-
-
Initiate the reaction by adding the working substrate solution to each well.
-
Immediately start monitoring the fluorescence at the two emission wavelengths (for donor and acceptor) at regular intervals.
-
Calculate the ratio of the two emission intensities over time.
-
The change in the fluorescence ratio indicates PLA2 activity.
Visualizing the Concepts
To better understand the processes involved, the following diagrams illustrate the PLA2 signaling pathway and a general experimental workflow for a PLA2 activity assay.
Conclusion: Choosing the Right Substrate for Your Needs
The choice between this compound and fluorescent substrates for PLA2 activity assays depends largely on the specific requirements of the experiment.
This compound is a reliable and cost-effective option for many applications. Its straightforward colorimetric detection does not require specialized equipment beyond a standard absorbance microplate reader. However, its lower sensitivity may not be suitable for samples with low PLA2 activity, and potential interference from colored compounds or thiols in the sample needs to be considered.
Fluorescent substrates offer significantly higher sensitivity, making them ideal for detecting low levels of PLA2 activity and for applications requiring high-throughput screening. The availability of ratiometric FRET-based probes can also reduce variability and improve data quality. The main drawbacks are the higher cost of the substrates and the need for a fluorescence plate reader.
For researchers focused on high-throughput screening for PLA2 inhibitors, the superior sensitivity and higher signal-to-background ratios of fluorescent assays make them the more advantageous choice. For routine activity measurements where high sensitivity is not the primary concern, the this compound assay remains a robust and economical option. Ultimately, the selection of the substrate should be guided by a careful consideration of the assay's objectives, the nature of the samples being analyzed, and the available instrumentation.
References
- 1. Phospholipase A2 and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. Probes for Lipid Metabolism and Signaling—Section 17.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Phospholipase A2 Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 5. documents.thermofisher.cn [documents.thermofisher.cn]
Validating PLA2 Inhibitor Screening Results: A Comparative Guide to the Diheptanoyl Thio-PC Assay and Alternatives
For researchers, scientists, and drug development professionals, the accurate identification and validation of phospholipase A2 (PLA2) inhibitors is a critical step in the discovery of new therapeutics for a range of inflammatory and other diseases. The Diheptanoyl Thio-PC assay is a widely used method for primary screening of PLA2 inhibitors. This guide provides a comprehensive comparison of this assay with alternative methods, offering supporting data and detailed protocols to aid in the validation of screening results.
Introduction to PLA2 and Inhibitor Screening
Phospholipase A2 (PLA2) enzymes are key players in various cellular signaling pathways, primarily through their function of hydrolyzing the sn-2 ester bond of phospholipids. This action releases fatty acids, such as arachidonic acid, and lysophospholipids, which are precursors to potent inflammatory mediators like prostaglandins and leukotrienes.[1] Consequently, the inhibition of PLA2 activity is a major target for the development of anti-inflammatory drugs.[2] A variety of screening assays have been developed to identify and characterize PLA2 inhibitors, each with its own set of advantages and limitations.
Comparison of PLA2 Inhibitor Screening Assays
The selection of an appropriate assay for PLA2 inhibitor screening depends on several factors, including the specific PLA2 isoform being targeted, the required throughput, and the nature of the compounds being screened. Below is a comparison of the most common assay formats.
Data Presentation: Quantitative Comparison of Assays
| Assay Type | Principle | Throughput | Typical Z'-Factor | Advantages | Disadvantages |
| This compound | Colorimetric | High | 0.5 - 0.8[3] | Cost-effective, simple, good for sPLA2 | Not suitable for cPLA2, potential for interference from colored or thiol-containing compounds |
| Fluorescence-Based | Fluorescence | High | > 0.7[4] | High sensitivity, continuous monitoring | Potential for interference from fluorescent compounds, may require specific substrates for different PLA2s |
| Radiometric | Radiometric | Low to Medium | Not typically reported | High sensitivity, considered a "gold standard" | Requires handling of radioactive materials, discontinuous assay |
| Mass Spectrometry | Mass-based detection of substrate and product | Low to Medium | Not applicable | High specificity, can monitor multiple products simultaneously, label-free | Lower throughput, requires specialized equipment and expertise |
Data Presentation: IC50 Values of Known PLA2 Inhibitors
The following table presents indicative IC50 values for known PLA2 inhibitors across different assay platforms. It is important to note that these values can vary depending on the specific PLA2 isoform, substrate concentration, and other experimental conditions.
| Inhibitor | Target PLA2 | This compound Assay IC50 | Fluorescence-Based Assay IC50 | Reference |
| Varespladib | sPLA2 | ~10 nM | ~9 nM | [5] |
| Manoalide | sPLA2 | ~0.05 µM | ~0.07 µM | [6] |
| Quercetin | sPLA2 | ~5 µM | Not observed due to interference[5] | [5] |
Experimental Protocols
Detailed methodologies for the key assays are provided below to facilitate their implementation and comparison.
This compound Assay Protocol
This colorimetric assay measures the activity of secretory PLA2s (sPLA2s) by detecting the free thiol released upon hydrolysis of the substrate, diheptanoyl thio-phosphatidylcholine.[7]
Materials:
-
This compound (substrate)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
PLA2 enzyme (e.g., bee venom PLA2)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100)[8]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 414 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer.
-
Reconstitute DTNB to a final concentration of 10 mM.
-
Prepare the substrate solution by dissolving this compound in Assay Buffer to a final concentration of 1.5 mM.
-
-
Assay Setup:
-
Add 10 µL of Assay Buffer to the blank wells.
-
Add 10 µL of the test inhibitor (dissolved in an appropriate solvent, e.g., DMSO) to the inhibitor wells.
-
Add 10 µL of the solvent to the positive control wells.
-
Add 10 µL of PLA2 enzyme to the positive control and inhibitor wells.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 200 µL of the substrate solution to all wells.
-
Immediately start monitoring the change in absorbance at 414 nm at regular intervals (e.g., every minute) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fluorescence-Based Assay Protocol (using BODIPY-PC substrate)
This assay utilizes a phospholipid substrate labeled with a BODIPY fluorophore, which exhibits a spectral shift upon cleavage by PLA2.[9]
Materials:
-
BODIPY-labeled phosphatidylcholine (PC) substrate (e.g., Red/Green BODIPY® PC-A2)[6]
-
Unlabeled phospholipid (e.g., DOPC)
-
PLA2 enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM CaCl2)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation:
-
Prepare a mixture of the BODIPY-labeled PC and unlabeled phospholipid in a suitable organic solvent (e.g., chloroform).
-
Evaporate the solvent to form a thin lipid film.
-
Resuspend the lipid film in Assay Buffer and sonicate to form liposomes.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the test inhibitor to the inhibitor wells.
-
Add 50 µL of the solvent to the positive control wells.
-
Add 25 µL of PLA2 enzyme to the positive control and inhibitor wells.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the substrate liposome solution to all wells.
-
Incubate the plate at the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the BODIPY fluorophore at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction based on the change in fluorescence intensity over time.
-
Determine the percentage of inhibition and IC50 values as described for the this compound assay.
-
LC-MS/MS-Based Assay Protocol
This label-free method provides high specificity by directly measuring the formation of the lysophospholipid product and the depletion of the phospholipid substrate.
Materials:
-
Natural phospholipid substrate (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, PAPC)
-
PLA2 enzyme
-
Assay Buffer
-
Quenching solution (e.g., methanol with an internal standard)
-
LC-MS/MS system
Procedure:
-
Assay Setup:
-
Perform the enzymatic reaction in a similar manner to the other assays, incubating the PLA2 enzyme with the substrate and test inhibitors.
-
-
Reaction Quenching and Sample Preparation:
-
At specific time points, quench the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the substrate and product using a suitable liquid chromatography method.
-
Detect and quantify the substrate and product using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Determine the amount of product formed and substrate consumed.
-
Calculate the percentage of inhibition and IC50 values.
-
Mandatory Visualizations
PLA2 Signaling Pathway```dot
Caption: Workflow for the colorimetric this compound PLA2 inhibitor assay.
Fluorescence-Based Assay Workflow```dot
Caption: A typical workflow for validating hits from a primary PLA2 inhibitor screen.
Conclusion
The this compound assay is a reliable and cost-effective method for the primary high-throughput screening of sPLA2 inhibitors. However, to ensure the validity of screening hits, it is crucial to employ a multi-faceted approach that includes confirmation in the primary assay, characterization in an orthogonal biochemical assay, and ultimately, validation in a relevant cell-based model. This comparative guide provides the necessary information and protocols to design and execute a robust hit validation strategy for the discovery of novel PLA2 inhibitors.
References
- 1. dlib.hust.edu.vn [dlib.hust.edu.vn]
- 2. scispace.com [scispace.com]
- 3. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. Set-Up and Validation of a High Throughput Screening Method for Human Monoacylglycerol Lipase (MAGL) Based on a New Red Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Lipo-Beads for the Sensitive Detection of Phospholipase A2 and Its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. abcam.com [abcam.com]
- 9. assets.fishersci.com [assets.fishersci.com]
Diheptanoyl Thio-PC: A Superior Chromogenic Substrate for Phospholipase A2 Assays
For researchers, scientists, and drug development professionals engaged in the study of phospholipase A2 (PLA2) enzymes, the choice of substrate is paramount for obtaining accurate and reproducible results. Diheptanoyl Thio-PC has emerged as a widely adopted chromogenic substrate due to its distinct advantages over other available options. This guide provides a comprehensive comparison of this compound with alternative substrates, supported by experimental data and detailed protocols.
This compound is a thioester analog of phosphatidylcholine that serves as a substrate for a broad range of phospholipase A2s (PLA2s), with the notable exceptions of cytosolic PLA2 (cPLA2) and platelet-activating factor acetylhydrolase (PAF-AH)[1][2][3][4]. Its utility lies in a straightforward and continuous colorimetric assay, offering significant advantages in terms of convenience and throughput.
Principle of Detection
The assay principle for this compound is based on the enzymatic hydrolysis of the thioester bond at the sn-2 position by PLA2. This reaction releases a free thiol group, which then reacts with a chromogenic disulfide reagent, most commonly 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent). The resulting product, 5-thio-2-nitrobenzoic acid (TNB), is a yellow-colored compound that can be quantified by measuring its absorbance at or near 412 nm. The rate of color development is directly proportional to the PLA2 activity.
Core Advantages of this compound
The primary advantages of this compound lie in its broad applicability to various sPLA2s, the simplicity of the colorimetric assay, and its suitability for high-throughput screening.
-
Broad Specificity for Secreted PLA2s (sPLA2s): this compound is a substrate for most secreted PLA2 enzymes, making it a versatile tool for studying this important class of enzymes involved in inflammation and other physiological processes[1][2][3][4].
-
Convenient Colorimetric Assay: The use of DTNB as a coupling agent results in a simple, continuous assay that can be monitored using a standard spectrophotometer or microplate reader. This eliminates the need for more complex and often more expensive detection methods like those required for fluorogenic or radioactive substrates[3].
-
Suitability for High-Throughput Screening (HTS): The microplate-compatible format of the assay makes this compound an excellent choice for screening large numbers of potential PLA2 inhibitors in drug discovery programs[4][5].
Comparison with Other Chromogenic and Fluorogenic Substrates
While this compound offers significant benefits, a comprehensive evaluation requires comparison with other commonly used PLA2 substrates.
Chromogenic Substrates
Another notable chromogenic substrate is 4-nitro-3-octanoyloxy-benzoic acid . The enzymatic cleavage of this substrate by PLA2 directly releases a chromogenic product, 4-nitro-3-hydroxybenzoic acid, which absorbs at 425 nm[5][6]. While this substrate offers the advantage of a direct assay without the need for a coupling reagent like DTNB, this compound is often favored for its broader utility and the extensive body of literature supporting its use.
Fluorogenic Substrates
Fluorogenic substrates, such as those based on BODIPY , offer higher sensitivity compared to chromogenic substrates[2][7][8]. These substrates are typically phospholipids with a fluorescent dye and a quencher attached. PLA2-mediated hydrolysis separates the fluorophore from the quencher, resulting in an increase in fluorescence. While advantageous for detecting low levels of enzyme activity, fluorogenic assays can be more susceptible to interference from fluorescent compounds in the sample and require more specialized instrumentation (a fluorometer).
Data Presentation: A Comparative Overview
Direct, side-by-side kinetic comparisons of this compound with other substrates for the same PLA2 enzyme are limited in the published literature. However, we can compile available data to provide an indirect comparison of their performance. The following table summarizes key characteristics and available kinetic data for different substrate types.
| Substrate Type | Substrate Example | Detection Method | Advantages | Disadvantages | Km | Vmax | Enzyme Source |
| Chromogenic (Thioester) | This compound | Colorimetric (with DTNB) | Broad sPLA2 specificity, convenient, HTS-compatible | Indirect assay, potential for thiol interference | Not consistently reported | Not consistently reported | Various sPLA2s |
| Chromogenic (Direct) | 4-nitro-3-octanoyloxy-benzoic acid | Colorimetric (direct) | Direct assay, simple | Less commonly used than this compound | Not consistently reported | Not consistently reported | Human serum PLA2 |
| Fluorogenic (BODIPY-based) | PGPE-BODIPY | Fluorometric | High sensitivity | Requires fluorometer, potential for fluorescence interference | 5.64 µM | 20.7 µmol/min/mg | Recombinant mouse LPLA2[9] |
Note: The lack of standardized reporting conditions for Km and Vmax makes direct comparisons challenging. The provided data for PGPE-BODIPY is for a lysosomal PLA2 and may not be directly comparable to the kinetics of sPLA2s with this compound.
Experimental Protocols
This compound Assay Protocol
This protocol is a generalized procedure based on commonly used methods.
Materials:
-
This compound
-
DTNB (Ellman's Reagent)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 10 mM CaCl2, pH 8.0)
-
PLA2 enzyme solution
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in an appropriate organic solvent (e.g., ethanol) and then dilute to the desired concentration in Assay Buffer.
-
Prepare a stock solution of DTNB in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound solution
-
DTNB solution
-
PLA2 enzyme solution (to initiate the reaction)
-
-
Include appropriate controls (e.g., no enzyme, no substrate).
-
-
Measurement:
-
Immediately start monitoring the increase in absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).
-
4-Nitro-3-octanoyloxy-benzoic Acid Assay Protocol
Materials:
-
4-Nitro-3-octanoyloxy-benzoic acid
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 10 mM CaCl2, pH 7.5)
-
PLA2 enzyme solution
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Reagents:
-
Assay Setup:
-
In a 96-well microplate, add the substrate solution to each well.
-
Initiate the reaction by adding the PLA2 enzyme solution.
-
Include appropriate controls.
-
-
Measurement:
-
Monitor the increase in absorbance at 425 nm over time.
-
-
Data Analysis:
-
Determine the initial reaction rate from the linear phase of the absorbance curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of PLA2 in cellular signaling and the general workflow for a PLA2 assay using this compound.
Caption: Phospholipase A2 Signaling Pathway.
Caption: this compound Assay Workflow.
Conclusion
This compound stands out as a robust and versatile chromogenic substrate for the assay of secreted phospholipase A2 activity. Its primary advantages of broad specificity, convenience of use in a colorimetric format, and adaptability to high-throughput screening make it an invaluable tool for researchers in both academic and industrial settings. While more sensitive fluorogenic substrates are available, the simplicity and reliability of the this compound assay ensure its continued prominence in the field of lipid research and drug discovery. The choice of substrate will ultimately depend on the specific experimental needs, including the required sensitivity, available instrumentation, and the nature of the biological sample.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. A phospholipase A2 kinetic and binding assay using phospholipid-coated hydrophobic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical, Kinetic and Biological Properties of Group V Phospholipase A2 from Dromedary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Nitro-3-(octanoyloxy)benzoic acid | 55894-52-5 | Benchchem [benchchem.com]
- 7. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Dilution Kinetics of Phospholipase A2 Catalyzed Lipid-Bilayer Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of bee venom phospholipase A2 activity by melittin, direct lytic factor from cobra venom and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
Navigating the Nuances of PLA2 Isoform Activity: A Guide to the Diheptanoyl Thio-PC Assay
The accurate measurement of phospholipase A2 (PLA2) activity is crucial for researchers in inflammation, signal transduction, and drug discovery. The Diheptanoyl Thio-PC assay is a widely adopted colorimetric method for this purpose, prized for its convenience and suitability for high-throughput screening. However, the diverse superfamily of PLA2 enzymes, with their distinct substrate specificities, presents significant limitations to the universal application of this assay. This guide provides a critical comparison of the this compound assay's performance across different PLA2 isoforms, offering supporting data and detailed protocols for alternative methods to ensure robust and reliable enzymatic analysis.
The this compound Assay: Mechanism and Workflow
The this compound assay relies on a synthetic substrate, 1,2-diheptanoyl-thio-phosphatidylcholine. In the presence of a PLA2 enzyme, the thioester bond at the sn-2 position is hydrolyzed, releasing a free thiol. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), producing a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at approximately 414 nm.[1][2]
Caption: Workflow of the this compound spectrophotometric assay.
Isoform-Specific Limitations: A Comparative Analysis
The primary limitation of the this compound assay lies in its substrate, which is not universally recognized by all PLA2 isoforms. This discrepancy stems from the diverse structural requirements of the active sites across the PLA2 superfamily.
Secreted PLA2 (sPLA2)
The this compound assay is generally well-suited for measuring the activity of most secreted PLA2s (e.g., Groups I, II, V, X). These enzymes typically exhibit broad substrate specificity and are less stringent about the nature of the fatty acyl chain at the sn-2 position.[3] Consequently, they can efficiently hydrolyze the diheptanoyl substrate, making this assay a reliable tool for screening sPLA2 inhibitors and characterizing their activity.
Cytosolic PLA2 (cPLA2)
In stark contrast, the this compound assay is not suitable for measuring the activity of Group IV cytosolic PLA2s, particularly the well-studied cPLA2α.[2][4][5] This is due to the high substrate specificity of cPLA2α, which preferentially hydrolyzes phospholipids containing arachidonic acid at the sn-2 position. The short heptanoyl chain of the assay's substrate is a poor mimic of arachidonic acid, leading to negligible enzymatic activity.
Caption: Diagram illustrating the substrate mismatch for cPLA2α in the assay.
Calcium-Independent PLA2 (iPLA2) and Lipoprotein-Associated PLA2 (Lp-PLA2)
-
iPLA2 (Group VI): These enzymes are generally considered less specific regarding the sn-2 fatty acid compared to cPLA2s.[6] However, their activity can be influenced by the overall phospholipid structure. While the this compound assay may show some activity, it may not be optimal, and results should be validated with other methods.
-
Lp-PLA2 (PAF-AH): Lipoprotein-associated PLA2s, also known as platelet-activating factor acetylhydrolases (PAF-AH), are a special case. They preferentially hydrolyze phospholipids with short or oxidized acyl chains at the sn-2 position.[6][7] The diheptanoyl substrate, being a short-chain fatty acid, could theoretically serve as a substrate. However, many commercial kits explicitly state the assay is not suitable for PAF-AH, suggesting potential complexities in substrate presentation or other kinetic factors.[4]
Comparative Data on PLA2 Assays
Direct, side-by-side quantitative comparisons of kinetic parameters (Km, Vmax) for the this compound assay versus other methods across all PLA2 isoforms are scarce in the literature. The table below summarizes the suitability and typical substrates used for different PLA2 families, reflecting the consensus from multiple studies.
| PLA2 Isoform Family | This compound Assay Suitability | Preferred Alternative Assay | Typical Substrate for Alternative Assay |
| sPLA2 (Groups I, II, V, etc.) | High | - | - |
| cPLA2α (Group IVA) | Very Low / Unsuitable | Radioactive Release Assay | 1-stearoyl-2-[³H]arachidonoyl-sn-glycero-3-phosphocholine |
| LC-MS/MS Based Assay | Natural Phospholipid Mixtures (e.g., PAPC) | ||
| iPLA2 (Group VI) | Moderate (requires validation) | Radioactive Release Assay | 1-palmitoyl-2-[³H]palmitoyl-glycero-3-phosphocholine |
| Lp-PLA2 (PAF-AH) | Low / Generally Unsuitable | Activity assays with specific substrates | PAF or oxidized phospholipids |
Alternative Assays and Experimental Protocols
Given the limitations of the this compound assay, particularly for cPLA2, alternative methods are essential for a comprehensive understanding of PLA2 activity.
Spectrophotometric this compound Assay Protocol (for sPLA2)
This protocol is adapted from commercially available kits.[1][2]
Materials:
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100)
-
This compound substrate
-
DTNB (Ellman's Reagent)
-
Purified sPLA2 enzyme or sample
-
96-well microplate
-
Spectrophotometer capable of reading at 414 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer.
-
Reconstitute this compound in Assay Buffer to a final concentration of ~1.5-2.0 mM. Vortex until the solution is clear.
-
Prepare a stock solution of DTNB in the Assay Buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add:
-
200 µL of Assay Buffer
-
10 µL of the this compound solution
-
10 µL of the DTNB solution
-
-
Initiate the reaction by adding 10 µL of the sPLA2 sample. For a negative control, add 10 µL of buffer instead of the enzyme.
-
-
Measurement:
-
Immediately begin reading the absorbance at 414 nm every minute for 10-20 minutes at 25°C.
-
Calculate the rate of reaction (Vmax) from the linear portion of the absorbance vs. time curve.
-
Enzyme activity (µmol/min/mL) can be calculated using the Beer-Lambert law and the extinction coefficient of TNB (typically ~10.6 mM⁻¹cm⁻¹ adjusted for the pathlength of the well).[1]
-
Radioactive Arachidonic Acid Release Assay (for cPLA2)
This method directly measures the release of the preferred substrate of cPLA2.[8][9]
Materials:
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM DTT)
-
Substrate vesicles: 1-stearoyl-2-[³H]arachidonoyl-sn-glycero-3-phosphocholine (radiolabeled PC) mixed with unlabeled PC.
-
CaCl₂ solution
-
Purified cPLA2 enzyme or cell lysate
-
Bovine Serum Albumin (fatty acid-free)
-
Organic solvents for lipid extraction (e.g., chloroform, methanol)
-
Thin-Layer Chromatography (TLC) plates and developing solvent
-
Scintillation counter and fluid
Procedure:
-
Substrate Preparation:
-
Prepare small unilamellar vesicles of the radiolabeled PC substrate by sonication or extrusion.
-
-
Assay Reaction:
-
In a microfuge tube, combine the Assay Buffer, substrate vesicles, and CaCl₂ (to achieve a desired free calcium concentration).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the cPLA2 sample.
-
Incubate at 37°C for 10-30 minutes.
-
-
Extraction and Analysis:
-
Stop the reaction by adding an organic solvent mix (e.g., chloroform/methanol).
-
Add fatty acid-free BSA to bind the released [³H]arachidonic acid.
-
Extract the lipids. The released fatty acid will be in the aqueous/BSA phase, while the unhydrolyzed substrate remains in the organic phase.
-
Alternatively, spot the total lipid extract onto a TLC plate and separate the free fatty acid from the phospholipid.
-
-
Quantification:
-
Quantify the radioactivity of the released [³H]arachidonic acid using a scintillation counter.
-
Calculate the specific activity based on the amount of radioactivity released per unit time per amount of enzyme.
-
Signaling Pathway Context: The Role of cPLA2α
The importance of accurately measuring cPLA2α activity is underscored by its central role in inflammatory signaling. Upon cell stimulation, increased intracellular calcium and phosphorylation events trigger the translocation of cPLA2α to the membrane, where it specifically cleaves arachidonic acid from phospholipids. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce potent pro-inflammatory lipid mediators like prostaglandins and leukotrienes.
Caption: Role of cPLA2α in the arachidonic acid cascade leading to inflammation.
Conclusion and Recommendations
The this compound assay is a valuable tool for the study of sPLA2s, offering a convenient and robust colorimetric readout. However, its utility is severely limited by the substrate specificity of other PLA2 isoforms. For researchers investigating cPLA2α, this assay is inappropriate and will yield misleading results. In such cases, methods employing the enzyme's natural substrate, such as radioactive release or LC-MS-based assays, are imperative. When studying iPLA2 or Lp-PLA2, the this compound assay should be used with caution and its results rigorously validated by orthogonal methods. Ultimately, the choice of assay must be guided by the specific PLA2 isoform under investigation to ensure biologically relevant and accurate data.
References
- 1. abcam.com [abcam.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Group-specific assays that distinguish between the four major types of mammalian phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. PLA2 biochemical activity assays [bio-protocol.org]
- 6. escholarship.org [escholarship.org]
- 7. Assessing Phospholipase A2 Activity toward Cardiolipin by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 9. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Diheptanoyl Thio-PC and Heptanoyl Thio-PC as Phospholipase A2 Substrates
For researchers in pharmacology, biochemistry, and drug development, the accurate measurement of phospholipase A2 (PLA2) activity is crucial for understanding inflammatory processes and developing novel therapeutics. The choice of substrate is a critical determinant of assay performance. This guide provides a detailed comparison of two commonly used thioester-containing phosphatidylcholine analogs: Diheptanoyl Thio-PC and Heptanoyl Thio-PC.
Introduction to Thioester-Based PLA2 Substrates
This compound and Heptanoyl Thio-PC are synthetic substrates designed for the colorimetric measurement of PLA2 activity. The assay principle relies on the PLA2-catalyzed hydrolysis of the sn-2 thioester bond, which releases a free thiol. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at or near 412 nm. This method provides a continuous, spectrophotometric assay for PLA2 activity.
Structural and Functional Comparison
The primary structural difference between these two substrates lies at the sn-1 position of the glycerol backbone. This compound possesses a heptanoyl thioester at both the sn-1 and sn-2 positions. In contrast, Heptanoyl Thio-PC features a more physiologically relevant ether-linked saturated C16 alkyl chain at the sn-1 position and a heptanoyl thioester at the sn-2 position. This structural distinction significantly influences their susceptibility to hydrolysis by different PLA2 isoforms.
A key performance difference has been observed for secretory PLA2s (sPLA2s). Porcine pancreatic and bee venom sPLA2 enzymes exhibit 10- to 13-fold lower activity when assayed with Heptanoyl Thio-PC compared to this compound.[1][2][3] The reason for this marked decrease in activity has not been extensively investigated but may be attributed to the preference of these sPLA2s for an ester linkage over an ether linkage at the sn-1 position.
Below is a table summarizing the key properties of each substrate.
| Property | This compound | Heptanoyl Thio-PC |
| Synonyms | 1,2-bis(Heptanoylthio)-1,2-dideoxy-sn-glycero-3-phosphorylcholine | 1-O-hexadecyl-2-deoxy-2-thio-R-(heptanoyl)-sn-glyceryl-3-phosphocholine |
| Molecular Formula | C22H44NO6PS2 | C31H64NO6PS |
| Molecular Weight | 513.7 g/mol | 609.9 g/mol |
| Structure at sn-1 | Heptanoyl thioester | Ether-linked C16 alkyl chain |
| Structure at sn-2 | Heptanoyl thioester | Heptanoyl thioester |
| Relative Activity with Porcine Pancreatic and Bee Venom sPLA2s | High | 10-13 fold lower than this compound[1][2][3] |
| Common Applications | Broadly used substrate for most PLA2s (except cPLA2 and PAF-AH) in commercially available assay kits.[4][5][6][7] | An alternative substrate, potentially for studying PLA2s with a preference for an sn-1 ether linkage. |
Experimental Protocols
The following is a generalized protocol for a colorimetric PLA2 assay that can be adapted for both this compound and Heptanoyl Thio-PC.
Reagent Preparation
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100.
-
DTNB Solution: 10 mM DTNB in 0.4 M Tris-HCl, pH 8.0.
-
Substrate Solution:
-
Evaporate the ethanolic solution of this compound or Heptanoyl Thio-PC to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried substrate in Assay Buffer to a final concentration of 1.5-2.0 mM. Vortex until the solution is clear to ensure complete dissolution.
-
Assay Procedure (96-well plate format)
-
Prepare Reagent Mix: For each well, prepare a mix containing Assay Buffer, DTNB solution, and the PLA2 sample or control.
-
Initiate Reaction: Add the Substrate Solution to each well to start the reaction. The final volume in each well should be approximately 200-250 µL.
-
Incubation and Measurement: Immediately place the plate in a microplate reader capable of measuring absorbance at 405-414 nm. Monitor the increase in absorbance over time at 25°C.
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min).
-
Subtract the background rate from a no-enzyme control.
-
Use the Beer-Lambert law and the extinction coefficient of TNB (typically ~13,600 M⁻¹cm⁻¹) to calculate the enzyme activity, often expressed in µmol/min/mL. One unit of PLA2 activity is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute at 25°C.[5]
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of PLA2 activity, the following diagrams have been generated using Graphviz.
Caption: A flowchart of the experimental workflow for measuring PLA2 activity.
Caption: The central role of PLA2 in the inflammatory signaling cascade.
Logical Comparison of Substrates
The choice between this compound and Heptanoyl Thio-PC depends on the specific research question and the PLA2 isoform being studied.
Caption: A decision-making diagram for selecting between the two substrates.
Conclusion
This compound is a robust and widely used substrate for the general assessment of PLA2 activity, particularly for sPLA2s, due to its high reactivity and availability in standardized assay kits. However, its structure at the sn-1 position is not representative of endogenous phospholipids.
Heptanoyl Thio-PC, with its ether-linked alkyl chain at the sn-1 position, offers a more physiologically relevant structure. While it shows significantly lower reactivity with some common sPLA2s, it may be a more suitable substrate for investigating the activity and specificity of PLA2 isoforms that preferentially act on ether-linked phospholipids.
For researchers aiming to characterize the substrate specificity of a particular PLA2, a direct comparison of its activity on both this compound and Heptanoyl Thio-PC would be highly informative. The choice of substrate should therefore be guided by the specific objectives of the study.
References
- 1. Positional specificity of lysosomal phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Factors regulating the substrate specificity of cytosolic phospholipase A2-alpha in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. Lipidomics of phospholipase A2 reveals exquisite specificity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Comparative Analysis of Diheptanoyl Thio-PC Assay and In-Cell PLA2 Activity Assays
A Guide for Researchers in Drug Discovery and Cellular Signaling
The measurement of phospholipase A2 (PLA2) activity is fundamental to understanding inflammatory processes, signal transduction, and the mechanism of action for various therapeutic agents. PLA2 enzymes catalyze the hydrolysis of the sn-2 ester bond in phospholipids, releasing a free fatty acid and a lysophospholipid. This guide provides a detailed comparison of two common methods for quantifying PLA2 activity: the cell-free Diheptanoyl Thio-PC assay and cell-based assays that measure endogenous PLA2 activity. The objective is to equip researchers with the knowledge to select the most appropriate assay for their specific experimental needs.
Fundamental Principles of PLA2 Assays
This compound Assay
The this compound assay is a spectrophotometric, cell-free method used to determine the activity of PLA2 enzymes in vitro. It utilizes a synthetic substrate, 1,2-diheptanoyl thio-phosphatidylcholine (this compound), which is an analog of the natural PLA2 substrate.[1] The hydrolysis of the thioester bond at the sn-2 position by PLA2 releases a free thiol group. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored product that can be quantified by measuring its absorbance at approximately 414 nm.[1][2] The rate of color formation is directly proportional to the PLA2 activity in the sample.
This assay is broadly applicable to most PLA2s, including secretory PLA2s (sPLA2s) found in sources like bee and cobra venoms, as well as pancreatic PLA2s.[2] However, it is notably not suitable for measuring the activity of cytosolic PLA2 (cPLA2) or platelet-activating factor acetylhydrolase (PAF-AH).[3]
In-Cell PLA2 Activity Assay
In-cell assays are designed to measure the activity of PLA2 within a physiological, cellular context. The most established method for specifically measuring cytosolic PLA2 (cPLA2) activity involves pre-labeling cellular phospholipids with [³H]-arachidonic acid.[4] Upon cell stimulation by an agonist (e.g., a growth factor or inflammatory mediator), intracellular signaling pathways lead to the activation and translocation of cPLA2 to membrane systems like the nuclear envelope and endoplasmic reticulum.[4] The activated cPLA2 then hydrolyzes the labeled phospholipids, releasing [³H]-arachidonic acid into the cytoplasm, which is subsequently exported from the cell. The amount of radioactivity released into the cell culture supernatant is quantified via scintillation counting and serves as a direct measure of in-cell cPLA2 activity.[4]
Other non-radioactive, fluorescence-based methods also exist, often using fluorescently-labeled phospholipid substrates to monitor PLA2 activity in cell lysates or in continuous assays.[5][6]
Comparative Data Summary
The selection of a PLA2 assay is contingent on the specific isoform of interest and the research question. The this compound assay offers a convenient method for screening sPLA2 activity or inhibitors, while in-cell assays provide a physiologically relevant measure of cPLA2 activation. A direct numerical correlation between the two assays is often not meaningful, as they measure the activity of different PLA2 families under vastly different conditions.
| Feature | This compound Assay | In-Cell PLA2 Activity Assay (Radiometric) |
| Assay Type | Cell-Free, in vitro | Cell-Based, in vivo |
| Principle | Spectrophotometric (Colorimetric) | Radiometric |
| Substrate | 1,2-diheptanoyl thio-phosphatidylcholine (Synthetic) | Endogenous phospholipids labeled with [³H]-arachidonic acid |
| Detection | Absorbance of TNB at ~414 nm | Scintillation counting of released [³H]-arachidonic acid |
| Primary Target | Secretory PLA2s (sPLA2s)[2] | Cytosolic PLA2 (cPLA2)[4] |
| Physiological Relevance | Low (measures enzyme activity on a synthetic substrate) | High (measures enzyme activation in response to stimuli in intact cells) |
| Throughput | High (suitable for 96-well plate format) | Low to Medium |
| Pros | - Rapid and convenient- High throughput- No cell culture required- Good for screening inhibitors of sPLA2 | - Measures physiologically relevant cPLA2 activity- Reflects upstream signaling events- High specificity for cPLA2-mediated arachidonic acid release |
| Cons | - Not suitable for cPLA2[3]- Lacks physiological context- Potential for interference from thiol-containing compounds[2] | - Use of radioactivity- Lower throughput- Requires cell culture and labeling- More complex protocol |
Experimental Protocols
Protocol 1: this compound Assay (Generalized from Kit Protocols)
This protocol provides a general workflow for measuring sPLA2 activity in a 96-well plate format.
-
Reagent Preparation :
-
Assay Buffer : Prepare a 1X Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100).[2]
-
DTNB Solution : Reconstitute DTNB to a final concentration of 10 mM in a suitable buffer like Tris-HCl, pH 8.0.[1]
-
Substrate Solution : Reconstitute the this compound substrate in Assay Buffer to the desired final concentration (e.g., 1.66 mM). Vortex until the solution is clear to avoid high background.[1]
-
-
Assay Procedure :
-
Add 10 µL of sample (e.g., purified enzyme, cell lysate, or biological fluid) to each well of a 96-well plate.
-
For inhibitor studies, add the inhibitor (typically dissolved in DMSO) to the sample wells.
-
Include a positive control (e.g., bee venom PLA2) and a negative control (blank with Assay Buffer instead of enzyme).[2]
-
Initiate the reaction by adding 200 µL of the Substrate Solution to all wells.
-
Shake the plate gently to mix.
-
Read the absorbance at 405-414 nm every minute for at least 5-10 minutes using a microplate reader.[1]
-
-
Data Analysis :
-
Calculate the rate of reaction (ΔA414/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank (non-enzymatic control) from the sample rates.
-
Calculate PLA2 activity using the Beer-Lambert law and the extinction coefficient for DTNB (typically adjusted for the pathlength of the microplate well).[1][2] One unit of activity is defined as the hydrolysis of 1 µmol of this compound per minute.[1]
-
Protocol 2: In-Cell cPLA2 Activity Assay (Radiometric)
This protocol outlines the measurement of agonist-induced arachidonic acid release from cultured cells.
-
Cell Culture and Labeling :
-
Plate cells in 12-well or 24-well plates and grow to near confluency.
-
Label the cells by incubating them overnight (or for a specified period) in culture medium containing 0.5-1.0 µCi/mL [³H]-arachidonic acid.[4] This allows the radioactive fatty acid to be incorporated into the sn-2 position of membrane phospholipids.
-
-
Wash and Equilibration :
-
The following day, wash the cells two to three times with a serum-free medium containing bovine serum albumin (BSA) to remove unincorporated [³H]-arachidonic acid. The BSA will also act as a carrier for the released fatty acid.
-
Equilibrate the cells in this medium for 30-60 minutes at 37°C.
-
-
Cell Stimulation :
-
Add the agonist of interest (e.g., growth factor, cytokine, or other stimulant) to the wells at the desired concentration.
-
Include a negative control (vehicle-treated cells).
-
Incubate for a specific time course (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
-
Quantification of Released Arachidonic Acid :
-
After incubation, carefully collect the supernatant from each well.
-
Transfer the supernatant to scintillation vials.
-
Add an appropriate scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis :
-
The cPLA2 activity is expressed as the percentage of total incorporated [³H]-arachidonic acid that was released into the medium.
-
To determine total incorporation, lyse the cells from a control well with a detergent (e.g., SDS) and measure the total radioactivity.
-
Calculate the percentage release: (CPM in supernatant / Total incorporated CPM) x 100.
-
Mandatory Visualizations
Caption: Workflow of the this compound colorimetric assay.
Caption: Workflow of the in-cell radiometric cPLA2 activity assay.
Caption: Simplified signaling pathway involving cPLA2 and sPLA2.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. abcam.com [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of phospholipase A2 (PLA2) activity [bio-protocol.org]
- 6. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing PLA2 Inhibition Specificity: A Comparative Guide to Diheptanoyl Thio-PC and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The diverse family of phospholipase A2 (PLA2) enzymes plays a pivotal role in numerous physiological and pathological processes, making them a key target for therapeutic intervention in inflammatory diseases, cardiovascular conditions, and cancer. The development of specific PLA2 inhibitors is crucial for targeted drug development. This guide provides a comparative overview of various PLA2 inhibitors, with a focus on the utility of the substrate Diheptanoyl Thio-PC in assessing their specificity.
This compound: A Tool for Measuring Inhibition
It is important to clarify that this compound is primarily a chromogenic substrate used in assays to measure the activity of most PLA2 enzymes, rather than a direct inhibitor. Its hydrolysis by PLA2 at the sn-2 position releases a free thiol group, which can be detected by reacting with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a measurable color change. This characteristic makes it an invaluable tool for determining the inhibitory potency (e.g., IC50 values) of various compounds against different PLA2 isoforms. Notably, this compound is not a suitable substrate for cytosolic PLA2 (cPLA2) or PAF-acetyl hydrolase (PAF-AH).
Comparative Analysis of PLA2 Inhibitors
The specificity of a PLA2 inhibitor is paramount to its therapeutic potential, minimizing off-target effects. The following tables summarize the half-maximal inhibitory concentrations (IC50) of several well-characterized PLA2 inhibitors against different enzyme isoforms. This data, often generated using assays employing substrates like this compound, highlights the varying degrees of potency and selectivity.
| Inhibitor | Target PLA2 Isoform(s) | Reported IC50 Values | Selectivity Profile |
| Bromoenol Lactone (BEL) | iPLA2 | ~60 nM for macrophage iPLA2 | Irreversible inhibitor with high selectivity for iPLA2 over cPLA2 and sPLA2.[1] |
| Darapladib | Lp-PLA2 | 0.25 nM[1][2] | Highly potent and selective inhibitor of Lp-PLA2.[1][2] |
| Varespladib | sPLA2 | Nanomolar to sub-nanomolar range against various snake venom sPLA2s[3]; 101.3 nM against P. mucrosquamatus venom sPLA2[4]. | Broad-spectrum inhibitor of secretory PLA2s, particularly effective against snake venom sPLA2s.[3][5] |
| Methylarachidonyl Fluorophosphonate (MAFP) | cPLA2, iPLA2 | ~0.5 µM for iPLA2[6][7] | Irreversible inhibitor of both cPLA2 and iPLA2.[6][7] |
| Arachidonyl Trifluoromethyl Ketone (AACOCF3) | cPLA2 | XI(50) of 0.036[1] | One of the first reported inhibitors for cPLA2, though not as potent or selective as newer compounds.[1] |
| Indomethacin | sPLA2 (Group II) | ~28-35 µM | Selective inhibition of Group II sPLA2 enzymes compared to other NSAIDs.[8] |
Experimental Protocols
Accurate assessment of PLA2 inhibition requires robust and well-defined experimental protocols. Below is a detailed methodology for a common colorimetric PLA2 inhibition assay using this compound.
Protocol: Colorimetric PLA2 Inhibition Assay
1. Materials and Reagents:
-
Purified PLA2 enzyme (specific isoform of interest)
-
This compound (substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)
-
Test inhibitor compound dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 414 nm
2. Experimental Procedure:
-
Reagent Preparation:
-
Prepare a working solution of this compound in the assay buffer.
-
Prepare a working solution of DTNB in the assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the PLA2 enzyme to each well.
-
Add varying concentrations of the test inhibitor to the wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 15 minutes at 25°C).
-
-
Initiation of Reaction:
-
To each well, add the this compound substrate solution to start the reaction.
-
Immediately add the DTNB solution to each well.
-
-
Measurement:
-
Measure the absorbance at 414 nm at regular intervals using a microplate reader. The rate of color change is proportional to the PLA2 activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of PLA2 inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizing PLA2 Signaling and Experimental Workflow
To better understand the context of PLA2 inhibition, the following diagrams illustrate a simplified PLA2 signaling pathway and the experimental workflow for assessing inhibitor specificity.
Caption: Simplified PLA2 signaling cascade.
Caption: Workflow for assessing PLA2 inhibitor specificity.
References
- 1. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The BRAVO Clinical Study Protocol: Oral Varespladib for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The synthetic varespladib molecule is a multi-functional inhibitor for PLA2 and PLA2-like ophidic toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Irreversible inhibition of Ca(2+)-independent phospholipase A2 by methyl arachidonyl fluorophosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Groups I, II and III extracellular phospholipases A2: selective inhibition of group II enzymes by indomethacin but not other NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting Kinetic Data from Diheptanoyl Thio-PC Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinetics of phospholipase A2 (PLA2) enzymes is crucial for investigating inflammatory processes and developing novel therapeutics. The Diheptanoyl Thio-PC assay is a widely used spectrophotometric method for measuring the activity of secretory PLA2 (sPLA2). This guide provides a detailed interpretation of kinetic data obtained from this assay, compares it with alternative methods, and offers comprehensive experimental protocols.
Understanding the this compound Assay
The this compound assay provides a convenient and accurate method for measuring the activity of most PLA2s, with the notable exception of cytosolic PLA2 (cPLA2).[1][2][3] The core of this assay lies in the use of a synthetic substrate, 1,2-diheptanoyl-thio-phosphatidylcholine (this compound). This substrate is a dithio analog of diheptanoyl phosphatidylcholine.[1][2]
The principle of the assay is straightforward: PLA2 catalyzes the hydrolysis of the thioester bond at the sn-2 position of this compound. This reaction releases a free thiol group.[1][2][3] The liberated thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which is included in the reaction mixture. This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at or near 414 nm.[1] The rate of color development is directly proportional to the PLA2 activity.
Experimental Protocol
A typical experimental workflow for the this compound assay is outlined below. This protocol is based on commercially available kits and can be adapted for specific experimental needs.[1][2]
Reagent Preparation:
-
Assay Buffer: A standard buffer such as Tris-HCl or HEPES at a physiological pH (e.g., 7.5) is used. It is often supplemented with calcium chloride (CaCl₂), as many sPLA2 enzymes are calcium-dependent, and a detergent like Triton X-100 to create mixed micelles for optimal enzyme activity.[1][4]
-
This compound Substrate: The substrate is typically provided in an ethanolic solution and needs to be dried under an inert gas stream before being reconstituted in the assay buffer to a working concentration (e.g., 1.66 mM).[1][2] Complete dissolution is crucial to avoid high background absorbance.[1][2]
-
DTNB Solution: DTNB is reconstituted in a suitable buffer (e.g., Tris-HCl, pH 8.0) to a stock concentration (e.g., 10 mM).[1]
-
Enzyme/Sample Preparation: The PLA2 sample (e.g., purified enzyme, cell lysate, or biological fluid) should be diluted in the assay buffer to a concentration that results in a linear rate of absorbance change over time.[2] It is important to ensure that samples are free of interfering substances like thiols or thiol-scavengers.[1][2]
Assay Procedure (96-well plate format):
-
Prepare the reaction mixture: In each well, combine the assay buffer, DTNB solution, and the enzyme sample or standard.
-
Initiate the reaction: Add the this compound substrate solution to each well.
-
Monitor absorbance: Immediately begin reading the absorbance at 414 nm (or a nearby wavelength like 405 nm) at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes) using a microplate reader.[1]
Data Interpretation and Kinetic Analysis
The primary data obtained from the assay is a time course of absorbance values. The interpretation of this data involves the following steps:
-
Calculate the rate of reaction (ΔA/min): Plot the absorbance values against time. The initial, linear portion of this curve represents the initial velocity of the reaction. Calculate the slope of this linear portion to determine the rate of change in absorbance per minute (ΔA/min).[1]
-
Correct for background: Subtract the rate of the non-enzymatic control (blank) wells from the sample wells to account for any spontaneous hydrolysis of the substrate.[1]
-
Calculate PLA2 activity: The enzyme activity is calculated using the Beer-Lambert law, incorporating the molar extinction coefficient of DTNB. The activity is typically expressed in units of µmol of substrate hydrolyzed per minute per ml of enzyme (U/ml). The formula for calculating the activity is as follows:[1][2]
PLA2 Activity (µmol/min/ml) = (ΔA/min) / (ε * l) * (V_total / V_enzyme)
Where:
-
ΔA/min is the rate of absorbance change.
-
ε is the molar extinction coefficient of DTNB at the measured wavelength (e.g., 10.66 mM⁻¹cm⁻¹ at 414 nm, adjusted for the pathlength of the well).[1][2]
-
l is the pathlength of the light beam through the sample (in cm).
-
V_total is the total volume of the reaction.
-
V_enzyme is the volume of the enzyme sample added.
-
For inhibitor studies, the percentage of inhibition can be calculated by comparing the activity of the enzyme in the presence and absence of the inhibitor. The IC₅₀ value, which is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, can then be determined.
Comparison with Alternative Assays
While the this compound assay is a robust method, several other assays are available for measuring PLA2 activity. The choice of assay depends on the specific PLA2 isoform being studied, the sample type, and the desired throughput and sensitivity.
| Assay Method | Principle | Advantages | Disadvantages |
| This compound Assay | Colorimetric detection of thiols released from a synthetic thioester substrate. | Continuous assay, high throughput, good for most sPLA2s, commercially available kits. | Not suitable for cPLA2, potential interference from thiols in the sample.[1][2] |
| Fluorescent Assays | Use of phospholipid analogs with fluorescent groups that exhibit a change in fluorescence upon hydrolysis.[5] | High sensitivity, continuous monitoring. | Can be more expensive, potential for quenching or interference from sample components. |
| Radiometric Assays | Measure the release of a radiolabeled fatty acid from a radiolabeled phospholipid substrate. | High sensitivity, considered a "gold standard". | Requires handling of radioactive materials, discontinuous assay, lower throughput. |
| pH-Stat Titration | Measures the release of fatty acids by titrating the liberated protons with a base to maintain a constant pH.[4] | Continuous assay, directly measures fatty acid release. | Requires specialized equipment, lower throughput, can be affected by buffer capacity. |
| Mass Spectrometry-based Assays | Directly measure the formation of lysophospholipids and free fatty acids. | High specificity, can measure multiple products simultaneously. | Requires expensive instrumentation, lower throughput. |
| Arachidonoyl Thio-PC Assay for cPLA2 | Similar principle to the this compound assay but uses a substrate with arachidonic acid at the sn-2 position, which is specific for cPLA2.[6] | Specific for cPLA2. | Not suitable for other PLA2 isoforms. |
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological context, the following diagrams have been generated using the DOT language.
Figure 1. Experimental workflow for the this compound assay.
Figure 2. Principle of the this compound assay.
Conclusion
The this compound assay is a valuable tool for studying the kinetics of secretory phospholipase A2 enzymes. By understanding the assay principle, following a standardized protocol, and correctly interpreting the kinetic data, researchers can gain significant insights into enzyme function and the efficacy of potential inhibitors. When choosing an assay, it is essential to consider the specific PLA2 isoform of interest and the potential for interfering substances in the sample. This guide provides a solid foundation for utilizing the this compound assay and comparing its performance with other available methods in the field of PLA2 research.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. abcam.com [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of fluorescent and colored phosphatidylcholine analogs as substrates for the assay of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Safety Operating Guide
Proper Disposal of Diheptanoyl Thio-PC: A Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This document provides essential, step-by-step guidance for the safe disposal of Diheptanoyl Thio-PC, a thioester analog of glycerophospholipids commonly used as a substrate in phospholipase A2 (PLA2) assays.
This compound and other thio-compounds are known for their strong, unpleasant odors and potential hazards. The primary method for rendering these compounds safe for disposal is through oxidation, which converts the volatile and odorous thiol group into a more stable and less hazardous sulfonic acid. This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure the following safety measures are in place:
-
Work in a Fume Hood: All handling and disposal steps must be conducted within a properly functioning chemical fume hood to prevent the inhalation of any volatile compounds.
-
Personal Protective Equipment (PPE): Wear a laboratory coat, chemical-resistant gloves (such as nitrile), and safety goggles or a face shield at all times.
-
Avoid Inhalation and Contact: Take care to avoid inhaling vapors or allowing the chemical to come into contact with skin or eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and associated waste involves treatment with a sodium hypochlorite (bleach) solution.
Step 1: Preparation of the Bleach Solution
Prepare a fresh solution of household bleach and water. A 1:1 mixture is generally effective for oxidizing thiols.[1] The final volume should be sufficient to fully submerge or treat the contaminated materials.
Step 2: Decontamination of Labware
All non-disposable labware that has been in contact with this compound, such as glassware, spatulas, and magnetic stir bars, must be decontaminated.
-
Submersion: Immediately after use, immerse the contaminated items in the prepared bleach solution within the fume hood.[1]
-
Soaking Time: Allow the items to soak for a minimum of 24 hours to ensure complete oxidation of the thiol.[2]
-
Large Items: For larger items that cannot be submerged, fill them with the bleach solution and allow them to stand in the fume hood for 24 hours.
After soaking, the labware should be thoroughly rinsed with water before standard cleaning procedures.
Step 3: Treatment of Liquid Waste
Aqueous solutions containing this compound should be treated by slowly adding an excess of the bleach solution.[2] The reaction can be exothermic, so it is advisable to add the bleach solution gradually while stirring in a suitable container within the fume hood. After the addition is complete, allow the mixture to stand for at least 24 hours.[2]
Step 4: Disposal of Treated Waste
After the 24-hour treatment period, the resulting solution, now containing the oxidized and less hazardous sulfonic acid, should be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.[1] Never pour the treated or untreated waste down the drain.
Step 5: Disposal of Solid Waste
All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered hazardous waste.
-
Place these materials in a designated, sealed plastic bag to contain any residual odor.
-
Dispose of the sealed bag in the appropriate solid hazardous waste container.
Quantitative Disposal Guidelines
| Parameter | Guideline | Citation |
| Oxidizing Agent | Sodium Hypochlorite (Household Bleach) | [1][2] |
| Recommended Concentration | 1:1 mixture of bleach and water | [1] |
| Reaction Time | Minimum of 24 hours | [2] |
| Final Disposal | As hazardous chemical waste | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Diheptanoyl Thio-PC
This guide provides crucial safety and logistical information for the handling and disposal of Diheptanoyl Thio-PC. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Product Information:
-
Synonyms: this compound, 1,2-bis(Heptanoylthio)-1,2-dideoxy-sn-glycero-3-phosphorylcholine[1]
-
Primary Use: A colorimetric substrate for most phospholipase A2s (PLA2s), excluding cPLA2 and PAF-acetyl hydrolase (PAF-AH).[2][3][4]
-
Physical State: Typically supplied as a solution in ethanol.[1][5]
Hazard Identification and Safety Precautions
Hazard Ratings (for a related product in ethanol): [6]
| Hazard Rating System | Health | Fire | Reactivity |
| NFPA | 2 | 3 | 0 |
| HMIS | 2 | 3 | 0 |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound. The following PPE is recommended, taking into account the hazards of both the compound and the ethanol solvent.
| Protection Type | Recommended Equipment | Justification |
| Eye Protection | Chemical safety goggles | Protects against splashes of the solution.[6] |
| Hand Protection | Impermeable and resistant gloves | Prevents skin contact. The exact breakthrough time for specific glove materials should be confirmed with the glove manufacturer.[6] Nitrile gloves are generally a good starting point for handling ethanol solutions. |
| Skin and Body Protection | Laboratory coat | Protects against incidental skin contact. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood. | If splashes or aerosols are likely, or if working outside a fume hood, a respirator may be necessary. Do not breathe dust, fume, gas, mist, vapors, or spray.[6] |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area. A chemical fume hood is recommended for all procedures involving this compound.
Safe Handling Practices:
-
Review Safety Information: Before beginning work, review this guide and any available safety information from the supplier.[1][5]
-
Don PPE: Put on all required personal protective equipment as outlined above.
-
Prepare Work Area: Ensure the work area, preferably a fume hood, is clean and uncluttered. Have spill cleanup materials readily available.
-
Handling the Solution:
-
Post-Handling:
Spill and Disposal Plan
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control Ignition Sources: As the solution contains flammable ethanol, eliminate all potential ignition sources.
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[6]
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
Disposal:
-
Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, regional, and national regulations for hazardous chemical waste.[6] Do not allow the product to enter sewer systems or waterways.[6]
Procedural Diagrams
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
